molecular formula C21H36O2 B7821471 Pregnanediol CAS No. 666752-60-9

Pregnanediol

Cat. No.: B7821471
CAS No.: 666752-60-9
M. Wt: 320.5 g/mol
InChI Key: YWYQTGBBEZQBGO-BERLURQNSA-N
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Description

Pregnanediol (5β-Pregnane-3α,20α-diol) is an inactive metabolic product of progesterone and a critical biomarker in endocrine and reproductive physiology research . Its primary research value lies in its role as a urinary metabolite, which provides an indirect method to assess corpus luteum function and total progesterone production in the body . Measuring Urinary this compound Glucuronide (PdG) is a established, non-invasive approach to confirm ovulation and evaluate luteal phase adequacy in menstrual cycle studies . Specific excretion thresholds of PdG can distinguish between anovulatory cycles, ovulatory cycles with luteal phase defects, and fertile cycles, making it a vital parameter for navigating the continuum of ovarian activity . Beyond female reproduction, this compound is also a significant terminal metabolite for investigating broader progesterone metabolism, including the activity of 5α- and 5β-reductase pathways, and has been identified as a marker of pregnenolone administration . This compound is for research use only in laboratory studies. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
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InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQTGBBEZQBGO-BERLURQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pregnanediol
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CAS No.

80-92-2, 666752-60-9
Record name Pregnanediol
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Record name PREGNANDIOL
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Melting Point

243.5 °C
Record name Pregnanediol
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Foundational & Exploratory

Unveiling Pregnanediol: A Technical Chronicle of its Discovery in Urine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the seminal research that first identified and quantified pregnanediol in human urine, this whitepaper provides a technical guide for researchers, scientists, and drug development professionals. It meticulously outlines the experimental protocols of the early 20th-century pioneers, presents their quantitative findings in structured tables, and visually represents the historical understanding of the relevant biochemical pathways and experimental workflows.

Introduction

The discovery of this compound in urine marked a pivotal moment in endocrinology, providing the first tangible window into the metabolic fate of progesterone. This breakthrough laid the foundational groundwork for understanding the menstrual cycle, pregnancy, and the broader field of steroid hormone function. This document revisits the pioneering work of scientists who, with the limited tools of their time, meticulously isolated, identified, and quantified this crucial biomarker.

The Dawn of Discovery: Marrian's Initial Isolation

In 1929, Guy Frederic Marrian, while investigating the chemistry of "oestrin" in the urine of pregnant women, stumbled upon a previously unidentified saturated solid alcohol. His work, detailed in a series of papers in the Biochemical Journal, laid the preliminary groundwork for the isolation of what would later be confirmed as this compound.

Experimental Protocol: Marrian's Isolation of the "Unidentified Solid Alcohol" (1929)

Marrian's method was a multi-step process of extraction and purification, relying on the principles of solvent-solvent extraction and crystallization.

1. Initial Extraction:

  • Starting Material: Large volumes of pooled urine from pregnant women.

  • Procedure: The urine was acidified with hydrochloric acid (HCl) to hydrolyze any conjugated forms of the steroids. This acidified urine was then repeatedly extracted with ether to transfer the steroid hormones and their metabolites from the aqueous to the organic phase.

2. Separation of Neutral and Phenolic Fractions:

  • The ether extract, containing a mixture of substances, was washed with an aqueous solution of sodium carbonate (Na₂CO₃) to remove acidic compounds.

  • Subsequently, the ether solution was treated with an aqueous sodium hydroxide (NaOH) solution to separate the phenolic steroids (like oestrin) from the neutral fraction. The neutral fraction, which remained in the ether layer, contained the "unidentified solid alcohol."

3. Purification of the Neutral Fraction:

  • The ether was evaporated from the neutral fraction, leaving a crude residue.

  • This residue was then subjected to a series of crystallizations from various solvents, such as acetone and alcohol, to purify the solid alcohol.

4. Characterization:

  • Marrian characterized the isolated substance by its melting point and by preparing a diacetate derivative, which indicated the presence of two hydroxyl groups.

The Structural Revelation: Butenandt's Contribution

Almost concurrently with Marrian's isolation work, Adolf Butenandt in Germany was also investigating the constituents of pregnancy urine. In 1930, he not only isolated the same diol but also successfully elucidated its chemical structure, naming it "pregnandiol."[1] Butenandt's work was a landmark achievement, establishing the steroid nature of this urinary metabolite.

Experimental Protocol: Butenandt's Structural Elucidation (c. 1930)

Butenandt's methodology focused on chemical degradation and the comparison of the resulting products with known steroid structures.

1. Isolation and Purification:

  • Butenandt employed similar extraction and purification techniques to Marrian, isolating the crystalline diol from the neutral fraction of pregnancy urine extract.

2. Dehydrogenation:

  • A key step in determining the carbon skeleton was the dehydrogenation of this compound using selenium. This process converted the steroid nucleus into a more stable aromatic hydrocarbon.

3. Identification of the Dehydrogenation Product:

  • The resulting hydrocarbon was identified as a derivative of chrysene, a known tetracyclic aromatic hydrocarbon. This provided strong evidence for the four-ring steroid structure of this compound.

4. Determination of Side Chain and Hydroxyl Group Positions:

  • Through a series of oxidative degradation reactions, Butenandt was able to deduce the nature and position of the side chain at C-17 and the locations of the two hydroxyl groups at C-3 and C-20.

Quantifying the Connection: The Work of Venning and Browne

In 1936 and 1937, Eleanor H. Venning and J. S. L. Browne made the critical connection between this compound and progesterone. They demonstrated that this compound is excreted in the urine as a glucuronide conjugate and that its levels fluctuate predictably throughout the menstrual cycle, directly reflecting the activity of the corpus luteum and its production of progesterone.[1] This established urinary this compound as a key clinical biomarker.

Experimental Protocol: Venning's Gravimetric Method for Sodium this compound Glucuronidate (1937)

Venning developed the first clinically useful quantitative method for measuring this compound in urine, a gravimetric assay for its water-soluble conjugate, sodium this compound glucuronidate.

1. Urine Collection:

  • Complete 24-hour urine samples were collected from subjects.

2. Precipitation of the Glucuronide:

  • The urine was cooled, and acetone was added to precipitate the sodium this compound glucuronidate.

3. Purification of the Precipitate:

  • The crude precipitate was collected by filtration and then washed with acetone to remove impurities.

  • The precipitate was then dissolved in water and reprecipitated with acetone to further purify the glucuronide complex.

4. Gravimetric Determination:

  • The purified sodium this compound glucuronidate was carefully dried to a constant weight.

  • The final weight of the purified precipitate was then used to calculate the daily excretion of this compound.

Quantitative Data from Early Studies

The pioneering work of these scientists also provided the first quantitative data on this compound excretion. Although the methods were less sensitive and specific than modern assays, they provided foundational insights into the hormonal changes of the menstrual cycle and pregnancy.

Study Subject/Condition Methodology Reported this compound Excretion
Marrian (1929) Pregnant WomenIsolation and CrystallizationYields were not explicitly reported in terms of mg/L of urine in the initial isolation paper, which focused on chemical characterization.
Venning & Browne (1937) Normal Menstrual CycleGravimetric estimation of sodium this compound glucuronidateFollicular Phase: 0-1 mg/24 hours
Luteal Phase: 4-10 mg/24 hours
Early Pregnancy Levels maintained at or slightly above the luteal phase maximum for the first 12 weeks, then rising sharply.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the historical understanding of progesterone metabolism and the experimental workflows for this compound isolation and quantification.

Progesterone_Metabolism_Early_20th_Century Historical View of Progesterone Metabolism (c. 1930s-1940s) Progesterone Progesterone Pregnanedione Pregnanedione (Intermediate) Progesterone->Pregnanedione Reduction in Liver This compound This compound Pregnanedione->this compound Further Reduction Pregnanediol_Glucuronide This compound Glucuronide This compound->Pregnanediol_Glucuronide Conjugation in Liver Urine Urine Pregnanediol_Glucuronide->Urine Excretion

Caption: Progesterone metabolism as understood in the early 20th century.

Pregnanediol_Isolation_Workflow Workflow for the Isolation of this compound (Marrian, 1929) Urine Pregnancy Urine Acid_Hydrolysis Acid Hydrolysis (HCl) Urine->Acid_Hydrolysis Ether_Extraction Ether Extraction Acid_Hydrolysis->Ether_Extraction Ether_Extract Crude Ether Extract Ether_Extraction->Ether_Extract NaOH_Wash NaOH Wash (Remove Phenols) Ether_Extract->NaOH_Wash Neutral_Fraction Neutral Fraction (in Ether) NaOH_Wash->Neutral_Fraction Evaporation Evaporation of Ether Neutral_Fraction->Evaporation Crude_Residue Crude Residue Evaporation->Crude_Residue Crystallization Crystallization (Acetone/Alcohol) Crude_Residue->Crystallization Pregnanediol_Crystals Crystalline this compound Crystallization->Pregnanediol_Crystals

Caption: Marrian's experimental workflow for this compound isolation.

Pregnanediol_Quantification_Workflow Workflow for this compound Quantification (Venning, 1937) Urine 24-hour Urine Sample Acetone_Precipitation Acetone Precipitation Urine->Acetone_Precipitation Crude_Precipitate Crude Precipitate (Sodium this compound Glucuronidate) Acetone_Precipitation->Crude_Precipitate Filtration_Wash Filtration and Washing (with Acetone) Crude_Precipitate->Filtration_Wash Purified_Precipitate Purified Precipitate Filtration_Wash->Purified_Precipitate Reprecipitation Reprecipitation from Water with Acetone Purified_Precipitate->Reprecipitation Final_Precipitate Final Purified Precipitate Reprecipitation->Final_Precipitate Drying Drying to Constant Weight Final_Precipitate->Drying Gravimetric_Measurement Gravimetric Measurement Drying->Gravimetric_Measurement

Caption: Venning's workflow for this compound quantification.

Conclusion

The discovery and initial characterization of this compound in urine were monumental achievements in biochemistry and endocrinology. The meticulous experimental work of Marrian, Butenandt, Venning, and Browne, conducted with the analytical tools of the early 20th century, not only identified a key metabolite of progesterone but also provided the first means to quantitatively assess corpus luteum function. Their foundational research paved the way for decades of advancements in reproductive health, diagnostics, and steroid biochemistry. This technical guide serves as a testament to their ingenuity and provides a valuable historical context for contemporary researchers in the field.

References

The Role of Pregnanediol in the Menstrual Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol, specifically its glucuronidated conjugate, this compound-3-glucuronide (PdG), is the major urinary metabolite of progesterone.[1][2] As such, its quantification provides a non-invasive and reliable window into progesterone production and activity throughout the menstrual cycle.[3][4] Progesterone is a critical steroid hormone, primarily secreted by the corpus luteum after ovulation, that prepares the endometrium for the potential implantation of a fertilized egg and supports early pregnancy.[5][6] Consequently, tracking urinary PdG levels offers invaluable insights for assessing ovulation, evaluating the adequacy of the luteal phase, and monitoring both natural and supplemented progesterone activity.[3][7] This guide provides an in-depth overview of this compound's biochemistry, its dynamic role in the menstrual cycle, detailed methodologies for its measurement, and its clinical significance.

Biochemistry and Metabolism of this compound

Progesterone is metabolized primarily in the liver into several breakdown products.[5][8] The initial and rate-determining steps involve the enzymes 5-alpha-reductase and 5-beta-reductase, which convert progesterone into 5α-dihydroprogesterone and 5β-dihydroprogesterone, respectively.[7] These intermediates are further reduced to form various pregnanolones and ultimately pregnanediols. The two main isomers are α-pregnanediol (5α-pregnane-3α,20α-diol) and β-pregnanediol (5β-pregnane-3α,20α-diol).[5][7] For excretion in the urine, these metabolites undergo phase II conjugation, primarily with glucuronic acid, to form water-soluble glucuronides.[9] this compound-3-glucuronide (PdG) is the most abundant of these conjugated metabolites.[2][9]

The metabolic pathway preference (5-alpha vs. 5-beta) can vary among individuals and may be influenced by certain conditions.[4] For instance, women with Polycystic Ovary Syndrome (PCOS) may exhibit a preference for the 5-alpha pathway, while hypothyroidism is sometimes associated with a preference for the 5-beta pathway.[4]

Pregnanediol_Metabolism cluster_alpha 5-alpha Reductase Pathway cluster_beta 5-beta Reductase Pathway cluster_conjugation Hepatic Conjugation Progesterone Progesterone DHP5a 5α-Dihydroprogesterone Progesterone->DHP5a 5α-Reductase DHP5b 5β-Dihydroprogesterone Progesterone->DHP5b 5β-Reductase Allopregnanolone Allopregnanolone DHP5a->Allopregnanolone 3α-HSD athis compound α-Pregnanediol Allopregnanolone->athis compound 20α-HSD PdG This compound-3-Glucuronide (Urinary Excretion) athis compound->PdG UDP-Glucuronosyltransferase Pregnanolone Pregnanolone DHP5b->Pregnanolone 3α-HSD bthis compound β-Pregnanediol Pregnanolone->bthis compound bthis compound->PdG UDP-Glucuronosyltransferase ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ReagentPrep Prepare Reagents & Standards AddSamples Add Standards & Samples to Plate ReagentPrep->AddSamples SamplePrep Dilute Urine Samples SamplePrep->AddSamples AddReagents Add Antibody & HRP-Conjugate AddSamples->AddReagents Incubate Incubate (e.g., 2 hrs) AddReagents->Incubate Wash1 Wash Plate (5x) Incubate->Wash1 AddSubstrate Add TMB Substrate Wash1->AddSubstrate IncubateDark Incubate in Dark AddSubstrate->IncubateDark AddStop Add Stop Solution IncubateDark->AddStop ReadPlate Read Absorbance (450 nm) AddStop->ReadPlate GenerateCurve Generate Standard Curve ReadPlate->GenerateCurve Calculate Calculate Sample Concentrations GenerateCurve->Calculate

References

A Technical Guide to Pregnanediol: Progesterone's Inactive Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone is an essential C21 steroid hormone central to numerous physiological processes, including the menstrual cycle, pregnancy, and embryogenesis. It is the primary endogenous progestogen, synthesized principally in the ovaries, adrenal glands, and, during pregnancy, the placenta. The clinical and research utility of progesterone extends to monitoring ovulation, managing high-risk pregnancies, and hormone replacement therapy.

The metabolic fate of progesterone is rapid and extensive, occurring mainly in the liver, leading to a variety of metabolites. Among these, pregnanediol (specifically 5β-pregnane-3α,20α-diol) is the most significant inactive metabolic product. While this compound itself is biologically inactive, its quantification, particularly in urine, serves as a reliable, non-invasive surrogate for assessing endogenous and supplemented progesterone activity. This guide provides a detailed overview of the progesterone-to-pregnanediol metabolic pathway, quantitative data, and the primary methodologies used for its measurement.

Progesterone Metabolism to this compound

The biotransformation of progesterone into its excretable form, this compound glucuronide, is a multi-step enzymatic process primarily occurring in the liver.

  • Reduction: The initial and rate-limiting step involves the reduction of the A-ring of the progesterone molecule. Progesterone is acted upon by two key enzymes: 5α-reductase and 5β-reductase. The 5β-reductase pathway leads to the formation of 5β-dihydroprogesterone, which is the precursor to the inactive metabolite, beta-pregnanediol.

  • Hydroxysteroid Dehydrogenase Activity: Following the initial reduction, hydroxysteroid dehydrogenases further metabolize the intermediate. Specifically, 3α-hydroxysteroid dehydrogenase and 20α-hydroxysteroid dehydrogenase convert 5β-dihydroprogesterone into 5β-pregnane-3α,20α-diol (this compound).

  • Conjugation: To increase its water solubility for renal excretion, this compound undergoes phase II metabolism in the liver. It is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form this compound-3-glucuronide (PdG). PdG is the major urinary metabolite of progesterone, with approximately 15% to 30% of a progesterone dose being excreted in this form.

Progesterone_Metabolism cluster_output Excretion Progesterone Progesterone DHP 5β-Dihydroprogesterone Progesterone->DHP 5β-Reductase (Liver) This compound This compound (5β-pregnane-3α,20α-diol) DHP->this compound 3α-HSD / 20α-HSD PdG This compound-3-Glucuronide (PdG) This compound->PdG UDP-Glucuronosyltransferase (Conjugation) Excretion Urine Excretion PdG->Excretion

Figure 1: Metabolic pathway of progesterone to this compound-3-glucuronide.

Quantitative Data

Urinary levels of this compound and its glucuronide conjugate (PdG) fluctuate predictably throughout the menstrual cycle, making them valuable biomarkers for ovarian activity.

Physiological State Typical Urinary α-Pregnanediol Range (ng/mg creatinine)
Follicular Phase25 - 100
Ovulatory Phase25 - 100
Luteal Phase200 - 740
Postmenopausal15 - 50
Male20 - 130
Oral Progesterone (100mg)580 - 3000
*Table 1: Reference

An In-depth Technical Guide to the Biochemical Pathway of Pregnanediol Formation from Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of pregnanediol from progesterone. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the enzymatic reactions, quantitative data, experimental protocols, and the logical relationships within the pathway.

Progesterone, a crucial steroid hormone, undergoes extensive metabolism, primarily in the liver, leading to the formation of various metabolites. Among the most significant of these are the pregnanediols, which serve as important biomarkers for progesterone activity. The formation of this compound from progesterone proceeds via two main pathways, the α-pathway and the β-pathway, distinguished by the stereochemistry at the C5 position of the steroid nucleus.

Core Signaling Pathway

The metabolic transformation of progesterone to this compound involves a series of enzymatic reductions. The initial and rate-determining step is the reduction of the double bond at the C4-C5 position of the progesterone molecule by either 5α-reductase or 5β-reductase. This step dictates whether the subsequent metabolites will be of the 5α- or 5β-configuration. Following this, further reductions at the C3 and C20 positions are carried out by hydroxysteroid dehydrogenases. Finally, for excretion, the resulting this compound is conjugated with glucuronic acid.

Pregnanediol_Formation_Pathway Biochemical Pathway of this compound Formation from Progesterone cluster_alpha α-Pathway cluster_beta β-Pathway Progesterone Progesterone E_5a_Reductase 5α-Reductase Progesterone->E_5a_Reductase E_5b_Reductase 5β-Reductase Progesterone->E_5b_Reductase P5a_DHP 5α-Dihydroprogesterone E_3a_HSD_alpha 3α-Hydroxysteroid Dehydrogenase P5a_DHP->E_3a_HSD_alpha Allopregnanolone Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) E_20a_HSD_alpha 20α-Hydroxysteroid Dehydrogenase Allopregnanolone->E_20a_HSD_alpha a_this compound α-Pregnanediol (5α-Pregnan-3α,20α-diol) E_UGT UDP-Glucuronosyltransferase a_this compound->E_UGT P5b_DHP 5β-Dihydroprogesterone E_3a_HSD_beta 3α-Hydroxysteroid Dehydrogenase P5b_DHP->E_3a_HSD_beta Pregnanolone Pregnanolone (3α-hydroxy-5β-pregnan-20-one) E_20a_HSD_beta 20α-Hydroxysteroid Dehydrogenase Pregnanolone->E_20a_HSD_beta b_this compound β-Pregnanediol (5β-Pregnan-3α,20α-diol) b_this compound->E_UGT Pregnanediol_Glucuronide This compound Glucuronide E_5a_Reductase->P5a_DHP E_5b_Reductase->P5b_DHP E_3a_HSD_alpha->Allopregnanolone E_3a_HSD_beta->Pregnanolone E_20a_HSD_alpha->a_this compound E_20a_HSD_beta->b_this compound E_UGT->Pregnanediol_Glucuronide

Caption: Metabolic conversion of progesterone to α- and β-pregnanediol.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound formation pathway.

Table 1: Kinetic Properties of Key Enzymes

EnzymeSubstrateKmVmaxSource Organism/Tissue
5α-ReductaseProgesterone~0.1 µMNot reportedRat Anterior Pituitary
3α-Hydroxysteroid Dehydrogenase (AKR1C2)5α-DihydroprogesteroneNot reportedNot reportedHuman
3α-Hydroxysteroid Dehydrogenase (AKR1C2)5β-DihydroprogesteroneNot reportedNot reportedHuman
20α-Hydroxysteroid Dehydrogenase (AKR1C1)Progesterone0.6 µMNot reportedHuman
20α-Hydroxysteroid Dehydrogenase20α-Dihydroprogesterone1-8 µMNot reportedHuman Fetal Membranes

Note: The catalytic efficiency for the reduction of 5β-dihydroprogesterone by 3α-HSD type III is reported to be 10 times higher than that for 5α-dihydroprogesterone reduction[1][2][3].

Table 2: Concentrations of Progesterone and its Metabolites in Human Biological Fluids

AnalyteFluidPhysiological StateConcentration Range
ProgesteroneSerumFollicular Phase5.32 ± 2.10 nmol/L[4]
ProgesteroneSerumLuteal Phase34.41 ± 7.80 nmol/L[4]
AllopregnanoloneSerumFollicular Phase0.79 ± 0.30 nmol/L[4]
AllopregnanoloneSerumLuteal Phase3.69 ± 0.96 nmol/L[4]
AllopregnanolonePlasmaPost-partumApproaching 1 ng/mL[5]
PregnanolonePlasmaPregnancy (10-36 weeks)Levels increase significantly[6]
α-PregnanediolUrineLuteal Phase200 - 740 ng/mg creatinine[7]
α-PregnanediolUrinePostmenopausal15 - 50 ng/mg creatinine[7]
β-PregnanediolUrine24-hour collection0.3 - 4.2 µmol/24 hr[8]
This compound Glucuronide (PdG)UrinePost-ovulation> 5 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound formation.

Protocol 1: Assay for 5α-Reductase Activity

This protocol is adapted from methods used to assess 5α-reductase activity in tissue homogenates.

Objective: To measure the conversion of progesterone to 5α-dihydroprogesterone.

Materials:

  • Tissue homogenate (e.g., from liver or prostate)

  • [14C]-Progesterone (radiolabeled substrate)

  • NADPH

  • Phosphate buffer (pH 6.5)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Tissue Homogenization: Homogenize fresh tissue in ice-cold phosphate buffer. Centrifuge to obtain the desired subcellular fraction (microsomal or cytosolic). Determine the protein concentration of the homogenate.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 µg of protein from the tissue homogenate

    • 50 mM Phosphate buffer (pH 6.5)

    • 1 mM NADPH

    • 0.1 µCi [14C]-Progesterone

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Extraction: Stop the reaction by adding 1 mL of ice-cold ethyl acetate. Vortex thoroughly and centrifuge to separate the organic and aqueous phases. Collect the upper organic layer. Repeat the extraction twice.

  • Chromatography: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Re-dissolve the residue in a small volume of ethyl acetate and spot onto a TLC plate. Develop the chromatogram using a suitable solvent system (e.g., chloroform:ether, 9:1 v/v).

  • Quantification: Visualize the separated steroids (progesterone and 5α-dihydroprogesterone) using appropriate standards. Scrape the corresponding spots from the TLC plate into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the percentage conversion of progesterone to 5α-dihydroprogesterone based on the radioactivity of the respective spots.

Protocol 2: Quantification of this compound-3-Glucuronide (PdG) by ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of PdG in urine.

ELISA_Workflow Experimental Workflow for PdG ELISA Start Start Sample_Prep Prepare Urine Samples (Dilution) Start->Sample_Prep Add_Reagents Add Samples, Standards, PdG-HRP Conjugate, and Antibody to Coated Plate Sample_Prep->Add_Reagents Incubate_1 Incubate at RT (Competitive Binding) Add_Reagents->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate in Dark (Color Development) Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze Calculate PdG Concentration (Standard Curve) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for quantifying this compound-3-Glucuronide via ELISA.

Objective: To measure the concentration of PdG in urine samples.

Materials:

  • Commercial PdG ELISA kit (containing pre-coated microplate, PdG standards, PdG-HRP conjugate, anti-PdG antibody, wash buffer, TMB substrate, and stop solution)

  • Urine samples

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves diluting wash buffers and preparing a standard curve.

  • Sample Preparation: Dilute urine samples in the assay buffer provided in the kit. The appropriate dilution factor will depend on the expected concentration of PdG and should be optimized.

  • Assay Procedure:

    • Add 50 µL of diluted standards, controls, and urine samples to the appropriate wells of the antibody-coated microplate.

    • Add 25 µL of PdG-HRP conjugate to each well.

    • Add 25 µL of anti-PdG antibody to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle shaking. This allows for the competitive binding of sample/standard PdG and PdG-HRP to the antibody.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes) to allow for color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction. The color in the wells will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve. Account for the initial sample dilution in the final concentration calculation. For urinary measurements, it is recommended to normalize the PdG concentration to creatinine levels to account for variations in urine dilution.

This in-depth guide provides a solid foundation for understanding and investigating the biochemical pathway of this compound formation from progesterone. The provided data and protocols serve as a practical resource for researchers and professionals in the field. Further investigation into the specific kinetic parameters of all enzymes in this pathway will provide a more complete quantitative understanding of progesterone metabolism.

References

The Physiological Significance of Pregnanediol in Women: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Pregnanediol, and more specifically its glucuronidated conjugate (this compound-3-glucuronide, PdG), is the principal urinary metabolite of progesterone. As such, its quantification serves as a critical non-invasive biomarker for assessing progesterone activity, which is central to female reproductive health. This technical guide provides a comprehensive overview of the physiological significance of this compound levels in women. It details the metabolic pathways of progesterone, presents quantitative data on this compound levels throughout various physiological states, describes detailed protocols for its measurement, and illustrates the downstream signaling pathways of its parent hormone, progesterone. This document is intended for researchers, scientists, and drug development professionals engaged in reproductive endocrinology and related fields.

Introduction

Progesterone is a steroid hormone indispensable for the regulation of the menstrual cycle and the establishment and maintenance of pregnancy[1]. Direct measurement of serum progesterone provides a real-time snapshot of its circulating levels; however, this method can be invasive and subject to pulsatile secretion fluctuations. This compound, the main end-product of progesterone metabolism, is excreted in the urine, and its levels correlate strongly with progesterone production by the corpus luteum and placenta[2]. Measuring urinary this compound-3-glucuronide (PdG) offers a non-invasive, integrated assessment of progesterone production over time, making it an invaluable tool for confirming ovulation, evaluating luteal phase adequacy, and monitoring placental function during pregnancy[2][3][4].

Biochemistry and Metabolism of Progesterone

Progesterone is primarily metabolized in the liver, where it undergoes reduction and conjugation prior to excretion. The initial and rate-limiting steps involve the enzymes 5α-reductase and 5β-reductase, which convert progesterone into dihydroprogesterone isomers[5][6]. These pathways lead to the formation of α-pregnanediol and β-pregnanediol, respectively. The 5α-reductase pathway is of particular interest as it produces the neurosteroid allopregnanolone, which has calming and anti-inflammatory effects, before its conversion to α-pregnanediol[5]. The 5β-reductase pathway, in contrast, produces hormonally inactive metabolites. Following these reduction steps, the resulting this compound isomers are conjugated with glucuronic acid in the liver to form water-soluble this compound-3-glucuronide (PdG), which is then readily excreted by the kidneys[7].

Progesterone_Metabolism Progesterone Metabolism Pathways progesterone Progesterone dhp5a 5α-Dihydroprogesterone progesterone->dhp5a 5α-reductase dhp5b 5β-Dihydroprogesterone progesterone->dhp5b 5β-reductase allopreg Allopregnanolone (Active Neurosteroid) dhp5a->allopreg 3α-HSD pregnanolone Pregnanolone (Inactive) dhp5b->pregnanolone 3α-HSD apreg α-Pregnanediol allopreg->apreg 20α-HSD bpreg β-Pregnanediol pregnanolone->bpreg 20α-HSD pdg This compound-3-Glucuronide (PdG) (Excreted in Urine) apreg->pdg UDP-glucuronosyltransferase (Liver Conjugation) bpreg->pdg UDP-glucuronosyltransferase (Liver Conjugation)

Caption: Metabolic pathways of progesterone to this compound.

Physiological Significance and Quantitative Levels

This compound levels fluctuate predictably throughout a woman's life and menstrual cycle, providing key diagnostic insights.

Menstrual Cycle

During the follicular phase, progesterone production is low, resulting in baseline this compound levels. Following the luteinizing hormone (LH) surge and subsequent ovulation, the newly formed corpus luteum begins to secrete large amounts of progesterone[8]. This leads to a significant rise in urinary PdG, which typically becomes detectable 24-36 hours post-ovulation[7]. A sustained elevation of PdG for at least three consecutive days is a reliable confirmation of ovulation[4][7]. Insufficiently elevated levels may indicate a luteal phase defect, a condition associated with infertility and early pregnancy loss[1].

Table 1: Typical Urinary this compound & PdG Levels During the Menstrual Cycle

Menstrual Phase α-Pregnanediol (ng/mg creatinine) This compound (µg/g creatinine) Urinary PdG Threshold for Ovulation Confirmation
Follicular 25 - 100[2][3] 92 - 346[9] N/A
Ovulatory 25 - 100[2][3] N/A N/A

| Luteal | 200 - 740[2][3] | 849 - 1932[9] | > 5 µg/mL for 3 consecutive days[4][7] |

Pregnancy

If conception occurs, the corpus luteum continues to produce progesterone. Around 7-9 weeks of gestation, the placenta becomes the primary source of progesterone, leading to a steady and substantial increase in both progesterone and urinary this compound levels throughout pregnancy[2][10]. Monitoring these levels can be used to assess the health and function of the placenta, particularly in high-risk pregnancies[2].

Table 2: Typical Progesterone and PdG Levels in Pregnancy

Stage Serum Progesterone (ng/mL) Urinary PdG (µg/mL)
Early Pregnancy (Luteal) > 15[10] > 10[10]
First Trimester 9 - 47[11] Steadily rising[7]
Second Trimester 17 - 146[11] Continues to rise

| Third Trimester | 49 - 300[11] | Peaks |

Menopause

Following the cessation of ovulation in menopause, progesterone levels decline significantly. Consequently, urinary this compound levels in postmenopausal women are consistently low, reflecting the absence of a functional corpus luteum.

Table 3: Postmenopausal this compound Levels

Metabolite Urinary Level
α-Pregnanediol 15 - 50 ng/mg creatinine[2][3]

| This compound | Mean of 81 µg/g creatinine[10] |

Progesterone Signaling Pathways

While this compound itself is an inactive metabolite, its physiological importance is derived from its role as a proxy for progesterone. Progesterone exerts its biological effects through two primary signaling pathways: genomic and non-genomic.

  • Genomic Pathway: This is the classical, slower mechanism of action. Progesterone diffuses across the cell membrane and binds to its intracellular nuclear receptor (PGR). Upon binding, the receptor dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Progesterone Response Elements (PREs). This complex then recruits co-activators or co-repressors to modulate the transcription of target genes, ultimately altering protein synthesis[2][6].

  • Non-Genomic Pathway: Progesterone can also elicit rapid cellular responses that are independent of gene transcription. This pathway is mediated by membrane-bound progesterone receptors (mPRs) or by a subpopulation of classical PGRs located in the cytoplasm[1][3][5]. Ligand binding at the membrane can activate intracellular signaling cascades, such as the Src/RAS/MAPK pathway, leading to rapid changes in cell function, including modulation of ion channels and kinase activity[2][12].

Progesterone_Signaling Progesterone Signaling Pathways cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus P4_out Progesterone (P4) mPR Membrane P4 Receptor (mPR) P4_out->mPR Binds P4_in P4 label_nongenomic Non-Genomic Pathway (Rapid) label_genomic Genomic Pathway (Slow) Src c-Src mPR->Src Activates MAPK MAPK Cascade (Erk, p38) Src->MAPK Activates Rapid Rapid Cellular Effects (e.g., Ion Flux) MAPK->Rapid Activates PGR Nuclear P4 Receptor (PGR) PGR_P4 PGR-P4 Complex P4_in->PGR Binds Dimer Dimerized Complex PGR_P4->Dimer Dimerizes PRE Progesterone Response Element (PRE) on DNA Dimer->PRE Translocates & Binds to DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis & Altered Cell Function mRNA->Protein

Caption: Genomic and non-genomic signaling pathways of progesterone.

Experimental Protocols for this compound Measurement

Accurate quantification of urinary PdG is essential for its clinical and research applications. The two primary methodologies are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is based on commercially available competitive ELISA kits and provides a high-throughput method suitable for large-scale screening[10][13].

1. Principle: This is a competitive immunoassay. Free PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG (e.g., PdG-HRP conjugate) for a limited number of binding sites on a specific anti-PdG antibody, which is typically immobilized on a microtiter plate. The amount of enzyme conjugate bound to the antibody is inversely proportional to the concentration of PdG in the sample. The signal is generated by adding a chromogenic substrate.

2. Materials:

  • Microtiter plate pre-coated with anti-PdG antibody

  • PdG standards of known concentrations

  • Urinary PdG controls (high and low)

  • PdG-enzyme conjugate (e.g., PdG-HRP)

  • Assay Buffer

  • Wash Buffer concentrate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader (450 nm)

3. Sample Preparation:

  • Collect first-morning urine samples for consistency.

  • Centrifuge samples at ~800 x g for 10 minutes to pellet particulate matter.

  • Store supernatant at -20°C if not assayed immediately.

  • Prior to assay, thaw samples and bring to room temperature.

  • Dilute urine samples in Assay Buffer. The required dilution factor is typically between 1:5 and 1:200 and must be empirically determined[10][11].

4. Assay Procedure:

  • Prepare all reagents, standards, and diluted samples as per the kit manual.

  • Add 50 µL of standard, control, or diluted sample to the appropriate wells.

  • Add 25 µL of PdG-enzyme conjugate to each well.

  • Add 25 µL of anti-PdG antibody solution (if not pre-coated).

  • Incubate the plate, typically for 1-2 hours at room temperature, often on a plate shaker.

  • Wash the plate 3-4 times with wash buffer to remove unbound reagents.

  • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add 50-100 µL of Stop Solution to each well to quench the reaction.

  • Read the optical density (absorbance) at 450 nm within 15 minutes.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations (typically using a 4-parameter logistic curve fit).

  • Determine the PdG concentration in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the result by the dilution factor to obtain the final concentration.

  • (Optional but recommended) Normalize the PdG concentration to urinary creatinine levels to account for variations in urine dilution.

Protocol 2: Urinary PdG Measurement by LC-MS/MS

This method offers higher specificity and accuracy and is considered the gold standard for steroid hormone analysis[14][15].

1. Principle: The "dilute-and-shoot" method involves minimal sample preparation followed by injection into an LC-MS/MS system. The liquid chromatography (LC) component separates PdG from other urinary metabolites based on its physicochemical properties (e.g., retention time on a C18 column). The tandem mass spectrometry (MS/MS) component provides highly specific detection and quantification by monitoring a specific mass-to-charge (m/z) transition from the parent PdG ion to a unique product ion (Selected Reaction Monitoring or SRM). An isotopically labeled internal standard (e.g., ¹³C₅-PdG) is used to correct for matrix effects and instrument variability.

2. Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Analytical column (e.g., C18)

  • PdG certified reference material

  • Isotopically labeled PdG internal standard (IS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or other mobile phase modifier)

  • Autosampler vials

3. Sample and Standard Preparation:

  • Sample Preparation: Thaw frozen urine samples and vortex. In an autosampler vial, combine 10 µL of the urine sample with 990 µL of a 50% methanol/water solution containing the internal standard at a known concentration (e.g., 100 ng/mL). This represents a 1:100 dilution. Vortex thoroughly[10][14].

  • Calibration Standards: Prepare a stock solution of PdG in methanol. Perform serial dilutions in a surrogate matrix (e.g., synthetic urine or 50% methanol) to create a calibration curve with at least 5-7 concentration levels (e.g., 0.1 to 100 µg/mL)[14]. Each calibrator should also be spiked with the same concentration of internal standard as the samples.

4. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Gradient: A typical gradient might run from 5-10% B to 95% B over several minutes.

    • Flow Rate: ~0.4 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically negative mode.

    • SRM Transitions: Monitor specific precursor → product ion transitions for both native PdG and the internal standard (e.g., for PdG: m/z 495.3 → 319.2). These must be optimized for the specific instrument.

    • Instrument Parameters: Optimize cone voltage, collision energy, and gas flows.

5. Data Analysis:

  • Integrate the chromatographic peaks for the PdG and internal standard SRM transitions.

  • Calculate the peak area ratio (PdG Area / IS Area) for all standards and samples.

  • Generate a calibration curve by plotting the peak area ratio against the known concentrations of the standards using a linear regression model.

  • Calculate the concentration of PdG in the unknown samples using the regression equation from the calibration curve.

  • Multiply the result by the dilution factor (e.g., 100) to obtain the final concentration.

Experimental_Workflow General Workflow for Urinary PdG Measurement collect 1. Sample Collection (First-Morning Urine) prep 2. Sample Preparation collect->prep sub_prep1 Centrifuge & Store at -20°C prep->sub_prep1 sub_prep2 Thaw, Dilute in Buffer (for ELISA) or with Internal Standard (for LC-MS/MS) sub_prep1->sub_prep2 analysis 3. Quantitative Analysis sub_prep2->analysis elisa Method A: ELISA analysis->elisa Choose Method lcms Method B: LC-MS/MS analysis->lcms Choose Method data 4. Data Processing elisa->data lcms->data sub_data1 Generate Standard Curve (Absorbance or Area Ratio vs. Concentration) data->sub_data1 sub_data2 Interpolate Sample Concentration sub_data1->sub_data2 report 5. Final Report (Apply Dilution Factor, Normalize to Creatinine) sub_data2->report

Caption: Experimental workflow for urinary PdG analysis.

Conclusion

The measurement of urinary this compound, primarily as PdG, offers a powerful, non-invasive window into progesterone activity. Its levels provide crucial information for confirming ovulation, assessing luteal phase health, and monitoring pregnancy. For researchers and drug development professionals, understanding the nuances of this compound physiology, its quantitative ranges, and the methodologies for its measurement is fundamental for studies in reproductive health, fertility, and the development of novel hormonal therapies. The continued refinement of analytical methods like LC-MS/MS will further enhance the precision and utility of this vital biomarker.

References

The Role of Pregnanediol in Monitoring Ovarian Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of pregnanediol and its utility as a key biomarker for monitoring ovarian activity. This compound, the primary urinary metabolite of progesterone, offers a non-invasive window into luteal phase function and the confirmation of ovulation. Its measurement, particularly in the form of this compound-3-glucuronide (PdG), is a critical tool in reproductive health research, fertility monitoring, and the clinical development of hormonal therapies. This document details the underlying endocrinology, presents quantitative data on hormonal fluctuations, describes detailed experimental protocols for its measurement, and illustrates the relevant biological pathways and laboratory workflows.

Introduction: Progesterone and Its Surrogate Marker

Progesterone is a C-21 steroid hormone essential for the regulation of the menstrual cycle and the establishment and maintenance of pregnancy.[1] It is primarily produced by the corpus luteum in the ovary following ovulation.[2][3] Direct measurement of serum progesterone has long been the standard for assessing luteal function; however, its pulsatile secretion necessitates multiple blood draws for an accurate assessment, posing logistical challenges in clinical research and patient monitoring.

This compound, and more specifically its water-soluble conjugate this compound-3-glucuronide (PdG), is the major urinary metabolite of progesterone.[4] Urinary PdG levels correlate strongly with serum progesterone, providing an integrated, non-invasive measure of progesterone production over the collection period.[3][5] This makes PdG an invaluable surrogate marker for confirming ovulation and evaluating the adequacy of the luteal phase, which is critical for endometrial receptivity and successful embryonic implantation.[6][7]

The Endocrinology of Ovarian Activity

The menstrual cycle is governed by a complex interplay of hormones orchestrated by the Hypothalamic-Pituitary-Ovarian (HPO) axis. This endocrine feedback loop ensures the maturation of an ovarian follicle, the release of an oocyte (ovulation), and the preparation of the uterus for potential pregnancy.

The cycle begins with the follicular phase, where Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus stimulates the pituitary gland to release Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[8][9] FSH promotes the growth of ovarian follicles, which in turn produce estrogen.[7] As estrogen levels rise, they trigger a surge in LH around mid-cycle, which induces the dominant follicle to rupture and release an egg.[9]

Following ovulation, the remnants of the follicle transform into the corpus luteum, marking the beginning of the luteal phase.[8] Stimulated by LH, the corpus luteum produces high levels of progesterone.[3] This surge in progesterone is what this compound measurements track. If pregnancy does not occur, the corpus luteum degrades, progesterone levels fall, and menstruation begins.[10]

HPO_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovary Ovaries (Growing Follicle) Pituitary->Ovary FSH, LH (+) CorpusLuteum Ovaries (Corpus Luteum) Pituitary->CorpusLuteum LH (+) Ovary:n->Hypothalamus:n Estrogen (-) Ovary->Pituitary Estrogen (- / +) Ovary->CorpusLuteum CorpusLuteum:n->Hypothalamus:n Progesterone (-) CorpusLuteum->Pituitary Progesterone, Estrogen (-) Uterus Uterus (Endometrium) CorpusLuteum->Uterus Progesterone (+) Progesterone_Metabolism Progesterone Progesterone Dihydroprogesterone_a 5α-Dihydroprogesterone Progesterone->Dihydroprogesterone_a 5α-reductase Dihydroprogesterone_b 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone_b 5β-reductase Allopregnanolone Allopregnanolone Dihydroprogesterone_a->Allopregnanolone 3α-HSD Pregnanolone Pregnanolone Dihydroprogesterone_b->Pregnanolone 3α-HSD a_this compound α-Pregnanediol Allopregnanolone->a_this compound 20α-HSD b_this compound β-Pregnanediol Pregnanolone->b_this compound 20α-HSD PdG This compound-3-Glucuronide (PdG) a_this compound->PdG UDP-glucuronosyltransferase (Liver) b_this compound->PdG UDP-glucuronosyltransferase (Liver) Urine Excreted in Urine PdG->Urine Experimental_Workflow cluster_analytics Start Urine Sample Collection (e.g., First Morning Void) Pre_Analytics Sample Preparation (Centrifugation, Dilution) Start->Pre_Analytics ELISA Competitive ELISA Pre_Analytics->ELISA LCMS LC-MS/MS Pre_Analytics->LCMS Analytics Quantitative Analysis Data_Processing Data Processing (Standard Curve Fitting) ELISA->Data_Processing Absorbance Reading LCMS->Data_Processing Peak Area Ratio Normalization Creatinine Normalization (Optional but Recommended) Data_Processing->Normalization Interpretation Interpretation of Results (Comparison to Thresholds) Normalization->Interpretation End Assessment of Ovarian/Luteal Function Interpretation->End

References

The Corpus Luteum and Pregnanediol: An In-depth Guide to Early Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on pregnanediol and its pivotal role as an indicator of corpus luteum function. The content herein focuses on the early experimental methodologies that laid the groundwork for our modern understanding of the menstrual cycle and reproductive endocrinology. Particular emphasis is placed on the quantitative data and experimental protocols from seminal studies, presented in a format conducive to contemporary research and development.

Introduction: The Significance of this compound in Early Reproductive Endocrinology

The corpus luteum, a transient endocrine structure formed in the ovary after ovulation, is essential for the establishment and maintenance of early pregnancy.[1][2] Its primary hormonal product, progesterone, is responsible for preparing the uterine lining for implantation of a fertilized egg.[3][4] In the early to mid-20th century, direct measurement of progesterone in blood was not feasible.[2] Consequently, researchers turned to its principal and stable urinary metabolite, this compound (specifically, 5β-pregnane-3α,20α-diol), as an indirect measure of progesterone production and, by extension, corpus luteum activity.[5] The quantification of urinary this compound provided the first concrete biochemical evidence of a functioning corpus luteum and its cyclical nature.

Quantitative Analysis of this compound Excretion

Early investigations meticulously documented the daily excretion of this compound throughout the menstrual cycle. These studies were instrumental in correlating hormonal fluctuations with physiological events such as ovulation and menstruation. The data presented below is compiled from landmark papers of that era and showcases the cyclical pattern of this compound excretion.

Table 1: Daily Urinary this compound Excretion in a Normal Menstrual Cycle (Case 1)

Cycle DayThis compound (mg/24h)
100
110
120
130
140
150
160
170
180
191.2
202.5
214.0
225.5
236.0
246.0
255.8
265.0
274.0
282.0
290
300 (Menstruation)

Table 2: Daily Urinary this compound Excretion in a Normal Menstrual Cycle (Case 2)

Cycle DayThis compound (mg/24h)
100
110
120
130
140
150
160
170.8
181.5
192.8
204.0
213.5
223.0
232.0
241.0
250
260 (Menstruation)

Table 3: Daily Urinary this compound Excretion in a Normal Menstrual Cycle (Case 5)

Cycle DayThis compound (mg/24h)
100
110
120
130
140
150
160
170
180
190
201.2
213.0
225.0
234.5
244.0
253.5
262.0
271.0
280 (Menstruation)

Early Experimental Protocols for this compound Determination

The development of reliable methods for quantifying urinary this compound was a significant technological challenge in the early 20th century. The following sections detail the methodologies of three pioneering techniques.

The Venning and Browne Gravimetric Method (1937)

This was the first clinically useful method for the estimation of this compound and relied on the isolation and weighing of sodium this compound glucuronidate.

Methodology:

  • Urine Collection: A 24-hour or 48-hour urine specimen was collected.

  • Extraction: The urine was extracted with butyl alcohol.

  • Precipitation: Acetone was added to the butyl alcohol extract to precipitate the sodium this compound glucuronidate.

  • Purification: The precipitate was washed and dried.

  • Gravimetric Analysis: The purified precipitate was weighed, and the amount of free this compound was calculated based on the molecular weight of sodium this compound glucuronidate.

Note: This method was laborious and prone to inaccuracies at low this compound concentrations.[1][6]

The Astwood and Jones Method (1941)

This method introduced an acid hydrolysis step to liberate free this compound, which was then purified and weighed.

Methodology:

  • Urine Collection: A 24-hour urine sample was collected.

  • Acid Hydrolysis: The urine was boiled with hydrochloric acid to hydrolyze the this compound glucuronide.

  • Extraction: The hydrolyzed urine was extracted with an organic solvent such as toluene.

  • Purification: The crude extract was purified by fractional precipitation.

  • Gravimetric Analysis: The purified free this compound was weighed.

Note: This method offered technical advantages over the Venning and Browne method.

The Klopper, Michie, and Brown Colorimetric Method (1955)

This method significantly improved sensitivity and was a key development in the routine analysis of urinary this compound.

Methodology:

  • Acid Hydrolysis: A sample of a 24-hour urine collection was boiled with hydrochloric acid.

  • Toluene Extraction: The hydrolyzed urine was extracted with toluene.

  • Permanganate Oxidation: The toluene extract was treated with potassium permanganate to remove interfering chromogens.

  • Alumina Column Chromatography: The extract was then passed through an alumina column for further purification.

  • Acetylation: The purified this compound was acetylated to form this compound diacetate.

  • Second Alumina Column Chromatography: The acetylated product was subjected to a second round of chromatography on an alumina column.

  • Colorimetry: The final purified this compound diacetate was treated with concentrated sulfuric acid to produce a yellow color, the intensity of which was measured using a spectrophotometer.[2]

Visualizing the Core Concepts

The following diagrams illustrate the key hormonal relationships and experimental workflows central to the early research on this compound and corpus luteum function.

hormonal_feedback_loop Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH AnteriorPituitary Anterior Pituitary LH LH AnteriorPituitary->LH FSH FSH AnteriorPituitary->FSH Ovary Ovary CorpusLuteum Corpus Luteum Ovary->CorpusLuteum Ovulation Progesterone Progesterone CorpusLuteum->Progesterone Progesterone->Hypothalamus - Progesterone->AnteriorPituitary - GnRH->AnteriorPituitary + LH->Ovary + FSH->Ovary +

Caption: Hormonal feedback loop in the luteal phase.

venning_browne_workflow start Start: 24h Urine Sample extract Extract with Butyl Alcohol start->extract precipitate Precipitate with Acetone extract->precipitate wash_dry Wash and Dry Precipitate precipitate->wash_dry weigh Gravimetrically Weigh Sodium this compound Glucuronidate wash_dry->weigh calculate Calculate Free This compound weigh->calculate end End: This compound Value calculate->end

Caption: Venning and Browne (1937) experimental workflow.

klopper_michie_brown_workflow start Start: 24h Urine Sample hydrolysis Acid Hydrolysis (Boil with HCl) start->hydrolysis extraction Toluene Extraction hydrolysis->extraction oxidation Permanganate Oxidation extraction->oxidation chrom1 Alumina Column Chromatography 1 oxidation->chrom1 acetylation Acetylation chrom1->acetylation chrom2 Alumina Column Chromatography 2 acetylation->chrom2 colorimetry Colorimetry with Sulfuric Acid chrom2->colorimetry end End: This compound Value colorimetry->end

Caption: Klopper, Michie, and Brown (1955) workflow.

Conclusion: A Foundation for Modern Endocrinology

The early research into this compound and corpus luteum function was a watershed moment in reproductive science. Despite the technical limitations of the time, these pioneering studies established the fundamental principles of hormonal control of the menstrual cycle. The meticulous quantitative data and innovative experimental protocols developed by researchers such as Venning, Browne, Astwood, Jones, Klopper, Michie, and Brown provided the crucial evidence linking a specific steroid metabolite to a key physiological process. This foundational work paved the way for the development of modern immunoassays and a deeper understanding of reproductive health and disease, and it continues to be relevant for today's researchers and drug development professionals.

References

difference between alpha-pregnanediol and beta-pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Differences Between Alpha-Pregnanediol and Beta-Pregnanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a cornerstone of reproductive health, undergoes extensive metabolism, primarily in the liver, resulting in numerous metabolites.[1][2] Among the most significant of these are the stereoisomeric pregnanediols: alpha-pregnanediol (α-pregnanediol) and beta-pregnanediol (β-pregnanediol).[1] Both are terminal urinary metabolites used to assess progesterone activity, but their formation is dictated by distinct enzymatic pathways, leading to different physiological implications.[1] Understanding the nuanced differences between these isomers is critical for accurate hormonal assessment, fertility monitoring, and the development of targeted therapeutics.

Core Distinction: Stereochemistry

The fundamental difference between α-pregnanediol and β-pregnanediol lies in their stereochemistry at the C5 position of the steroid's A-ring. This single chiral center dictates the geometry of the junction between the A and B rings of the steroid nucleus.

  • Alpha-Pregnanediol (5α-pregnane-3α,20α-diol): The hydrogen atom at C5 is in the alpha (trans) configuration relative to the methyl group at C10. This results in a relatively flat, planar structure. The precursor to α-pregnanediol is allopregnanolone.

  • Beta-Pregnanediol (5β-pregnane-3α,20α-diol): The hydrogen atom at C5 is in the beta (cis) configuration. This forces the A-ring into a bent, or "V" shape, relative to the B-ring. It is the primary and inactive urinary metabolite of progesterone.[3][4]

This structural variance, though subtle, significantly impacts the molecule's three-dimensional shape and its potential interactions with cellular machinery.

G Steroid A/B Ring Junction Stereochemistry cluster_alpha Alpha (5α) Configuration cluster_beta Beta (5β) Configuration a1 A-Ring b1 B-Ring a1->b1 Planar Junction (Trans) a2 A-Ring b2 B-Ring a2->b2 Bent Junction (Cis) G cluster_alpha 5α-Pathway cluster_beta 5β-Pathway Progesterone Progesterone DHP_5a 5α-Dihydroprogesterone Progesterone->DHP_5a 5α-reductase DHP_5b 5β-Dihydroprogesterone Progesterone->DHP_5b 5β-reductase Allo Allopregnanolone DHP_5a->Allo DHP_5a->Allo 3α-HSD aPreg α-Pregnanediol Allo->aPreg Allo->aPreg 20α-HSD Preg Pregnanolone DHP_5b->Preg DHP_5b->Preg 3α-HSD bPreg β-Pregnanediol Preg->bPreg Preg->bPreg 20α-HSD G Urine Urine Sample + Internal Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Solid Phase Extraction (C18 Cartridge) Hydrolysis->SPE Drydown Evaporation to Dryness SPE->Drydown Deriv Derivatization (TMS) Drydown->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Quantification via SIM GCMS->Data G Serum Serum Sample + Internal Standards Precip Protein Precipitation (Acetonitrile) Serum->Precip Cent Centrifugation Precip->Cent Dilute Supernatant Dilution Cent->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Quantification via MRM LCMS->Data

References

Pregnanediol Glucuronide: A Comprehensive Technical Guide to its Role as the Primary Urinary Metabolite of Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol glucuronide (PdG) is the principal urinary metabolite of progesterone, a critical steroid hormone in the female reproductive cycle and pregnancy.[1] The quantification of urinary PdG serves as a non-invasive and reliable indicator of progesterone production and metabolism, offering valuable insights into ovulation, luteal phase function, and early pregnancy health.[2] This technical guide provides an in-depth overview of the biochemical pathway of progesterone metabolism to PdG, detailed experimental protocols for its quantification, and a summary of its quantitative levels in various physiological states.

Progesterone Metabolism to this compound Glucuronide

The metabolic conversion of progesterone to a water-soluble, excretable compound involves a series of enzymatic reactions primarily occurring in the liver, although other tissues like the brain and skin also contribute.[2] The pathway can be broadly divided into two phases: the reduction of progesterone to this compound and the subsequent conjugation with glucuronic acid.

The initial and rate-limiting steps in progesterone metabolism are catalyzed by 5α-reductase and 5β-reductase, which reduce the double bond in the A ring of the steroid nucleus. This results in the formation of two main isomers: 5α-dihydroprogesterone and 5β-dihydroprogesterone.[3][4] These intermediates are then further reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 20α-hydroxysteroid dehydrogenase (20α-HSD) to yield various this compound isomers, with 5β-pregnane-3α,20α-diol being the most abundant precursor to the primary urinary metabolite.[2][3]

The final step in the formation of the excretable metabolite is the conjugation of this compound with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers a glucuronic acid moiety from UDP-glucuronic acid to the 3α-hydroxyl group of this compound.[2] This conjugation significantly increases the water solubility of the steroid, facilitating its excretion in the urine as this compound glucuronide.[5]

Progesterone_Metabolism Progesterone Progesterone Dihydroprogesterone_5a 5α-Dihydroprogesterone Progesterone->Dihydroprogesterone_5a 5α-reductase Dihydroprogesterone_5b 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone_5b 5β-reductase Allopregnanolone Allopregnanolone Dihydroprogesterone_5a->Allopregnanolone 3α-HSD Pregnanolone Pregnanolone Dihydroprogesterone_5b->Pregnanolone 3α-HSD Pregnanediol_a α-Pregnanediol Allopregnanolone->Pregnanediol_a 20α-HSD Pregnanediol_b β-Pregnanediol (5β-pregnane-3α,20α-diol) Pregnanolone->Pregnanediol_b 20α-HSD PdG This compound Glucuronide (PdG) Pregnanediol_b->PdG UDP-glucuronosyl- transferase (UGT)

Caption: Metabolic pathway of progesterone to this compound glucuronide.

Quantitative Data on Urinary this compound Glucuronide

Urinary PdG levels fluctuate throughout the menstrual cycle and pregnancy, providing a valuable tool for monitoring reproductive health. The following tables summarize typical quantitative data for urinary PdG in various physiological states. It is important to note that concentrations can vary between individuals and with the method of analysis.

Physiological StateTypical Urinary PdG Concentration (ng/mL)Reference
Follicular Phase< 5,000[1]
Luteal Phase3,994 - 10,860[1]
Ovulation Confirmation> 5,000 for three consecutive days[1][2]
Early Intrauterine Pregnancy24,500 ± 2,200[6]
Ectopic Pregnancy4,800 ± 700[6]
Study PopulationMedian Urinary PdG Level (pg/mL)Interquartile Range (IQR) (pg/mL)Reference
Frozen Embryo Transfer (FET) Cycles3,5002,000 - 5,000[7][8]

Experimental Protocols

The accurate quantification of urinary PdG is crucial for its clinical and research applications. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for quantifying urinary PdG. It is a competitive immunoassay where PdG in the sample competes with a known amount of enzyme-labeled PdG for binding to a limited number of anti-PdG antibody sites.[3][9] The amount of bound enzyme conjugate is inversely proportional to the concentration of PdG in the sample.

  • Collect first-morning urine samples to ensure the highest concentration of metabolites.[9]

  • Centrifuge the urine samples at approximately 800 x g for 10 minutes to pellet any particulate matter.[9]

  • Thaw frozen samples completely and bring them to room temperature before use.[9]

  • Dilute the urine samples with the provided assay buffer. The optimal dilution factor should be determined empirically but typically ranges from 1:50 to 1:200.[9][10]

  • Add 50 µL of standards, controls, or diluted samples to the appropriate wells of a microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).[9]

  • Add 25 µL of PdG-peroxidase conjugate to each well.[9]

  • Add 25 µL of anti-PdG antibody to each well.[9]

  • Incubate the plate at room temperature for 2 hours on a shaker.[9]

  • Wash the plate four times with 300 µL of wash buffer per well.[9]

  • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.[9]

  • Add 50 µL of stop solution (e.g., 1N HCl) to each well.[9]

  • Read the absorbance at 450 nm within 15 minutes using a microplate reader.[9]

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration.

  • Normalize the PdG concentration to creatinine levels to account for variations in urine dilution.[9]

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Urine_Collection Urine Collection Centrifugation Centrifugation Urine_Collection->Centrifugation Dilution Dilution Centrifugation->Dilution Add_Reagents Add Samples, Conjugate, and Antibody to Plate Dilution->Add_Reagents Incubation Incubate (2 hours) Add_Reagents->Incubation Washing Wash Plate Incubation->Washing Add_Substrate Add Substrate Washing->Add_Substrate Incubation_2 Incubate (30 mins) Add_Substrate->Incubation_2 Add_Stop Add Stop Solution Incubation_2->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Interpolate Interpolate Sample Concentrations Standard_Curve->Interpolate Calculate Calculate Final Concentration Interpolate->Calculate

Caption: General experimental workflow for urinary PdG ELISA.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and accuracy for the quantification of urinary PdG compared to ELISA.[3][9] This method combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

A simple "dilute and shoot" method is often sufficient for high-throughput analysis of urinary PdG.[1][4]

  • Thaw frozen urine samples and vortex to ensure homogeneity.[9]

  • In an autosampler vial, combine 10 µL of the urine sample with 990 µL of a solution of 50% methanol in water containing a suitable internal standard (e.g., deuterated PdG). This represents a 1:100 dilution.[9]

  • Vortex the mixture thoroughly.[9]

  • The sample is now ready for injection into the LC-MS/MS system.

  • LC System:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[9]

    • Mobile Phase A: 0.1% formic acid in water[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[9]

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes[9]

    • Flow Rate: 0.4 mL/min[9]

    • Injection Volume: 5 µL[9]

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[9]

    • MRM Transitions: Specific precursor-to-product ion transitions for PdG and the internal standard must be optimized by direct infusion of the standards.[9]

  • Integrate the peak areas for the MRM transitions of PdG and the internal standard.

  • Calculate the peak area ratio of PdG to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of PdG in the samples from the calibration curve.

  • Multiply by the dilution factor and normalize to creatinine concentration.[9]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Dilution Dilute with Methanol/ Water + Internal Standard Urine_Sample->Dilution Vortex Vortex Dilution->Vortex Injection Inject into LC-MS/MS Vortex->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify PdG Concentration Calibration_Curve->Quantification

Caption: Workflow for urinary PdG analysis by LC-MS/MS.

Conclusion

This compound glucuronide is a clinically significant biomarker that provides a non-invasive window into progesterone activity. The well-established metabolic pathway from progesterone to PdG and the availability of robust analytical methods like ELISA and LC-MS/MS make its measurement a valuable tool in reproductive endocrinology research and clinical practice. This guide provides the foundational knowledge and detailed protocols necessary for the accurate and reliable quantification of this primary urinary metabolite.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Pregnanediol's Role in Progesterone Metabolism

This technical guide provides a comprehensive overview of this compound, the primary urinary metabolite of progesterone. It details the metabolic pathways, analytical methodologies for its quantification, and its clinical and research significance. The information is tailored for professionals in the fields of endocrinology, reproductive medicine, and pharmaceutical development.

Introduction to this compound

This compound (5β-pregnane-3α,20α-diol) is a biologically inactive metabolite of progesterone.[1][2] Its measurement in urine provides a non-invasive and reliable method to assess progesterone production by the ovaries and placenta.[3][4][5] Consequently, urinary this compound levels are a critical biomarker for confirming ovulation, evaluating the function of the corpus luteum, and monitoring both natural and supplemented progesterone activity during pregnancy and hormone replacement therapy.[3][6][7]

Progesterone Metabolism to this compound

The metabolic conversion of progesterone to this compound primarily occurs in the liver, with some activity in other tissues like the brain and intestines.[6][7][8] The process involves a series of enzymatic reductions. The initial and rate-limiting step is the reduction of progesterone by either 5α-reductase or 5β-reductase, which determines the stereoisomer of this compound that will be formed.[6][8][9]

  • The 5α-reductase pathway leads to the formation of α-pregnanediol. This pathway also produces allopregnanolone, a neurosteroid with known calming and anti-inflammatory effects.[10]

  • The 5β-reductase pathway results in the production of β-pregnanediol, which is considered an inactive metabolite.[6][10]

Following the initial reduction, the intermediate metabolites undergo further enzymatic conversions by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 20α-hydroxysteroid dehydrogenase (20α-HSD).[8][10] The final step for urinary excretion is glucuronidation in the liver, where UDP-glucuronosyltransferase (UGT) conjugates this compound with glucuronic acid to form this compound-3-glucuronide (PdG), a water-soluble compound that is readily excreted in the urine.[8]

Progesterone_Metabolism Progesterone Progesterone FiveAlpha_DHP 5α-Dihydroprogesterone Progesterone->FiveAlpha_DHP 5α-reductase FiveBeta_DHP 5β-Dihydroprogesterone Progesterone->FiveBeta_DHP 5β-reductase Allopregnanolone Allopregnanolone FiveAlpha_DHP->Allopregnanolone 3α-HSD Alpha_this compound α-Pregnanediol Allopregnanolone->Alpha_this compound 20α-HSD PdG This compound-3-Glucuronide (PdG) (Urinary Excretion) Alpha_this compound->PdG UDP-glucuronosyltransferase Pregnanolone Pregnanolone FiveBeta_DHP->Pregnanolone 3α-HSD Beta_this compound β-Pregnanediol Pregnanolone->Beta_this compound 20α-HSD Beta_this compound->PdG UDP-glucuronosyltransferase

Progesterone Metabolic Pathways to this compound.

Quantitative Data on this compound Levels

Urinary this compound levels fluctuate throughout the menstrual cycle and pregnancy. These levels are valuable for assessing reproductive health. The following tables summarize representative urinary this compound concentrations in various physiological states. It is important to note that values can vary between laboratories and analytical methods.

Table 1: Representative Urinary this compound-3-Glucuronide (PdG) Concentrations in Different Physiological States [11]

Physiological StateMean Urinary PdG (µg/g creatinine)
Follicular Phase (Premenopausal)152
Luteal Phase (Premenopausal)1324
Postmenopausal81

Table 2: Urinary a-Pregnanediol Normal Ranges (in ng/mg creatinine) [3][4][5]

Phase/ConditionRange (ng/mg creatinine)
Follicular25 - 100
Ovulatory25 - 100
Luteal (premenopausal)200 - 740
Postmenopausal15 - 50
With oral progesterone (100mg)580 - 3000
Male20 - 130

Table 3: Urinary this compound Excretion During Pregnancy [12]

Gestational WeekMean Urinary this compound (mg/24 h)
56
2014
At Term48

Experimental Protocols for this compound Quantification

Accurate measurement of urinary this compound is crucial for its clinical and research applications. The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_elisa ELISA Protocol cluster_lcms LC-MS/MS Protocol Urine Sample Urine Sample Dilution Dilution Urine Sample->Dilution Add Sample/Standard Add Sample/Standard Dilution->Add Sample/Standard ELISA Protein Precipitation Protein Precipitation Dilution->Protein Precipitation LC-MS/MS Add Conjugate & Antibody Add Conjugate & Antibody Add Sample/Standard->Add Conjugate & Antibody Incubation Incubation Add Conjugate & Antibody->Incubation Washing Washing Incubation->Washing Add Substrate Add Substrate Washing->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance LC Separation LC Separation Protein Precipitation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Workflow for Urinary PdG Analysis.
Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is based on commercially available competitive ELISA kits.[11]

  • Principle: This is a competitive immunoassay where PdG in the sample competes with a fixed amount of enzyme-labeled PdG for binding sites on a limited amount of anti-PdG antibody. The amount of bound enzyme-labeled PdG is inversely proportional to the concentration of PdG in the sample.[11]

  • Materials:

    • Microtiter plate pre-coated with a secondary antibody

    • PdG standard

    • Urinary PdG controls

    • Anti-PdG antibody

    • PdG-peroxidase conjugate

    • Wash buffer concentrate

    • TMB substrate solution

    • Stop solution

  • Procedure:

    • Sample Preparation: Thaw urine samples and bring to room temperature. Dilute samples in assay buffer (typically 1:50 to 1:200).[11]

    • Assay:

      • Add 50 µL of standard, control, or diluted sample to the appropriate wells.

      • Add 25 µL of PdG-peroxidase conjugate to each well.

      • Add 25 µL of anti-PdG antibody to each well.

      • Incubate the plate at room temperature for 2 hours on a shaker.

      • Wash the plate four times with 300 µL of wash buffer per well.

      • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes.

      • Add 50 µL of stop solution to each well.

      • Read the absorbance at 450 nm within 10 minutes.[11]

    • Data Analysis: Calculate the concentration of PdG in the samples by comparing their absorbance to the standard curve.

Protocol 2: Urinary PdG Measurement by LC-MS/MS

This "dilute and shoot" method allows for rapid and accurate quantification of urinary PdG.[13]

  • Principle: Urine samples are diluted and directly injected into a liquid chromatography system coupled with a tandem mass spectrometer. The compounds are separated based on their physicochemical properties and then detected and quantified based on their mass-to-charge ratio.

  • Materials and Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer

    • Methanol/Water (50/50, v/v)

    • Isotope-labeled internal standard (e.g., PDG-13C5)

    • Ammonium fluoride

  • Procedure:

    • Sample Preparation: Pipette 7 µL of urine sample or calibrator into a 96-well plate. Add 693 µL of cold Methanol/Water (50/50, v/v) containing the internal standard. Shake for 10 minutes.[13]

    • LC-MS/MS Analysis:

      • Inject 20 µL of the prepared sample into the UHPLC-MS/MS system.

      • Chromatography: Use a suitable C18 column. A typical mobile phase consists of water with ammonium fluoride (A) and methanol (B) with a gradient elution.[13]

      • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PdG and the internal standard.[13]

    • Data Analysis: Quantify PdG concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Clinical and Research Significance

The measurement of this compound has significant applications in both clinical practice and research.

Assessment of Ovulation and Luteal Phase Function

A sustained rise in urinary PdG levels for at least three consecutive days is a reliable indicator of ovulation.[8] Levels above 5 µg/mL are often used as a threshold to confirm ovulation with high sensitivity and specificity.[8] Inadequate PdG levels during the luteal phase may indicate a luteal phase defect, which can contribute to infertility or early pregnancy loss.[6][7][10]

Monitoring Pregnancy

During pregnancy, the placenta becomes the primary source of progesterone. Monitoring this compound levels can provide insights into placental function.[6] Persistently low or declining levels may be associated with an increased risk of miscarriage.[12]

Monitoring Progesterone Supplementation

Urinary PdG measurement is a valuable tool for monitoring the efficacy of exogenous progesterone therapy in fertility treatments and hormone replacement therapy.[6][10] It helps ensure that therapeutic levels are achieved and maintained.

Drug Development and Research

In drug development, understanding the metabolism of progestogenic compounds is crucial. The pathways leading to this compound can be relevant for:

  • Pharmacokinetic studies: Assessing the metabolic fate of new progestin-based drugs.

  • Biomarker development: Using this compound as a biomarker to evaluate the physiological response to hormonal therapies in clinical trials.

  • Neurosteroid research: The 5α-reductase pathway, leading to allopregnanolone and α-pregnanediol, is an area of interest for the development of drugs targeting neurological and psychiatric conditions due to the neuroactive properties of these metabolites.[10]

Logical_Relationships cluster_progesterone Progesterone Production cluster_applications Clinical & Research Applications Corpus Luteum Corpus Luteum Progesterone Metabolism Progesterone Metabolism Corpus Luteum->Progesterone Metabolism Placenta Placenta Placenta->Progesterone Metabolism Adrenal Glands Adrenal Glands Adrenal Glands->Progesterone Metabolism Urinary this compound (PdG) Urinary this compound (PdG) Progesterone Metabolism->Urinary this compound (PdG) Ovulation Confirmation Ovulation Confirmation Urinary this compound (PdG)->Ovulation Confirmation Luteal Phase Assessment Luteal Phase Assessment Urinary this compound (PdG)->Luteal Phase Assessment Pregnancy Monitoring Pregnancy Monitoring Urinary this compound (PdG)->Pregnancy Monitoring Hormone Therapy Monitoring Hormone Therapy Monitoring Urinary this compound (PdG)->Hormone Therapy Monitoring Drug Development Drug Development Urinary this compound (PdG)->Drug Development

This compound's Role as a Biomarker.

Conclusion

This compound is a key biomarker in reproductive endocrinology. Its quantification in urine offers a valuable, non-invasive window into progesterone activity. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's biochemistry, metabolism, and analytical measurement is essential for advancing research in reproductive health, developing new hormonal therapies, and improving clinical diagnostics. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for the application of this compound measurement in these fields.

References

A Preliminary Investigation of Pregnanediol in Neurosteroid Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurosteroids, a class of steroids synthesized de novo in the brain or derived from peripheral steroid precursors, are potent modulators of neuronal function. Among these, pregnanediol, a metabolite of progesterone, is emerging as a molecule of interest in the intricate landscape of neurosteroid signaling. While extensive research has focused on its precursor, allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor, the distinct role of this compound in the central nervous system is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in neurosteroid pathways, its synthesis, metabolism, and its effects on neuronal signaling. The guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting this compound and its related pathways.

Neurosteroid Biosynthesis and the Position of this compound

The synthesis of neurosteroids is a complex enzymatic cascade that begins with cholesterol.[1][2] This process, occurring in both neurons and glial cells, leads to the production of various neuroactive steroids that can modulate neuronal excitability.[2][3]

The central precursor for this compound is progesterone. Progesterone itself can be synthesized in the brain from pregnenolone, which is derived from cholesterol.[4] The conversion of progesterone to its downstream metabolites is a critical juncture in the neurosteroid pathway. Progesterone is first reduced by the enzyme 5α-reductase to 5α-dihydroprogesterone (5α-DHP).[4] Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-DHP into the well-characterized neurosteroid allopregnanolone (3α-hydroxy-5α-pregnan-20-one).[4]

This compound (specifically, 5α-pregnan-3α,20α-diol) is formed through the further reduction of the 20-keto group of allopregnanolone. This reaction is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), also known as aldo-keto reductase 1C1 (AKR1C1).[5] This enzyme is expressed in various tissues, including the brain.[5]

Neurosteroid_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 5α-Dihydroprogesterone (5α-DHP) 5α-Dihydroprogesterone (5α-DHP) Progesterone->5α-Dihydroprogesterone (5α-DHP) 5α-Reductase Allopregnanolone Allopregnanolone 5α-Dihydroprogesterone (5α-DHP)->Allopregnanolone 3α-HSD This compound This compound Allopregnanolone->this compound 20α-HSD

Figure 1: Simplified neurosteroid biosynthetic pathway leading to this compound.

Quantitative Data on Neurosteroid Levels and Receptor Interactions

Precise quantification of neurosteroids in different brain regions is crucial for understanding their physiological roles. While data for this compound is still emerging, information on its precursors provides a valuable context.

Table 1: Endogenous Steroid Levels in Adult Male Rat Brain Tissue [5]

SteroidCortex (ng/g)Hippocampus (ng/g)Hypothalamus (ng/g)Cerebellum (ng/g)Whole Brain (ng/g)
Pregnenolone0.4–7.04.811–120.4–191.7–4.9
Progesterone1.5–7.04.60.90.7–5.30.4–0.7

Note: Data for this compound in specific brain regions is currently limited in the literature.

The primary molecular target for many neurosteroids, including this compound, is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system. The interaction of neurosteroids with this receptor can modulate its function, leading to changes in neuronal excitability.

Table 2: Interaction of Neurosteroids with the GABA-A Receptor Complex

CompoundInteraction MetricValueBrain Region/SystemReference
3α-OH-5α-pregnan-20-one (Allopregnanolone)IC50 (inhibition of [35S]-TBPS binding)10⁻⁶ M (in absence of GABA)Rat Brain[6]
3α-OH-5α-pregnan-20-one (Allopregnanolone)IC50 (inhibition of [35S]-TBPS binding)10⁻⁷ M (in presence of 5 x 10⁻⁶ M GABA)Rat Brain[6]
5α-pregnan-3α,20α-diolAgonist TypePartial AgonistRat Cortical Synaptoneurosomes[7]

Physiological Role and Mechanism of Action

The physiological role of this compound in the brain is thought to be primarily mediated through its interaction with the GABA-A receptor. By acting as a positive allosteric modulator, this compound can enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This modulation can have significant implications for various neurological functions and behaviors.

Modulation of GABA-A Receptor Function

Studies have shown that 5α-pregnan-3α,20α-diol potentiates GABA-stimulated chloride ion uptake in rat cortical synaptoneurosomes, although with lower efficacy than its 20-keto counterpart, allopregnanolone.[7] This suggests that this compound may act as a partial agonist at the neurosteroid binding site on the GABA-A receptor.[7] The reduction of the 20-keto group to a hydroxyl group, as is the case in the conversion of allopregnanolone to this compound, generally leads to a reduction in potency and maximal effect at the GABA-A receptor.[8]

The subunit composition of the GABA-A receptor can also influence the modulatory effects of neurosteroids. For instance, the α2-containing GABA-A receptor subtype exhibits a modest decrease in potency for 5α-pregnan-3α,20α-diol compared to α1- and α3-containing receptors.[8]

GABA_A_Modulation cluster_receptor GABA-A Receptor GABA_R α β α γ β Chloride_ion Cl- GABA_R->Chloride_ion Increased Influx This compound This compound This compound->GABA_R:f1 Allosterically Modulates GABA GABA GABA->GABA_R:f0 Binds Neuron Neuron Chloride_ion->Neuron Hyperpolarization

Figure 2: Proposed mechanism of this compound's action on the GABA-A receptor.
Anxiolytic Effects

The modulation of GABA-A receptors by neurosteroids is closely linked to their anxiolytic properties. Studies in rodent models have demonstrated that pregnanolone, a direct precursor to this compound, exhibits anxiolytic effects in the elevated plus-maze test.[7][9] While direct comparative studies are limited, the anxiolytic potency of allopregnanolone is well-established, and it is plausible that this compound contributes to the overall anxiolytic milieu in the brain, albeit potentially with lower potency than allopregnanolone.[4][9]

Experimental Protocols

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol is adapted from established methods for the analysis of other neurosteroids and metabolites in brain tissue.[5][6]

1. Tissue Homogenization:

  • Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

  • Weigh the tissue and homogenize in 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4) using a mechanical homogenizer.[10]

2. Steroid Extraction:

  • To the homogenate, add a known amount of an internal standard (e.g., deuterated this compound).

  • Add 4 volumes of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture and incubate at -20°C for at least 2 hours.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the steroids.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a series of increasing methanol concentrations in water (e.g., 10%, 20%, 40%) to remove interfering substances.[5]

  • Elute the steroids with a high concentration of methanol (e.g., 90-100%).[5]

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in the initial mobile phase.

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a suitable C18 column for chromatographic separation.

  • Optimize the mass spectrometer for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).

  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and referencing a standard curve.

Experimental_Workflow Start Brain Tissue Sample Homogenization Tissue Homogenization Start->Homogenization Extraction Steroid Extraction (Acetonitrile Precipitation) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Figure 3: General experimental workflow for this compound quantification.
Electrophysiological Recording of this compound's Effects

This protocol outlines a general approach to studying the effects of this compound on GABA-A receptor-mediated currents using whole-cell patch-clamp recordings in brain slices.[2][11]

1. Brain Slice Preparation:

  • Anesthetize and decapitate a rodent.

  • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest using a vibratome.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Patch-Clamp Recording:

  • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Identify neurons in the desired brain region using differential interference contrast (DIC) optics.

  • Obtain a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette filled with an appropriate internal solution.

  • Clamp the neuron at a holding potential of -60 mV to record GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).

3. Drug Application:

  • Establish a stable baseline recording of spontaneous or evoked IPSCs.

  • Apply this compound at various concentrations to the bath solution and record the changes in IPSC amplitude, frequency, and decay kinetics.

  • To study the effect on GABA-evoked currents, apply GABA puffs at a specific concentration before and during the application of this compound.

4. Data Analysis:

  • Analyze the recorded currents using appropriate software to quantify changes in IPSC parameters or the potentiation of GABA-evoked currents.

  • Compare the effects of this compound to those of a known GABA-A receptor modulator, such as allopregnanolone, to determine its relative efficacy and potency.

Conclusion and Future Directions

The preliminary investigation into the role of this compound in neurosteroid pathways reveals it as a neuroactive metabolite with the potential to modulate GABAergic neurotransmission. While its effects appear to be less potent than its precursor, allopregnanolone, its presence in the brain suggests a contribution to the overall neurosteroid tone and its associated physiological functions, including the regulation of anxiety.

Significant gaps in our understanding remain, particularly concerning the precise quantitative distribution of this compound in different brain regions and its specific binding affinities for various GABA-A receptor subtypes. Future research should focus on developing and applying highly sensitive analytical methods to map the cerebral distribution of this compound and to elucidate its receptor interaction profile. Furthermore, in vivo studies are needed to directly compare the behavioral effects of this compound with those of other major neurosteroids. A deeper understanding of this compound's role in the brain will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

foundational knowledge of pregnanediol structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core foundational knowledge on the structure, properties, and metabolism of pregnanediol. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Concepts: Structure and Properties

This compound (5β-pregnane-3α,20α-diol) is a major, inactive metabolite of the steroid hormone progesterone.[1][2] Its measurement in urine serves as a reliable, non-invasive method to indirectly assess progesterone levels in the body.[1] this compound exists in two primary stereoisomeric forms, α-pregnanediol and β-pregnanediol, which are determined by the initial enzymatic pathway of progesterone metabolism.

The most significant form for clinical and research applications is 5β-pregnane-3α,20α-diol, commonly referred to as this compound. For excretion, this compound is primarily conjugated with glucuronic acid in the liver to form this compound-3-glucuronide, a water-soluble compound that is readily eliminated in the urine.[3]

Chemical Structures
  • This compound (5β-pregnane-3α,20α-diol): The core structure is a pregnane steroid nucleus.

  • This compound-3-Glucuronide: This is the conjugate of this compound and glucuronic acid, which increases its water solubility for urinary excretion.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound and its glucuronide conjugate is presented in the table below for easy comparison.

PropertyThis compound (5β-pregnane-3α,20α-diol)This compound-3-Glucuronide
Molecular Formula C21H36O2[4]C27H44O8[5]
Molecular Weight 320.51 g/mol [6]496.63 g/mol [2]
Melting Point 239-243.5 °C[3][4]>94 °C (decomposes)[7]
Boiling Point Not Available[8]Not Available
Solubility Water: < 0.1 mg/mL (insoluble)[6] Ethanol: 5 mg/mL[6] DMSO: 2 mg/mL[6] Toluene: ~0.5 mg/mL[9]Ethanol: 20 mg/mL[5][10] Methanol: Slightly soluble[7]
LogP (Partition Coefficient) 5.2 (Computed)[4]3.8 (Computed)[11]

Biological Significance: Metabolism and Signaling Pathways

The production of this compound is a direct result of progesterone metabolism, primarily occurring in the liver. The metabolic pathway involves a series of enzymatic reactions that reduce the progesterone molecule.

Progesterone Metabolism to this compound

The conversion of progesterone to this compound follows a specific enzymatic cascade. The initial step involves the action of either 5α-reductase or 5β-reductase, leading to the formation of the respective dihydroprogesterone isomers. Subsequent reductions by hydroxysteroid dehydrogenases yield the final this compound isomers. The 5β pathway is the predominant route leading to the major urinary metabolite, 5β-pregnanediol.

Progesterone_Metabolism Progesterone Progesterone 5b-Dihydroprogesterone 5b-Dihydroprogesterone Progesterone->5b-Dihydroprogesterone 5b-Reductase Pregnanolone Pregnanolone 5b-Dihydroprogesterone->Pregnanolone 3a-Hydroxysteroid Dehydrogenase This compound (5b-pregnane-3a,20a-diol) This compound (5b-pregnane-3a,20a-diol) Pregnanolone->this compound (5b-pregnane-3a,20a-diol) 20a-Hydroxysteroid Dehydrogenase This compound-3-Glucuronide This compound-3-Glucuronide This compound (5b-pregnane-3a,20a-diol)->this compound-3-Glucuronide UDP-Glucuronosyltransferase (in Liver)

Metabolic pathway of progesterone to this compound-3-glucuronide.

Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for research and clinical applications. The following sections detail the methodologies for two key analytical techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound-3-Glucuronide

ELISA is a widely used method for the high-throughput quantification of urinary this compound-3-glucuronide (PdG).

Methodology:

  • Sample Preparation:

    • Collect urine samples.

    • Centrifuge the samples to remove any particulate matter.

    • Dilute the urine samples with the assay buffer as specified by the ELISA kit manufacturer.

  • Assay Procedure (Competitive ELISA):

    • Add standards, controls, and diluted urine samples to the appropriate wells of a microtiter plate pre-coated with a secondary antibody.

    • Add the PdG-peroxidase conjugate to each well.

    • Add the anti-PdG antibody to each well to initiate the competitive binding reaction.

    • Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with gentle shaking.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) to each well. The substrate reacts with the bound enzyme conjugate to produce a color change.

    • Stop the reaction after a specified incubation period by adding a stop solution.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PdG in the unknown samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Urine_Sample Urine Sample Centrifuge Centrifuge Urine_Sample->Centrifuge Dilute Dilute with Assay Buffer Centrifuge->Dilute Add_Samples Add Samples/Standards to Plate Dilute->Add_Samples Standards Prepare Standards & Controls Standards->Add_Samples Add_Conjugate Add PdG-Peroxidase Conjugate Add_Samples->Add_Conjugate Add_Antibody Add Anti-PdG Antibody Add_Conjugate->Add_Antibody Incubate Incubate Add_Antibody->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate Sample Concentrations Standard_Curve->Calculate_Concentration

General workflow for a competitive ELISA of urinary PdG.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

GC-MS is a highly sensitive and specific method for the quantification of this compound in urine. This technique typically requires hydrolysis of the glucuronide conjugate to measure the free this compound.[12]

Methodology:

  • Sample Preparation:

    • Hydrolysis: Treat urine samples with β-glucuronidase to enzymatically cleave the glucuronic acid from this compound-3-glucuronide.[12]

    • Extraction: Perform a liquid-liquid extraction of the deconjugated steroids from the aqueous urine matrix using an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatization: To increase volatility for GC analysis, derivatize the dried extract. This is often a two-step process involving methoximation followed by silylation (e.g., using MSTFA).

  • GC-MS Analysis:

    • Injection: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) and inject a small volume into the GC-MS system.

    • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of different steroid derivatives is achieved based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis:

    • Identify the this compound derivative peak based on its characteristic retention time and mass spectrum.

    • Quantify the amount of this compound by comparing the peak area to that of an internal standard and a calibration curve prepared with known concentrations of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection & Fragmentation Separation->Detection Peak_ID Peak Identification (Retention Time & Mass Spectrum) Detection->Peak_ID Quantification Quantification (vs. Internal Standard) Peak_ID->Quantification

General workflow for GC-MS analysis of urinary this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Clinical Relevance of Pregnanediol Testing

This technical guide provides a comprehensive overview of the clinical significance of this compound testing, including its biochemical basis, methodologies for measurement, and applications in various physiological and pathological states.

Introduction to this compound

This compound, specifically 5β-pregnane-3α,20α-diol, is the major urinary metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. The measurement of this compound, particularly its glucuronide conjugate (this compound-3-Glucuronide or PdG), serves as a reliable, non-invasive indicator of progesterone production and metabolism. Its clinical utility extends from fertility monitoring to the assessment of luteal phase function and placental health during pregnancy.

Biochemical Pathway of Progesterone Metabolism

Progesterone undergoes extensive metabolism in the liver, where it is reduced and conjugated to form water-soluble compounds for excretion in the urine. The primary pathway involves the conversion of progesterone to pregnanedione, which is then reduced to pregnanolone and subsequently to this compound. This compound is then conjugated with glucuronic acid to form this compound-3-glucuronide (PdG), the primary form excreted in urine.

Progesterone_Metabolism Progesterone Progesterone Pregnanedione Pregnanedione Progesterone->Pregnanedione 5β-reductase Pregnanolone Pregnanolone Pregnanedione->Pregnanolone 3α-hydroxysteroid dehydrogenase This compound This compound Pregnanolone->this compound 20α-hydroxysteroid dehydrogenase PdG This compound-3-Glucuronide (PdG) (Urinary Excretion) This compound->PdG UDP-glucuronosyl- transferase (in liver)

Figure 1: Progesterone Metabolism Pathway

Methodologies for this compound Measurement

The quantification of this compound and its conjugates in urine and serum is crucial for its clinical application. Several analytical methods have been developed, each with distinct advantages and limitations.

Experimental Protocols

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered a gold-standard reference method for the quantification of steroids, including this compound.

  • Sample Preparation:

    • Urine samples (24-hour collection is preferred for accuracy) are subjected to enzymatic hydrolysis with β-glucuronidase to deconjugate this compound glucuronide.

    • The free this compound is then extracted using an organic solvent such as diethyl ether or ethyl acetate.

    • The extracted steroid is derivatized, often through oximation and silylation, to increase its volatility and thermal stability for GC analysis.

  • Instrumentation and Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column.

    • The column separates the different steroids based on their boiling points and interaction with the stationary phase.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass-to-charge ratio of the fragments is measured, allowing for highly specific identification and quantification of this compound.

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and has become a widely used method in clinical laboratories.

  • Sample Preparation:

    • Similar to GC-MS, urine samples typically undergo enzymatic hydrolysis.

    • Solid-phase extraction (SPE) is commonly used for sample cleanup and concentration of the analyte.

  • Instrumentation and Analysis:

    • The extracted sample is injected into a liquid chromatograph.

    • Separation is achieved on a reversed-phase column.

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • The first mass spectrometer (MS1) selects the precursor ion (this compound), which is then fragmented in a collision cell.

    • The second mass spectrometer (MS2) analyzes the resulting product ions, providing a high degree of specificity for quantification.

3.1.3. Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISA) are commonly used for rapid and high-throughput screening, particularly in home-based fertility monitoring tests.

  • Assay Principle:

    • The assay utilizes a competitive binding principle.

    • A known amount of enzyme-labeled this compound (or PdG) competes with the this compound in the urine sample for binding to a limited number of anti-pregnanediol antibody sites coated on a microplate well.

    • After an incubation period, the unbound components are washed away.

    • A substrate for the enzyme is added, and the resulting color development is inversely proportional to the concentration of this compound in the sample.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis Urine_Sample Urine Sample (contains PdG) Incubation Incubate Sample, Labeled PdG, and Antibody Plate Urine_Sample->Incubation Labeled_PdG Enzyme-Labeled PdG Labeled_PdG->Incubation Antibody_Plate Anti-PdG Antibody Coated Plate Antibody_Plate->Incubation Wash Wash to Remove Unbound Reagents Incubation->Wash Substrate Add Enzyme Substrate Wash->Substrate Color_Dev Color Development Substrate->Color_Dev Read_Absorbance Read Absorbance Color_Dev->Read_Absorbance Calculate_Conc Calculate PdG Concentration (Inversely Proportional to Absorbance) Read_Absorbance->Calculate_Conc

Figure 2: ELISA Workflow for PdG Measurement
Comparison of Methodologies

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassays (ELISA)
Specificity High to Very HighVery HighModerate to High
Sensitivity HighVery HighModerate
Throughput LowModerateHigh
Cost per Sample HighModerate to HighLow
Expertise Required HighHighLow to Moderate
Application Reference Method, Clinical ResearchRoutine Clinical Testing, ResearchPoint-of-Care, Home Use, Screening

Clinical Applications of this compound Testing

The measurement of this compound provides valuable insights into various aspects of female reproductive health.

Confirmation of Ovulation and Assessment of Luteal Phase

Following ovulation, the corpus luteum produces progesterone, leading to a significant increase in urinary PdG levels. A sustained rise in PdG during the mid-luteal phase confirms that ovulation has occurred. Inadequate progesterone production during the luteal phase, known as luteal phase deficiency, can be identified by low PdG levels and is associated with infertility and early pregnancy loss.

Fertility Monitoring

Home-based urinary tests that measure both luteinizing hormone (LH) and PdG can help identify the fertile window and confirm ovulation. This dual-hormone approach provides a more complete picture of the menstrual cycle for women trying to conceive.

Monitoring Early Pregnancy

During the first trimester of pregnancy, the corpus luteum is the primary source of progesterone. Adequate progesterone levels are essential for maintaining the uterine lining and supporting the developing embryo. Serial measurements of this compound can be used to assess the viability of the corpus luteum and the health of an early pregnancy.

Evaluation of Placental Function

After the first trimester, the placenta takes over as the main producer of progesterone. This compound levels continue to rise throughout a healthy pregnancy. Abnormally low or declining levels may indicate placental insufficiency.

Clinical_Applications cluster_applications Clinical Utility Pregnanediol_Testing This compound Testing Ovulation_Confirmation Confirmation of Ovulation Pregnanediol_Testing->Ovulation_Confirmation Luteal_Phase Assessment of Luteal Phase Function Pregnanediol_Testing->Luteal_Phase Fertility_Monitoring Fertility Monitoring Pregnanediol_Testing->Fertility_Monitoring Early_Pregnancy Monitoring Early Pregnancy Viability Pregnanediol_Testing->Early_Pregnancy Placental_Function Evaluation of Placental Function Pregnanediol_Testing->Placental_Function

Figure 3: Clinical Applications of this compound Testing

Reference Ranges and Interpretation

Reference ranges for urinary this compound can vary depending on the analytical method used and the phase of the menstrual cycle or stage of pregnancy. It is essential for laboratories to establish their own reference intervals.

Phase of Menstrual Cycle / PregnancyTypical Urinary this compound Levels (mg/24 hours)
Follicular Phase< 1.0
Luteal Phase2 - 7
First Trimester10 - 45
Second Trimester45 - 80
Third Trimester80 - 120
Postmenopausal< 0.5

Note: These are approximate values and can vary significantly between individuals and laboratories.

Limitations and Considerations

While this compound testing is a valuable tool, it has some limitations:

  • Metabolic Variability: Individual differences in progesterone metabolism can affect urinary this compound levels.

  • Hydration Status: For single-point urine collections, hydration levels can influence the concentration of PdG. First-morning urine samples or 24-hour collections are often recommended to mitigate this.

  • Cross-reactivity: In immunoassays, cross-reactivity with other steroid metabolites can potentially lead to inaccurate results.

Future Directions in Drug Development

The non-invasive nature of urinary this compound measurement makes it an attractive biomarker for clinical trials in reproductive medicine. Its use in the development of new fertility treatments, therapies for luteal phase deficiency, and interventions to prevent preterm birth is an active area of research. Furthermore, advancements in wearable biosensor technology may enable continuous, real-time monitoring of this compound levels, offering unprecedented insights into female reproductive endocrinology.

Conclusion

This compound testing is a clinically relevant and versatile tool for assessing progesterone production and metabolism. From confirming ovulation to monitoring pregnancy, the measurement of this key metabolite provides valuable information for researchers, clinicians, and drug development professionals. The choice of analytical methodology depends on the specific clinical or research question, with trade-offs between accuracy, throughput, and cost. As technology advances, the role of this compound testing in personalized reproductive medicine is expected to expand.

Pioneering Studies on Pregnanediol Levels During Pregnancy: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on pregnanediol levels as a key biomarker in pregnancy. It provides a comprehensive overview of the initial quantitative data, detailed experimental protocols from these pioneering studies, and visual representations of the core biochemical and experimental workflows. This document serves as a resource for understanding the historical context and methodologies that paved the way for modern endocrinological research in reproductive health.

Quantitative Analysis of Urinary this compound Excretion in Normal Pregnancy

The initial investigations into this compound levels during pregnancy were groundbreaking in establishing a quantitative measure of progesterone metabolism. The work of Venning and Browne in the 1930s was particularly seminal. They demonstrated a progressive increase in the urinary excretion of this compound as pregnancy advanced, reflecting the increasing production of progesterone by the corpus luteum and later the placenta.

The following table summarizes the quantitative data on urinary this compound excretion from these early studies. It is important to note that these values were typically determined from 24-hour urine collections.

Gestational StageUrinary this compound (mg/24 hours)Reference
Early Pregnancy
80-100 daysRising from luteal phase levels[1]
~150 days~40[1]
Mid to Late Pregnancy
6th Month23.5[1]
7th Month34.7[1]
8th Month57.8[1]
9th Month70.9[1]
Up to 280th day60 - 100[2]
Postpartum
Within 48 hoursDisappears from urine[1]

Foundational Experimental Protocols

The ability to quantify this compound in urine was a significant technical achievement. The two primary methods developed in the early era of this research were the gravimetric method by Venning and the colorimetric method by Guterman.

Venning's Gravimetric Method for Sodium this compound Glucuronidate

This method, first described by Eleanor H. Venning in 1937, was a cornerstone of early progesterone research. It allowed for the direct measurement of the water-soluble conjugate of this compound in urine.

Principle: The method is based on the precipitation of sodium this compound glucuronidate from a urine extract, followed by purification and gravimetric (weighing) determination.

Detailed Protocol:

  • Urine Collection: A 24-hour or 48-hour urine sample is collected.

  • Initial Extraction: A measured volume of urine is extracted with an organic solvent, typically butyl alcohol. This step transfers the this compound glucuronidate from the aqueous urine phase to the organic phase.

  • Purification:

    • The butyl alcohol extract is evaporated to dryness.

    • The residue is dissolved in 0.1 N sodium hydroxide to remove acidic impurities.

    • The alkaline solution is then shaken again with butyl alcohol.

    • The butyl alcohol extract is again evaporated to dryness.

    • The residue is dissolved in water.

  • Precipitation: Acetone is added to the aqueous solution to precipitate the sodium this compound glucuronidate.

  • Gravimetric Determination: The precipitate is collected, purified, and then weighed. The purity of the final product was often confirmed by determining its melting point.

Guterman's Colorimetric Method for this compound

In 1944, Guterman introduced a colorimetric method that offered a less cumbersome alternative to the gravimetric procedure. This method measured the free this compound after hydrolysis of its glucuronide conjugate.

Principle: This method involves the acid hydrolysis of this compound glucuronidate to free this compound, followed by extraction, purification, and a colorimetric reaction with sulfuric acid to produce a colored compound that can be quantified.

Detailed Protocol:

  • Urine Sample: A 100 cc sample of the first-morning urine was typically used.

  • Acid Hydrolysis: The urine is acidified and heated to hydrolyze the this compound glucuronidate, releasing free this compound.

  • Extraction: The hydrolyzed urine is then extracted with toluene to transfer the free this compound into the organic solvent.

  • Purification:

    • The toluene extract is washed to remove interfering substances.

    • The this compound is then precipitated from the toluene using an alkali solution.

  • Colorimetric Reaction: The purified this compound is treated with concentrated sulfuric acid, which results in the development of a characteristic color.

  • Quantification: The intensity of the color is measured, which is proportional to the amount of this compound present. This was often compared against artificial color standards in early applications.

Signaling Pathways and Experimental Workflows

Progesterone Metabolism to this compound

This compound is a major, inactive metabolite of progesterone. The metabolic conversion primarily occurs in the liver and involves the reduction of the progesterone molecule. Understanding this pathway is crucial for interpreting urinary this compound levels as a reflection of progesterone production.

Progesterone_Metabolism Progesterone Progesterone Dihydroprogesterone 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone 5β-reductase Pregnanolone Pregnanolone Dihydroprogesterone->Pregnanolone 3α-hydroxysteroid dehydrogenase This compound This compound (5β-pregnane-3α,20α-diol) Pregnanolone->this compound 20α-hydroxysteroid dehydrogenase

Caption: Metabolic pathway of progesterone to this compound.

Experimental Workflow: Venning's Gravimetric Method

The following diagram illustrates the key steps in the gravimetric determination of sodium this compound glucuronidate as developed by Venning.

Venning_Workflow cluster_extraction Extraction cluster_purification Purification cluster_determination Determination Urine 24h Urine Sample Butyl_Alcohol_Extraction Butyl Alcohol Extraction Urine->Butyl_Alcohol_Extraction Evaporation1 Evaporation to Dryness Butyl_Alcohol_Extraction->Evaporation1 Alkali_Wash Dissolve in NaOH Evaporation1->Alkali_Wash Butyl_Alcohol_Extraction2 Second Butyl Alcohol Extraction Alkali_Wash->Butyl_Alcohol_Extraction2 Evaporation2 Evaporation to Dryness Butyl_Alcohol_Extraction2->Evaporation2 Aqueous_Solution Dissolve in Water Evaporation2->Aqueous_Solution Precipitation Acetone Precipitation Aqueous_Solution->Precipitation Gravimetric_Analysis Gravimetric Analysis (Weighing) Precipitation->Gravimetric_Analysis

Caption: Workflow of Venning's gravimetric method.

Experimental Workflow: Guterman's Colorimetric Method

This diagram outlines the procedural flow for the colorimetric determination of this compound according to Guterman's method.

Guterman_Workflow cluster_hydrolysis_extraction Hydrolysis & Extraction cluster_purification Purification cluster_quantification Quantification Morning_Urine Morning Urine Sample Acid_Hydrolysis Acid Hydrolysis Morning_Urine->Acid_Hydrolysis Toluene_Extraction Toluene Extraction Acid_Hydrolysis->Toluene_Extraction Washing Washing of Toluene Extract Toluene_Extraction->Washing Alkali_Precipitation Alkali Precipitation of this compound Washing->Alkali_Precipitation Color_Reaction Sulfuric Acid Color Reaction Alkali_Precipitation->Color_Reaction Colorimetric_Measurement Colorimetric Measurement Color_Reaction->Colorimetric_Measurement

Caption: Workflow of Guterman's colorimetric method.

References

Methodological & Application

Application Note: Quantification of Pregnanediol in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of pregnanediol (a major metabolite of progesterone) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric conditions for the accurate determination of this compound levels. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this key biomarker in various physiological and pathological studies.

Introduction

This compound (5β-pregnane-3α,20α-diol) is an inactive terminal metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] The quantification of this compound in serum provides an indirect measure of progesterone production and metabolism.[1] Accurate measurement of this compound is valuable for assessing ovarian activity, particularly the function of the corpus luteum, and has applications in fertility monitoring and research into hormonal imbalances.[1] While immunoassays have been traditionally used, LC-MS/MS offers superior specificity and sensitivity, enabling the simultaneous analysis of multiple analytes with minimal sample volume.[2] This note provides a detailed protocol for the robust quantification of this compound in serum by LC-MS/MS.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from serum.[3]

Materials:

  • Human serum samples

  • Methanol (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., this compound-d4)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

  • Pipette 100 µL of serum sample, calibrator, or quality control (QC) into a microcentrifuge tube.

  • Add 200 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography:

  • System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size) is commonly used.[3][4]

  • Mobile Phase A: 0.1% Formic acid in water or 1 mM ammonium fluoride in water.[2][4]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[2][5]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • Start with 50% B

    • Linearly increase to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 50% B and equilibrate for 3 minutes

Tandem Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often used.[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion [M+H]+ or [M-H]- is selected and fragmented. Specific product ions are then monitored. The exact m/z values will depend on the specific adduct formed.

    • Internal Standard (e.g., this compound-d4): Appropriate precursor and product ions for the deuterated standard are monitored.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity for both the analyte and the internal standard.

Data Presentation

The quantitative performance of the method should be evaluated by assessing its linearity, precision, accuracy, and sensitivity. The following tables summarize typical validation data reported for similar LC-MS/MS assays for steroid hormones.[3][6]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 5000.5>0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow1.5< 10%< 10%90 - 110%
Medium75< 10%< 10%90 - 110%
High400< 10%< 10%90 - 110%

Visualizations

Progesterone Metabolism Pathway

Progesterone Metabolism Progesterone Progesterone Pregnanedione 5β-Pregnanedione Progesterone->Pregnanedione 5β-reductase Pregnanolone Pregnanolone Pregnanedione->Pregnanolone 3α-hydroxysteroid dehydrogenase This compound This compound Pregnanolone->this compound 20α-hydroxysteroid dehydrogenase LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample (100 µL) Precipitation Protein Precipitation (Methanol + IS) Serum->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UHPLC Separation (C18 Column) Reconstitution->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

References

Application Notes and Protocols for Dried Urine Spot Collection and Pregnanediol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pregnanediol (Pd), the major urinary metabolite of progesterone, is a critical biomarker for monitoring ovulation, menstrual cycle health, and progesterone supplementation. Traditional 24-hour urine collection can be cumbersome for participants. Dried urine spot (DUS) sampling offers a convenient, minimally invasive, and stable method for sample collection and shipment, making it ideal for both clinical research and large-scale epidemiological studies.[1][2][3]

These application notes provide a detailed protocol for the collection of dried urine spots and subsequent analysis of this compound-3-glucuronide (PdG), the conjugated form of this compound found in urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An overview of an Enzyme Immunoassay (EIA) method is also presented as a common alternative.

Key Applications

  • Ovulation confirmation in fertility studies.[4][5][6][7]

  • Monitoring menstrual cycle function.

  • Assessment of progesterone status during hormone replacement therapy.

  • Infertility investigations.[4][5]

Advantages of Dried Urine Spot Collection

  • Minimally Invasive: Simple and painless self-collection at home.[1]

  • Sample Stability: Analytes on dried filter paper are stable for extended periods at room temperature, simplifying transport and storage.[1][8] Studies have shown that this compound in dried urine is stable for at least one month at room temperature and up to 84 days with minimal degradation.[1][8]

  • Ease of Shipment: Dried samples are not considered biohazardous and can be shipped via standard mail services.

  • Reduced Collection Burden: The "4-spot" collection method can be a reliable alternative to cumbersome 24-hour urine collections.[2][8]

Experimental Protocols

Part 1: Dried Urine Spot Collection

This protocol outlines the procedure for collecting urine samples on filter paper. The first morning void is often preferred for consistency, but collection timing should be determined by the specific research question.

Materials:

  • Whatman 903 or equivalent protein saver cards

  • Disposable urine collection cups

  • Pipettes or droppers (optional)

  • Drying rack

  • Gloves

  • Foil barrier bags with desiccant packs

Procedure:

  • Preparation: Label the filter paper card with the participant's ID, date, and time of collection.

  • Urine Collection: Collect midstream urine in a clean collection cup.

  • Sample Application:

    • Direct Method: Urinate directly onto the designated circles on the filter card, ensuring each circle is completely saturated.

    • Pipette Method: Using a clean pipette, apply urine to each circle on the card until fully saturated. Do not oversaturate.

  • Drying: Place the filter card on a clean, flat, non-absorbent surface or a drying rack. Allow the card to air dry completely at ambient temperature for a minimum of 4 hours, and preferably overnight. Avoid exposure to direct sunlight or heat.

  • Storage and Shipment: Once completely dry, place the filter card in a foil barrier bag with a desiccant pack. The samples can be stored at room temperature for up to one month or frozen for long-term storage.[1] Ship samples to the laboratory at ambient temperature.

Part 2: this compound-3-Glucuronide (PdG) Extraction from Dried Urine Spots

This protocol describes the elution of PdG from the dried urine spot for analysis.

Materials:

  • Dried urine spot card

  • Hole punch (e.g., 1/8 inch or 3 mm)

  • Microcentrifuge tubes (1.5 mL)

  • Methanol (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • From a fully saturated spot, punch one disc into a labeled 1.5 mL microcentrifuge tube.

  • Add 500 µL of methanol to the tube.

  • Vortex the tube for 15 minutes to facilitate the extraction of PdG from the filter paper.

  • Centrifuge the tube at 10,000 x g for 5 minutes to pellet the filter paper disc.

  • Carefully transfer the supernatant (extract) to a clean tube or autosampler vial for analysis.

Part 3: PdG Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct and sensitive quantification of PdG without the need for deconjugation or derivatization.[4][5][9]

Instrumentation and Conditions:

  • LC System: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: Specific precursor and product ions for PdG and an internal standard (e.g., d5-PdG) should be optimized.

Procedure:

  • Prepare a calibration curve by spiking a blank matrix (e.g., synthetic urine extract) with known concentrations of a PdG analytical standard.

  • Inject the extracted samples and calibration standards into the LC-MS/MS system.

  • Integrate the peak areas for the PdG and internal standard MRM transitions.

  • Quantify the concentration of PdG in the samples by comparing their peak area ratios to the calibration curve.

  • Normalize results to creatinine concentration, which should be analyzed from a separate punch from the same dried urine spot, to account for variations in urine dilution.

Data Presentation

The following tables summarize typical performance characteristics for the analysis of PdG from dried urine spots.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)0.01 µg/mL[9]
Precision (RSD%)< 15%[5]
Accuracy/Recovery85-115%[5][6]

Table 2: Stability of this compound in Dried Urine Spots

Storage ConditionDurationAnalyte StabilityReference
Room Temperature (~25°C)1 monthStable[1]
Room Temperature (~25°C)84 daysStable (slight increase in βPg noted)[8]
Refrigerated (4°C)12 monthsStable pattern observed[5]
Frozen (-20°C or -80°C)IndefinitelyStable[1]

Table 3: Comparison of Dried Urine Spot vs. Other Collection Methods

ComparisonCorrelation (Intraclass Correlation Coefficient - ICC)ConclusionReference
Dried Urine vs. Liquid Urine> 0.95Excellent Agreement[2][8]
4-Spot Dried Urine vs. 24-Hour Liquid Urine> 0.95Excellent Agreement[2][8]

Visualizations

Progesterone Metabolism and Excretion Pathway

Progesterone_Metabolism Progesterone Progesterone Pregnanedione 5β-Pregnanedione Progesterone->Pregnanedione Metabolism in Liver This compound This compound (Pd) Pregnanedione->this compound PdG This compound-3-Glucuronide (PdG) This compound->PdG Glucuronidation Urine Excreted in Urine PdG->Urine

Caption: Simplified metabolic pathway of progesterone to its urinary metabolite, this compound-3-glucuronide.

Dried Urine Spot Analysis Workflow

DUS_Workflow cluster_collection Sample Collection cluster_lab Laboratory Analysis Collect 1. Collect Urine on Filter Card Dry 2. Air Dry Completely (≥4 hours) Collect->Dry Package 3. Package in Foil Bag with Desiccant Dry->Package Punch 4. Punch Disc from Dried Spot Package->Punch Extract 5. Extract with Methanol Punch->Extract Analyze 6. Analyze by LC-MS/MS or EIA Extract->Analyze Data 7. Quantify and Normalize Data Analyze->Data

Caption: Workflow for this compound analysis from dried urine spot collection to data interpretation.

References

Application of Pregnanediol Testing in Fertility Awareness Methods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertility Awareness-Based Methods (FABMs) are a collection of practices used to determine the fertile and infertile phases of a woman's menstrual cycle. Traditionally, these methods have relied on observing physical signs such as cervical mucus and basal body temperature. The advent of hormonal monitoring has significantly enhanced the accuracy and reliability of FABMs. One of the key biomarkers in this advanced approach is Pregnanediol-3-Glucuronide (PdG), the primary urinary metabolite of progesterone.

Progesterone levels rise significantly after ovulation and are crucial for preparing the uterine lining for implantation and supporting a potential pregnancy. Consequently, the detection of a sustained rise in urinary PdG provides a non-invasive and reliable confirmation that ovulation has occurred. This is a critical piece of information for individuals and couples practicing FABMs for either achieving or avoiding pregnancy. These application notes provide a comprehensive overview of the role of PdG testing in fertility awareness, detailed protocols for its measurement, and quantitative data to support research and development in this field.

Progesterone Metabolism and PdG Production

Progesterone is primarily synthesized in the corpus luteum of the ovary after ovulation. It undergoes metabolism mainly in the liver, where it is converted to various metabolites. The major pathway involves the reduction of progesterone to this compound, which is then conjugated with glucuronic acid to form the water-soluble compound, this compound-3-Glucuronide (PdG).[1] PdG is then excreted in the urine. The concentration of PdG in urine correlates well with serum progesterone levels, providing a reliable, non-invasive window into progesterone activity.[2]

Progesterone_Metabolism Progesterone Progesterone This compound This compound Progesterone->this compound 5α/5β-reductase, 3α/3β-HSD PdG This compound-3-Glucuronide (PdG) This compound->PdG UDP-glucuronosyltransferase (in Liver) Urine Urine PdG->Urine Excretion

Figure 1: Progesterone Metabolism to Urinary PdG.

Quantitative Data on Urinary PdG Levels

Urinary PdG levels fluctuate predictably throughout the menstrual cycle, providing clear indicators of the different hormonal phases. The following table summarizes typical urinary PdG concentrations during a normal ovulatory cycle.

Menstrual Cycle PhaseTimingTypical Urinary PdG Levels (µg/mL)Typical Urinary PdG Levels (ng/mg Creatinine)
Follicular Phase Day 1 of menses to LH surge< 5.0[3]346 - 1719[4]
Periovulatory Phase 24-48 hours around ovulationSlight increase may be noted[3]3-7.5 µg/mL (as per Mira)[3]
Luteal Phase From ovulation to next menses5.0 - 25.0[3]3994 - 10860[4]
Confirmation of Ovulation Post-ovulation> 5.0 for 3 consecutive days[4]-

Note: PdG levels can vary significantly between individuals. Therefore, establishing a baseline and observing the pattern of change is often more informative than relying on absolute values alone.[3]

Accuracy of Fertility Awareness-Based Methods Incorporating PdG Testing

The inclusion of hormonal monitoring, particularly PdG testing, has been shown to improve the effectiveness of FABMs for avoiding pregnancy. The table below provides a comparison of the effectiveness of various FABMs.

Fertility Awareness-Based MethodPerfect Use (Unintended Pregnancy Rate per 100 Women per Year)Typical Use (Unintended Pregnancy Rate per 100 Women per Year)
Cervical Mucus Method (CMM) Only 3.0%[5]23.0%[5]
Sympto-Thermal Method (STM) 0.4%[6]1.8%[7]
Electronic Hormonal Fertility Monitor (EHFM) (Detects LH and Estrogen) 2.0%[5]12.0%[5]
Marquette Model (MM) with Monitor (LH & Estrogen) and/or Mucus 0% (Monitor Only)[6]2 - 6.8% (Monitor Only)[6]
Methods Incorporating PdG Testing High specificity (100%) for confirming ovulation[8]Varies based on the specific protocol and user adherence

Note: "Perfect use" refers to the effectiveness when the method is used correctly and consistently according to instructions. "Typical use" reflects effectiveness among all women who use the method, including those who use it inconsistently or incorrectly.

Experimental Protocols

Accurate and reliable measurement of urinary PdG is paramount for its application in fertility awareness. The two most common laboratory methods for quantifying urinary PdG are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits.

1. Principle: In a competitive ELISA, unlabeled PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG for a limited number of binding sites on a specific anti-PdG antibody. The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of PdG in the sample.

2. Materials:

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • PdG standard solutions

  • Urinary PdG controls

  • Anti-PdG antibody (primary antibody)

  • PdG-enzyme conjugate (e.g., PdG-peroxidase)

  • Wash buffer concentrate

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1N HCl)

  • Deionized water

  • Microplate reader

3. Sample Preparation:

  • Collect first-morning urine samples to ensure consistency.

  • Centrifuge samples at approximately 800 x g for 10 minutes to remove any particulate matter.

  • Store samples at -20°C if not for immediate use.

  • Thaw frozen samples and bring them to room temperature before the assay.

  • Dilute urine samples in the provided assay buffer. The dilution factor will need to be optimized but typically ranges from 1:50 to 1:200.

4. Assay Procedure:

  • Prepare all reagents, standards, and samples as per the kit instructions.

  • Add 50 µL of standard, control, or diluted sample to the appropriate wells.

  • Add 25 µL of the PdG-enzyme conjugate to each well.

  • Add 25 µL of the anti-PdG antibody to each well.

  • Incubate the plate for a specified time (e.g., 2 hours) at room temperature, usually with gentle shaking.

  • Wash the plate multiple times (e.g., 4 times) with 300 µL of wash buffer per well.

  • Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader within 15 minutes of adding the stop solution.

5. Data Analysis:

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration in the original urine sample.

  • It is recommended to normalize the PdG concentration to creatinine levels to account for variations in urine dilution.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (Centrifuge, Dilute) Add_Reagents Add Samples, Conjugate, and Antibody to Plate Sample_Prep->Add_Reagents Reagent_Prep Reagent Preparation (Standards, Buffers) Reagent_Prep->Add_Reagents Incubate1 Incubate (e.g., 2 hours) Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (e.g., 30 mins) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance (e.g., 450 nm) Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate PdG Concentration Generate_Curve->Calculate_Conc

Figure 2: Competitive ELISA Workflow for Urinary PdG.

Protocol 2: Urinary PdG Measurement by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of urinary PdG using LC-MS/MS.

1. Principle: Liquid chromatography (LC) separates the components of the urine sample, and tandem mass spectrometry (MS/MS) provides highly specific and sensitive detection and quantification of the target analyte, PdG.

2. Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer

  • Appropriate LC column (e.g., C18)

  • PdG analytical standard

  • Stable isotope-labeled internal standard (e.g., d4-PdG)

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • Deionized water

  • Autosampler vials

3. Sample Preparation:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • In an autosampler vial, combine a small volume of the urine sample (e.g., 10 µL) with a larger volume of a solution containing the internal standard in a mixture of organic solvent and water (e.g., 990 µL of 50% methanol in water). This results in a significant dilution (e.g., 1:100).[9]

  • Vortex the mixture thoroughly.

4. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: e.g., C18 column (e.g., 3.0 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for equilibration.

    • Flow Rate: e.g., 0.5 mL/min

    • Column Temperature: e.g., 50°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both PdG and the internal standard need to be optimized.

5. Data Analysis:

  • Integrate the peak areas for the MRM transitions of PdG and the internal standard.

  • Calculate the peak area ratio of PdG to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples from the calibration curve.

  • Multiply by the dilution factor to obtain the final concentration.

  • Normalize to creatinine concentration.

Hormonal Regulation of the Menstrual Cycle

The fluctuations in PdG are a direct result of the complex interplay of hormones governed by the Hypothalamic-Pituitary-Ovarian (HPO) axis. Understanding this signaling pathway is essential for interpreting PdG test results in the context of fertility.

HPO_Axis Hypothalamus Hypothalamus Anterior_Pituitary Anterior Pituitary Hypothalamus->Anterior_Pituitary GnRH (+) Ovary Ovary Anterior_Pituitary->Ovary FSH (+) LH (+) Corpus_Luteum Corpus Luteum Anterior_Pituitary->Corpus_Luteum LH Surge Ovary->Hypothalamus Estrogen (-/+) Ovary->Anterior_Pituitary Estrogen (-/+) Inhibin (-) Corpus_Luteum->Hypothalamus Progesterone (-) Estrogen (-) Corpus_Luteum->Anterior_Pituitary Progesterone (-) Estrogen (-)

Figure 3: Hormonal Feedback Loops of the HPO Axis.

During the follicular phase, Follicle-Stimulating Hormone (FSH) stimulates follicular growth in the ovary, leading to a rise in estrogen. High levels of estrogen eventually trigger a surge in Luteinizing Hormone (LH), which induces ovulation.[10] Following ovulation, the ruptured follicle develops into the corpus luteum, which begins to produce large amounts of progesterone.[11] This rise in progesterone (and consequently urinary PdG) is the hallmark of the luteal phase and serves to confirm that ovulation has occurred. Progesterone, in turn, exerts negative feedback on the hypothalamus and pituitary, suppressing the release of GnRH, FSH, and LH, thus preventing the development of new follicles.[12]

Conclusion

The integration of urinary this compound testing into fertility awareness methods represents a significant advancement in reproductive health monitoring. For researchers, scientists, and drug development professionals, understanding the underlying physiology, quantitative aspects, and analytical methodologies of PdG measurement is crucial. The protocols and data presented here provide a foundational resource for the application of PdG testing in clinical research, the development of new fertility monitoring technologies, and the broader study of female reproductive endocrinology. The non-invasive nature and high specificity of urinary PdG testing make it an invaluable tool for confirming ovulation and assessing luteal phase health, thereby empowering individuals with more precise and reliable information about their fertility.

References

Application Notes and Protocols for Monitoring Progesterone Supplementation Efficacy Using Pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone is a critical steroid hormone essential for the regulation of the menstrual cycle and the maintenance of a healthy pregnancy.[1] Progesterone supplementation is a common therapeutic intervention in various clinical scenarios, including assisted reproductive technology (ART), prevention of preterm birth, and hormone replacement therapy. Monitoring the efficacy of this supplementation is crucial to ensure optimal therapeutic outcomes and patient safety.

While direct measurement of serum progesterone is possible, its pulsatile secretion can lead to significant fluctuations, making single time-point measurements potentially misleading.[1] A robust and non-invasive alternative is the measurement of its primary urinary metabolite, pregnanediol-3-glucuronide (PDG).[1][2] Urinary PDG levels provide a time-averaged reflection of progesterone production and metabolism, offering a more stable and reliable indicator of progesterone status.[1][3] These application notes provide detailed protocols for the quantification of urinary PDG to monitor the efficacy of progesterone supplementation.

Principle of the Method

Progesterone is primarily metabolized in the liver. The metabolic pathway involves the reduction of progesterone to this compound by 5α-reductase and 5β-reductase, forming α-pregnanediol and β-pregnanediol isomers, respectively.[1][4] These isomers are then conjugated with glucuronic acid to form water-soluble glucuronides, which are excreted in the urine.[1] The most abundant of these is 5β-pregnane-3α,20α-diol glucuronide, commonly known as this compound-3-glucuronide (PDG).[1] The concentration of PDG in urine correlates with serum progesterone levels, making it a valuable biomarker for assessing progesterone activity.[2][5]

Data Presentation: Quantitative Urinary this compound (PDG) Levels

The following tables summarize typical urinary PDG levels across different physiological states. It is important to note that reference ranges can vary between laboratories and analytical methods.

Table 1: Typical Urinary PDG Levels in Different Phases of the Menstrual Cycle

Menstrual Cycle PhaseTypical Urinary PDG Range (µg/g creatinine)
Follicular Phase92 - 346[6]
Mid-Luteal Phase849 - 1932[6]

Table 2: Urinary PDG Thresholds for Ovulation Confirmation

EventUrinary PDG ThresholdSpecificity
Confirmation of Ovulation> 5 µg/mL for 3 consecutive days[7][8]100%[8]

Table 3: Correlation of Urinary PDG with Serum Progesterone

Urinary PDG LevelEquivalent Serum Progesterone Level
5 µg/mL~10 ng/mL[9]

Experimental Protocols

Accurate quantification of urinary PDG is essential for its use as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][10]

Protocol 1: Quantification of Urinary PDG by ELISA

This protocol provides a general procedure for a competitive ELISA. Specific details may vary depending on the commercial kit used.

1. Materials:

  • ELISA kit for this compound-3-Glucuronide (PDG)[3][11][12]

  • Microplate reader capable of measuring absorbance at 450 nm[1][11]

  • Precision pipettes and tips

  • Wash bottle or automated plate washer

  • Shaker[1]

  • Urine samples

2. Sample Preparation:

  • Collect first-morning urine samples to ensure consistency.[1]

  • Centrifuge samples at approximately 800 x g for 10 minutes to remove any particulate matter.[1]

  • If not assayed immediately, store samples at -20°C.[1]

  • Before the assay, thaw samples and allow them to reach room temperature.[1]

  • Dilute urine samples in the provided assay buffer. The dilution factor should be determined empirically but often ranges from 1:50 to 1:200.[1]

3. Assay Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the microtiter plate.[1]

  • Add 25 µL of PDG-peroxidase conjugate to each well.[1]

  • Add 25 µL of anti-PDG antibody to each well.[1]

  • Incubate the plate at room temperature for 2 hours on a shaker.[1][11]

  • Wash the plate four times with 300 µL of wash buffer per well.[1]

  • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.[1]

  • Add 50 µL of stop solution to each well to stop the reaction.[1]

  • Read the absorbance at 450 nm within 15 minutes.[1]

4. Data Analysis:

  • Calculate the average absorbance for each set of standards, controls, and samples.[1]

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PDG in the samples by interpolating their absorbance values from the standard curve.[1]

  • Multiply the calculated concentration by the dilution factor to obtain the final PDG concentration.[1]

  • For spot urine samples, it is recommended to normalize the PDG concentration to the creatinine concentration to account for variations in urine dilution.

Protocol 2: Quantification of Urinary PDG by LC-MS/MS

LC-MS/MS offers higher specificity and accuracy for the quantification of PDG.[1] The following is a general "dilute and shoot" method.

1. Materials:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[13]

  • Appropriate analytical column for steroid analysis.

  • This compound-3-glucuronide standard.

  • Internal standard (e.g., deuterated PDG).

  • Methanol, water, and other solvents of LC-MS grade.

  • Urine samples.

2. Sample Preparation:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • In a microcentrifuge tube, combine a small volume of urine (e.g., 10 µL) with an internal standard solution and a diluent (e.g., methanol or a specific mobile phase).

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the UHPLC-MS/MS system.[13]

  • Separate PDG from other urinary components using a suitable gradient elution on the analytical column.

  • Detect and quantify PDG and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for PDG should be optimized.

4. Data Analysis:

  • Integrate the peak areas for PDG and the internal standard.

  • Calculate the peak area ratio of PDG to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of PDG in the urine samples by interpolating their peak area ratios from the calibration curve.

  • As with ELISA, normalize the PDG concentration to creatinine for spot urine samples.

Mandatory Visualizations

Progesterone_Metabolism Progesterone Progesterone Pregnanedione_alpha 5α-Pregnanedione Progesterone->Pregnanedione_alpha 5α-reductase Pregnanedione_beta 5β-Pregnanedione Progesterone->Pregnanedione_beta 5β-reductase Allopregnanolone Allopregnanolone Pregnanedione_alpha->Allopregnanolone Pregnanolone Pregnanolone Pregnanedione_beta->Pregnanolone alpha_this compound α-Pregnanediol Allopregnanolone->alpha_this compound beta_this compound β-Pregnanediol Pregnanolone->beta_this compound PDG This compound-3-Glucuronide (PDG) alpha_this compound->PDG Glucuronidation beta_this compound->PDG Glucuronidation

Caption: Progesterone Metabolism to this compound-3-Glucuronide (PDG).

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample_Collection Urine Sample Collection Centrifugation Centrifugation Sample_Collection->Centrifugation Dilution Sample Dilution Centrifugation->Dilution Add_Samples Add Samples/Standards to Plate Dilution->Add_Samples Reagent_Prep Prepare Standards & Reagents Reagent_Prep->Add_Samples Add_Conjugate_Ab Add PDG-Conjugate & Antibody Add_Samples->Add_Conjugate_Ab Incubation Incubate (2 hours) Add_Conjugate_Ab->Incubation Wash Wash Plate Incubation->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Dark Incubate (30 min) Add_Substrate->Incubate_Dark Stop_Reaction Add Stop Solution Incubate_Dark->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Conc Calculate PDG Concentration Standard_Curve->Calculate_Conc Normalize Normalize to Creatinine Calculate_Conc->Normalize Data_Interpretation Progesterone_Supp Progesterone Supplementation Administered Urine_PDG Measure Urinary PDG (Post-Supplementation) Progesterone_Supp->Urine_PDG PDG_Level PDG Level Elevated? Urine_PDG->PDG_Level Adequate Indicates Adequate Supplementation Efficacy PDG_Level->Adequate Yes Inadequate Suggests Inadequate Supplementation or Poor Absorption PDG_Level->Inadequate No Considerations Consider: - Dosage Adjustment - Route of Administration - Patient Compliance Inadequate->Considerations

References

Application Note & Protocol: Sample Preparation for Pregnanediol Analysis in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pregnanediol, the major urinary metabolite of progesterone, is a critical biomarker in clinical research for monitoring the luteal phase of the menstrual cycle, confirming ovulation, and assessing placental function during pregnancy.[1] Accurate and reliable quantification of this compound in biological matrices such as urine and serum is paramount for obtaining meaningful clinical data. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most prevalent analytical techniques in this field.

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and the complexity of the sample matrix.[2] While LC-MS/MS offers higher throughput and generally does not require derivatization, GC-MS can provide excellent sensitivity and resolution, particularly for complex steroid panels, but necessitates more extensive sample preparation.[2]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes typical performance characteristics for GC-MS and LC-MS/MS in the analysis of this compound and similar steroid analytes, based on published data.

Performance MetricGC-MS / GC-MS/MSLC-MS/MS
Limit of Quantification (LOQ) 0.1 - 5 ng/mL0.005 - 10 ng/mL[2][3]
Recovery > 90%[2]86% - 115%[2]
Intra-day Precision (%RSD) < 15%[2]< 15%[2]
Inter-day Precision (%RSD) < 15%[2]< 15%[2]
Sample Preparation Time Long (hours to overnight)[2]Short (minutes to hours)[2]
Derivatization Required Yes[2]No[2]
Throughput Low to Medium[2]High[2]

Experimental Workflows

The selection of an analytical method dictates the sample preparation workflow. Below are graphical representations of the typical workflows for GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow Sample Urine/Serum Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Figure 1. GC-MS sample preparation workflow for this compound analysis.

LCMS_Workflow Sample Urine/Serum Sample Precipitation Protein Precipitation (for serum/plasma) Sample->Precipitation Extraction Solid-Phase Extraction (SPE) or Direct Injection Sample->Extraction For Urine Precipitation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

References

Application Notes & Protocols: Development of a Home-Based Urinary Pregnanediol Test

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for the development of a home-based rapid test for the detection of urinary pregnanediol-3-glucuronide (PdG), a key metabolite of progesterone. Elevated levels of urinary PdG are a reliable indicator of ovulation and the subsequent luteal phase. This document outlines the principle of a competitive lateral flow immunoassay (LFIA), provides detailed protocols for the preparation and validation of the assay, and presents relevant physiological data. The target audience includes researchers, scientists, and professionals involved in drug development and fertility monitoring technologies.

Introduction

Progesterone is a critical steroid hormone for regulating the menstrual cycle and supporting early pregnancy. Following ovulation, the corpus luteum produces progesterone, which prepares the endometrium for implantation. Progesterone is metabolized in the liver to various compounds, with this compound being a primary metabolite. This is subsequently conjugated to form this compound-3-glucuronide (PdG), a water-soluble molecule excreted in the urine.[1][2]

The concentration of PdG in first-morning urine rises significantly 24-36 hours after ovulation.[1] Monitoring this elevation provides a non-invasive method to confirm that ovulation has occurred.[1] Studies have demonstrated that sustained urinary PdG levels above 5 µg/mL are a specific marker for confirming ovulation.[1][3] A home-based test offers a convenient way for individuals to track their cycles for fertility awareness or to assess luteal phase function.

This document details the development of a competitive LFIA for urinary PdG, a format well-suited for detecting small molecules.[4][5]

Principle of the Assay: Competitive Lateral Flow Immunoassay (LFIA)

The home-based PdG test operates on the principle of a competitive immunoassay.[5] In this format, the target analyte (PdG) in the urine sample competes with a PdG-protein conjugate immobilized on the test strip for binding to a limited number of anti-PdG antibodies. These antibodies are conjugated to a visual label, such as colloidal gold nanoparticles.

  • Negative Result (Low PdG): When urinary PdG levels are low, the gold-conjugated anti-PdG antibodies are free to bind to the PdG-protein conjugate immobilized at the test line. This accumulation of gold particles results in the appearance of a visible colored line, indicating that ovulation has likely not occurred or progesterone levels are low.

  • Positive Result (High PdG): When urinary PdG levels are high (above the 5 µg/mL threshold), the PdG in the sample saturates the binding sites of the gold-conjugated anti-PdG antibodies. This prevents the antibodies from binding to the PdG-protein conjugate at the test line. Consequently, no colored line (or a very faint line) appears, indicating that ovulation has likely occurred.

A control line, consisting of immobilized anti-species antibodies (e.g., anti-mouse IgG), is included to ensure the test has run correctly.[5] This line will capture any excess gold-conjugated antibodies, regardless of the PdG concentration, and should always appear for a valid test.

Data Presentation

Typical Urinary PdG Concentrations During the Menstrual Cycle

The following table summarizes the expected concentrations of PdG in first-morning urine during different phases of a typical menstrual cycle.

Menstrual Cycle PhaseTypical PdG Concentration (µg/mL)Interpretation
Follicular Phase (Pre-Ovulation)< 2.5Baseline levels before ovulation.
Periovulatory PhaseVariable, starting to riseProgesterone production begins to increase post-LH surge.
Mid-Luteal Phase (Post-Ovulation)> 5.0Confirms ovulation and corpus luteum function.[1][3]
Late Luteal Phase (No Conception)Levels declineProgesterone levels fall, leading to menstruation.

Concentrations are approximate and can vary between individuals.

Assay Performance and Validation Parameters

The performance of the developed LFIA should be characterized by the following parameters. The table below provides target values based on published data for similar assays.

ParameterTarget Value/SpecificationDescription
Cut-off Concentration 5 µg/mLThe concentration of PdG at which the test line becomes visually absent, indicating a positive result.[1][3]
Analytical Sensitivity ~0.5 µg/mLThe lowest concentration of PdG that can be reliably distinguished from a zero sample.
Specificity 100% (for ovulation confirmation)The ability of the assay to correctly identify the absence of high PdG levels (i.e., a true negative). Studies show 100% specificity for ovulation confirmation with three consecutive positive tests.[3]
Cross-Reactivity < 20% with key metabolitesThe degree to which the anti-PdG antibody binds to other structurally similar steroid metabolites. Significant cross-reactivity has been noted with 5β-Dihydroprogesterone (up to 18.2% in some progesterone assays).[4][6]
Assay Time 5-10 minutesThe time from sample application to result interpretation.
Stability ≥ 24 months at 2-30°CThe shelf-life of the test strip when stored in a sealed pouch with desiccant.

Experimental Protocols

Protocol 1: Preparation of Gold Nanoparticle-Antibody Conjugate

This protocol describes the covalent conjugation of a monoclonal anti-PdG antibody to carboxyl-functionalized gold nanoparticles (AuNPs).

Materials:

  • Monoclonal anti-PdG antibody

  • Carboxyl-functionalized AuNPs (40 nm)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.05 M MES, pH 6.0)

  • Conjugation Buffer (e.g., 0.01 M PBS, pH 7.4)

  • Quenching/Blocking Buffer (e.g., 10% BSA in Borate buffer)

  • Microcentrifuge tubes, vortex mixer, centrifuge

Methodology:

  • Antibody Preparation: Ensure the anti-PdG antibody is in an amine-free buffer (e.g., PBS). Adjust concentration to 1 mg/mL.

  • AuNP Activation: a. Resuspend 1 mL of carboxyl-AuNPs in Activation Buffer. b. Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in deionized water. c. Add 10 µL of EDC and 10 µL of Sulfo-NHS to the AuNP solution. d. Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation: a. Centrifuge the activated AuNPs at 8,000 x g for 15 minutes. Discard the supernatant. b. Resuspend the pellet in 1 mL of Conjugation Buffer. c. Add the desired amount of anti-PdG antibody (start with a 1:10 w/w ratio of antibody to AuNPs) to the activated AuNPs. d. Incubate for 2-4 hours at room temperature with continuous gentle mixing.

  • Blocking and Stabilization: a. Add 100 µL of Quenching/Blocking Buffer to the conjugate solution to block any remaining active sites on the AuNPs. b. Incubate for 30 minutes.

  • Final Preparation: a. Centrifuge the conjugate at 8,000 x g for 15 minutes. b. Carefully remove the supernatant and resuspend the pellet in a storage buffer (e.g., Tris buffer with 1% BSA, 3% sucrose, and 0.05% sodium azide). c. Adjust the final optical density (OD) at 520 nm to a working concentration (e.g., OD 10). Store at 4°C.

Protocol 2: Preparation and Assembly of the LFIA Strip

Materials:

  • Backing card (adhesive)

  • Nitrocellulose (NC) membrane

  • Sample pad (e.g., glass fiber)

  • Conjugate pad (e.g., glass fiber)

  • Absorbent pad (e.g., cellulose fiber)

  • PdG-BSA conjugate solution (for test line)

  • Goat anti-mouse IgG antibody solution (for control line)

  • Prepared AuNP-antibody conjugate (from Protocol 4.1)

  • Reagent dispenser

  • Programmable strip cutter

  • Drying oven

Methodology:

  • Reagent Dispensing (Striping): a. Test Line (T-Line): Using a reagent dispenser, apply the PdG-BSA conjugate solution (0.5 - 2.0 mg/mL in PBS) onto the NC membrane.[5] A typical dispense rate is 1 µL/cm.[7] b. Control Line (C-Line): Dispense the goat anti-mouse IgG antibody (1 mg/mL in PBS) onto the NC membrane, approximately 5 mm away from the T-Line.[8] c. Dry the striped NC membrane in an oven at 37°C for 30-60 minutes.[8][9]

  • Conjugate Pad Preparation: a. Saturate the conjugate pad material with the AuNP-antibody conjugate solution. b. Dry the pad at 37°C for 2 hours or until completely dry.

  • Sample Pad Treatment: a. Treat the sample pad material with a buffer solution (e.g., PBS with 0.5% Tween-20 and 1% BSA) to ensure smooth sample wicking and prevent non-specific binding. b. Dry the pad completely.

  • Strip Assembly: a. Laminate the components onto the adhesive backing card in the following order, ensuring a 2-3 mm overlap between adjacent pads: i. Absorbent Pad ii. Striped NC Membrane iii. Conjugate Pad iv. Sample Pad b. Use a programmable cutter to slice the assembled card into individual test strips of a consistent width (e.g., 4-5 mm).

  • Packaging: a. House the strips in plastic cassettes. b. Package the cassettes in sealed foil pouches with a desiccant to protect from moisture.

Protocol 3: Assay Validation

Methodology:

  • Cut-off Determination: a. Prepare a series of urine samples spiked with known PdG concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µg/mL). b. Run each concentration on multiple test strips. c. The cut-off is the lowest concentration at which the test line is consistently invisible or significantly fainter than the negative control.

  • Specificity and Cross-Reactivity: a. Prepare high-concentration solutions of potentially cross-reacting steroid metabolites (e.g., 5β-Dihydroprogesterone, 17-hydroxyprogesterone, pregnenolone) in PdG-negative urine. b. Run these samples on the test strips. c. A positive result indicates cross-reactivity. The percentage of cross-reactivity can be calculated as: (PdG Cut-off Conc. / Cross-Reactant Conc. at Cut-off) * 100%.

  • Clinical Sample Testing: a. Collect daily first-morning urine samples from volunteers throughout their menstrual cycles. b. Correlate the PdG test strip results with a reference method (e.g., LC-MS/MS or ELISA) and/or clinical signs of ovulation (e.g., LH surge, basal body temperature shift).

Visualizations

Progesterone Metabolism Pathway

Progesterone_Metabolism Progesterone Progesterone Liver Liver (Primary Site) Progesterone->Liver Metabolism This compound This compound Liver->this compound Glucuronidation Glucuronidation (UDP-glucuronosyltransferase) This compound->Glucuronidation PdG This compound-3-Glucuronide (PdG, Water-Soluble) Glucuronidation->PdG Kidney Kidney PdG->Kidney Circulation Urine Excreted in Urine Kidney->Urine

Caption: Metabolic pathway of progesterone to its urinary metabolite, PdG.

Competitive LFIA Workflow

LFIA_Workflow Test Principle cluster_low Low PdG (Negative Result) cluster_high High PdG (Positive Result) L_start Urine with Low PdG + AuNP-Ab L_flow Antibodies are free L_start->L_flow L_bind AuNP-Ab binds to immobilized PdG-BSA at Test Line L_flow->L_bind L_result Visible Test Line L_bind->L_result H_start Urine with High PdG + AuNP-Ab H_flow Antibodies bind to PdG in urine sample H_start->H_flow H_bind AuNP-Ab is blocked, cannot bind at Test Line H_flow->H_bind H_result No Visible Test Line H_bind->H_result

Caption: Workflow of the competitive lateral flow immunoassay for PdG detection.

Assay Development & Validation Workflow

Development_Workflow ReagentPrep 1. Reagent Preparation Ab_AuNP Anti-PdG Antibody -AuNP Conjugation ReagentPrep->Ab_AuNP PdG_BSA PdG-BSA Conjugate Synthesis ReagentPrep->PdG_BSA Control_Ab Control Line Antibody (Anti-IgG) ReagentPrep->Control_Ab Optimization 2. LFIA Optimization Ab_AuNP->Optimization PdG_BSA->Optimization Control_Ab->Optimization Striping Dispensing Concentrations (T-Line & C-Line) Optimization->Striping Materials Membrane & Pad Selection Optimization->Materials Assembly 3. Strip Assembly & Production Striping->Assembly Materials->Assembly Lamination Lamination of Components on Backing Card Assembly->Lamination Cutting Cutting into Strips Lamination->Cutting Validation 4. Performance Validation Cutting->Validation Cutoff Cut-off Determination Validation->Cutoff Specificity Specificity & Cross-Reactivity Validation->Specificity Clinical Clinical Sample Correlation Validation->Clinical Stability Stability Studies Validation->Stability Final Final Product Cutoff->Final Specificity->Final Clinical->Final Stability->Final

Caption: Logical workflow for the development and validation of the PdG LFIA.

References

Application Note: Comprehensive Steroid Metabolite Profiling using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid hormones regulate a vast array of physiological processes, including gene expression, sexual differentiation, and metabolism.[1] Imbalances in steroid metabolism are implicated in the development and progression of numerous diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.[1] Consequently, the accurate and sensitive measurement of steroid metabolites in biological samples is crucial for both clinical diagnostics and biomedical research.

While immunoassays have traditionally been used for steroid analysis, they can suffer from a lack of specificity due to cross-reactivity between structurally similar steroids.[2][3][4][5] Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity, sensitivity, and the ability to simultaneously measure a comprehensive panel of steroids in a single run.[2][3][5][6][7] This application note provides a detailed protocol for the profiling of steroid metabolites in human serum using LC-MS/MS.

Experimental Workflow

The overall workflow for steroid metabolite profiling involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Serum Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization (Optional) Derivatization Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for LC-MS/MS steroid profiling.

Steroid Biosynthesis Pathway

The following diagram illustrates a simplified overview of the major steroid biosynthesis pathways.

Steroid Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone DHEA Dehydroepiandrosterone (DHEA) Hydroxypregnenolone->DHEA Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol

References

Application Notes and Protocols: Practical Applications of Pregnanediol Measurement in Reproductive Endocrinology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of pregnanediol, the major urinary metabolite of progesterone, offers a non-invasive and integrated assessment of progesterone production and metabolism.[1] this compound is excreted in the urine primarily as its water-soluble conjugate, this compound-3-glucuronide (PdG).[1] Urinary PdG levels correlate with serum progesterone, providing a valuable tool for a variety of clinical and research applications in reproductive endocrinology.[1] These application notes provide a comprehensive overview of the practical uses of this compound measurement, detailed experimental protocols, and quantitative data to guide research and development.

Core Applications in Reproductive Endocrinology

The measurement of urinary PdG is a powerful biomarker with several key applications:

  • Confirmation of Ovulation: A sustained rise in urinary PdG is a highly specific and sensitive indicator that ovulation has occurred.[2] Progesterone levels, and consequently PdG levels, rise approximately 24-36 hours after ovulation.[2]

  • Assessment of Luteal Phase Function: The luteal phase is a critical period for successful implantation and early pregnancy. Monitoring PdG levels can help evaluate the adequacy of this phase. Inadequate progesterone production, which may be indicated by low or delayed rises in PdG, can be indicative of a luteal phase defect.

  • Monitoring Progesterone Supplementation: In therapeutic interventions such as in vitro fertilization (IVF) or for patients with a history of recurrent miscarriages, progesterone supplementation is common.[3] Measuring urinary PdG can help assess the efficacy of this supplementation and ensure that therapeutic levels are achieved.[3]

  • Early Pregnancy Monitoring: Progesterone is essential for maintaining a healthy pregnancy.[4] Monitoring PdG levels in early pregnancy can provide insights into the viability of the gestation. Abnormally low levels may signal an increased risk of miscarriage or ectopic pregnancy.[2]

  • Fertility Awareness and Delineation of the Fertile Window: When combined with the measurement of urinary estrone-3-glucuronide (E1G), a metabolite of estrogen that rises before ovulation, PdG testing can accurately define the fertile window. The rise in E1G indicates the beginning of the fertile period, while the sustained rise in PdG confirms ovulation and marks the end of the fertile window.

Quantitative Data Summary

The following tables summarize representative urinary PdG levels in various physiological states and following progesterone administration. It is important to note that reference ranges can vary between laboratories and analytical methods.

Table 1: Representative Urinary PdG Concentrations in Different Physiological States

Physiological StateMean Urinary PdG (µg/g creatinine)Source(s)
Follicular Phase (Premenopausal)152[3]
Luteal Phase (Premenopausal)1324[3]
Postmenopausal81[3]

Table 2: Urinary PdG Thresholds for Ovulation Confirmation

Threshold for Ovulation ConfirmationNotesSource(s)
> 5 µg/mL for 3 consecutive daysFollowing a Luteinizing Hormone (LH) surge or peak mucus. Demonstrates 100% specificity.[5]
Rise to > 5 µg/mLEquivalent to approximately 10 ng/mL of progesterone in blood.[6]

Table 3: Urinary PdG Levels Following a Single Dose of Progesterone

Administration RouteDosePeak Urinary PdG TimeNotesSource(s)
Oral (micronized)200 mg4-12 hoursLevels are considerably higher and more variable compared to intramuscular administration.[6][7]
Intramuscular25 mg4-12 hoursLevels remain elevated 24 hours post-injection.[6][7]

Table 4: Representative Urinary PdG Levels in Early Pregnancy

Gestational StageTypical PdG LevelsNotesSource(s)
Early Pregnancy (Implantation Window)Elevated levels increase the chances of successful pregnancy.[8]
Early Pregnancy> 10-30 µg/mLLevels continue to rise as the placenta takes over progesterone production.[9]
6 Weeks GestationCorresponds to serum progesterone levels that should ideally be above 15 ng/mL.[9]

Signaling Pathways and Experimental Workflows

Progesterone Metabolism to this compound-3-Glucuronide (PdG)

Progesterone is primarily metabolized in the liver through a series of enzymatic reactions. The initial steps involve the reduction of progesterone by 5α-reductase or 5β-reductase, leading to the formation of α-pregnanediol and β-pregnanediol, respectively. These this compound isomers are then conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form the water-soluble PdG, which is then excreted in the urine.[3]

Progesterone_Metabolism Progesterone Metabolism to Urinary PdG Progesterone Progesterone Pregnanediones 5α-pregnanedione 5β-pregnanedione Progesterone->Pregnanediones 5α/5β-reductase Pregnanolones Allopregnanolone Pregnanolone Pregnanediones->Pregnanolones 3α-hydroxysteroid dehydrogenase Pregnanediols α-pregnanediol β-pregnanediol Pregnanolones->Pregnanediols 20α-hydroxysteroid dehydrogenase PdG This compound-3-Glucuronide (PdG) (Urinary Excretion) Pregnanediols->PdG UDP-glucuronosyl- transferase

Caption: Progesterone Metabolic Pathway to Urinary PdG.

Experimental Workflow for Urinary PdG Analysis

The general workflow for analyzing urinary PdG involves sample collection, preparation, and quantification using either an immunoassay or mass spectrometry-based method.

Experimental_Workflow Experimental Workflow for Urinary PdG Analysis cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection First Morning Urine Collection Centrifugation Centrifuge to Remove Particulates Collection->Centrifugation Dilution Dilute Sample in Assay Buffer Centrifugation->Dilution ELISA Competitive ELISA Dilution->ELISA LCMS LC-MS/MS ('Dilute-and-Shoot') Dilution->LCMS GCMS GC-MS (with Hydrolysis & Derivatization) Dilution->GCMS StandardCurve Generate Standard Curve ELISA->StandardCurve Quantification Quantify PdG Concentration LCMS->Quantification GCMS->Quantification StandardCurve->Quantification Normalization Normalize to Creatinine (Optional) Quantification->Normalization Interpretation Interpret Results Normalization->Interpretation

Caption: General experimental workflow for urinary PdG analysis.

Clinical Decision-Making Workflow Using Urinary PdG

This diagram illustrates a simplified decision-making process for using urinary PdG testing in fertility monitoring and assessment of the luteal phase.

Clinical_Workflow Clinical Decision-Making with Urinary PdG decision decision outcome outcome issue issue start Patient Trying to Conceive monitor_cycle Monitor Cycle with LH Tests start->monitor_cycle lh_surge LH Surge Detected? monitor_cycle->lh_surge no_lh_surge Anovulation Suspected/ Consult Physician lh_surge->no_lh_surge No pdg_test Perform Daily PdG Testing (Post-LH Surge) lh_surge->pdg_test Yes pdg_rise Sustained PdG Rise (>5 µg/mL for 3+ days)? pdg_test->pdg_rise ovulation_confirmed Ovulation Confirmed pdg_rise->ovulation_confirmed Yes luteal_defect Possible Luteal Phase Defect/ Further Evaluation Needed pdg_rise->luteal_defect No

Caption: A simplified workflow for clinical decision-making using urinary PdG.

Experimental Protocols

Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is based on commercially available competitive ELISA kits.

1. Principle: This is a competitive immunoassay where the PdG in the sample competes with a fixed amount of labeled (e.g., peroxidase-conjugated) PdG for a limited number of binding sites on a specific anti-PdG antibody. The amount of labeled PdG bound to the antibody is inversely proportional to the concentration of PdG in the sample.

2. Materials:

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • PdG standard

  • Urinary PdG controls

  • Anti-PdG antibody

  • PdG-peroxidase conjugate

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

  • Deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

3. Sample Preparation:

  • Collect first-morning urine samples.

  • Centrifuge samples at approximately 800 x g for 10 minutes to remove any particulate matter.

  • Store samples at -20°C if not assayed immediately.

  • Prior to the assay, thaw samples and bring them to room temperature.

  • Dilute urine samples in the provided assay buffer. The dilution factor should be determined empirically but often ranges from 1:50 to 1:200.

4. Assay Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the microtiter plate.

  • Add 25 µL of PdG-peroxidase conjugate to each well.

  • Add 25 µL of anti-PdG antibody to each well.

  • Incubate the plate at room temperature for 2 hours on a shaker.

  • Wash the plate four times with 300 µL of wash buffer per well.

  • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

5. Data Analysis:

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration.

  • Optionally, normalize the PdG concentration to creatinine levels to account for variations in urine dilution.

Protocol 2: Urinary PdG Measurement by LC-MS/MS ("Dilute-and-Shoot")

This protocol provides a general framework for a rapid and high-throughput LC-MS/MS method.

1. Principle: Liquid chromatography separates the components of the urine sample, and tandem mass spectrometry provides highly specific and sensitive detection and quantification of PdG based on its mass-to-charge ratio. This method requires minimal sample preparation.

2. Materials and Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column

  • PdG analytical standard

  • Isotopically labeled internal standard (e.g., PdG-d5)

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Formic acid (LC-MS grade)

3. Sample Preparation:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • In an autosampler vial, combine 10 µL of the urine sample with 990 µL of a solution of 50% methanol in water containing the internal standard (e.g., at a concentration of 10 ng/mL). This represents a 1:100 dilution.

  • Vortex the mixture thoroughly.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable gradient elution on the C18 column to separate PdG from other urinary components. A typical mobile phase could be water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both PdG and the internal standard to ensure specificity.

  • Optimize MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

5. Data Analysis:

  • Integrate the peak areas for the PdG and internal standard MRM transitions.

  • Calculate the peak area ratio (PdG/internal standard).

  • Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of PdG in the samples from the calibration curve.

  • Multiply by the dilution factor and normalize to creatinine concentration if desired.

Protocol 3: Urinary this compound Measurement by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for steroid measurement. This protocol is more labor-intensive as it requires hydrolysis and derivatization.

1. Principle: Urinary PdG is first enzymatically hydrolyzed to free this compound. The free steroid is then extracted and chemically derivatized to make it volatile for analysis by GC-MS. The gas chromatograph separates the derivatized this compound from other compounds, and the mass spectrometer provides specific detection and quantification.

2. Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • GC column suitable for steroid analysis (e.g., DB-5)

  • β-glucuronidase enzyme

  • Internal standard (e.g., deuterated this compound)

  • Organic solvents (e.g., ethyl acetate, hexane)

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

  • Centrifuge and evaporator

3. Sample Preparation:

  • Enzymatic Hydrolysis:

    • To a known volume of urine, add an internal standard and a buffer suitable for β-glucuronidase activity (e.g., acetate buffer, pH 5.0).

    • Add β-glucuronidase and incubate (e.g., overnight at 37°C) to cleave the glucuronide group.

  • Extraction:

    • Extract the deconjugated steroids using an organic solvent like ethyl acetate.

    • Wash the organic phase to remove impurities.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Perform a two-step derivatization:

      • Methoximation: Add methoxyamine hydrochloride in pyridine and incubate to protect the ketone groups.

      • Silylation: Add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate to derivatize the hydroxyl groups.

    • Evaporate the derivatization reagents.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

4. GC-MS Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Use a temperature program that effectively separates the derivatized this compound from other sample components.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify specific ions for the derivatized this compound and the internal standard.

5. Data Analysis:

  • Identify the this compound derivative peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

  • Calculate the concentration of this compound in the original urine sample.

References

Methodological Considerations for Pregnanediol Testing in Large Cohort Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of pregnanediol (PdG), the primary urinary metabolite of progesterone, is a critical component in many large cohort studies, particularly those focused on reproductive health, endocrinology, and epidemiology. As a non-invasive biomarker, urinary PdG provides valuable insights into ovulation, luteal phase function, and progesterone metabolism. The choice of methodology for PdG testing in large-scale studies requires careful consideration of factors such as accuracy, precision, throughput, and cost. These application notes provide detailed protocols and methodological guidance for researchers, scientists, and drug development professionals embarking on this compound testing in large cohort studies.

I. Pre-Analytical Considerations: Sample Collection and Handling

The integrity of urinary PdG measurements begins with robust pre-analytical procedures. Standardization of sample collection and handling is paramount in large cohort studies to minimize pre-analytical variability.

Protocol: Urine Sample Collection

Objective: To standardize the collection of urine samples for PdG analysis to ensure sample integrity and minimize variability.

Materials:

  • Sterile, polypropylene urine collection containers

  • Labels for participant identification, date, and time of collection

  • Insulated transport containers with cold packs or dry ice

  • Personal Protective Equipment (PPE): gloves

Procedure:

  • Participant Instruction: Provide clear and concise instructions to participants. For first-morning urine voids, instruct participants to collect the first urine they pass upon waking.

  • Sample Collection:

    • Participants should wash their hands before collection.

    • A midstream "clean catch" is recommended to reduce contamination. The participant should begin urinating into the toilet, then move the collection container into the urine stream to collect the sample, and then finish urinating into the toilet.

    • Collect a minimum of 10-15 mL of urine.

  • Labeling: Immediately after collection, the container must be securely capped and labeled with the participant's unique ID, date, and time of collection.

  • Temporary Storage (at home): If immediate transport is not possible, instruct participants to store the sample in their refrigerator (2-8°C) for no longer than 24 hours.

  • Transport: Samples should be transported to the central processing laboratory in an insulated container with cold packs to maintain a cool environment.

  • Receipt at Laboratory: Upon receipt, laboratory staff should inspect the samples for proper labeling and any signs of leakage or contamination. The time of receipt should be logged.

Protocol: Sample Processing and Storage

Objective: To process and store urine samples in a manner that preserves PdG stability for long-term analysis.

Materials:

  • Centrifuge

  • Cryovials (1.8 mL or 2.0 mL)

  • Pipettes and sterile tips

  • -80°C Freezer

  • Laboratory Information Management System (LIMS) for sample tracking

Procedure:

  • Aliquoting:

    • Allow samples to equilibrate to room temperature if they were refrigerated.

    • Gently mix the urine sample by inverting the container several times.

    • Centrifuge the urine sample at 1500 x g for 10 minutes to pellet any cellular debris.

    • Carefully pipette the supernatant into pre-labeled cryovials. It is recommended to create multiple aliquots (e.g., 2-3) per sample to avoid freeze-thaw cycles for future analyses.

  • Storage:

    • Immediately transfer the cryovials to a -80°C freezer for long-term storage. Long-term storage at -20°C may be acceptable for some hormones, but -80°C is recommended to ensure the stability of a wider range of analytes.[1]

  • Sample Tracking: All sample information, including collection details, processing steps, and freezer location, should be meticulously recorded in a LIMS.

II. Analytical Methodologies for this compound Measurement

The two primary methods for quantifying urinary PdG are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific research questions, budget, and required level of accuracy and specificity.

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and relatively low-cost method suitable for large-scale screening. It relies on the principle of competitive binding between PdG in the sample and a labeled PdG conjugate for a limited number of antibody binding sites.

Objective: To quantify the concentration of PdG in urine samples using a competitive ELISA.

Materials:

  • This compound-3-Glucuronide (PDG) ELISA Kit (commercially available kits from suppliers like Arbor Assays, Cayman Chemical, or Thermo Fisher Scientific are commonly used)[2][3][4]

  • Microplate reader with a 450 nm filter

  • Microplate shaker

  • Adjustable pipettes and sterile tips

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

Procedure (based on a typical commercial kit):

  • Reagent Preparation: Prepare all reagents, standards, and controls as per the kit manufacturer's instructions. Dilute urine samples as recommended by the kit protocol, often at a 1:100 dilution with the provided assay buffer.[5]

  • Plate Setup: Designate wells for standards, controls, and samples on the antibody-coated microplate.

  • Assay Procedure:

    • Add 50 µL of the prepared standards, controls, or diluted urine samples to the appropriate wells.[5][6]

    • Add 25 µL of PdG-peroxidase conjugate to each well.[5]

    • Add 25 µL of anti-PdG antibody to each well.[5]

    • Incubate the plate for 2 hours at room temperature on a microplate shaker.[5]

  • Washing: After incubation, wash the plate 4-5 times with wash buffer to remove unbound reagents.[5][6]

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.[5]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.[5]

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[5]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the PdG concentration in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration.

    • It is highly recommended to normalize PdG concentrations to urinary creatinine levels to account for variations in urine dilution.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity. It physically separates PdG from other urinary components before detection and quantification by mass spectrometry.

Objective: To accurately and specifically quantify PdG in urine samples using a simplified "dilute-and-shoot" LC-MS/MS method. This method is advantageous for high-throughput analysis in large cohort studies.[7]

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column

  • This compound-3-glucuronide (PdG) certified reference material

  • Isotopically labeled internal standard (e.g., PDG-13C5)[7]

  • Methanol, water (LC-MS grade)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • In an autosampler vial, combine 10 µL of the urine sample with 990 µL of a 50% methanol in water solution containing the internal standard. This constitutes a 1:100 dilution.[5]

    • Vortex the mixture thoroughly.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the diluted sample onto the LC system. Use a gradient elution with mobile phases such as water and methanol (both may contain a small amount of formic acid or ammonium formate to improve ionization) to separate PdG from other matrix components. A typical analysis time is around 6 minutes.[7]

    • Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. Monitor for specific precursor-to-product ion transitions for both PdG and the internal standard (Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte (PdG) and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using known concentrations of the PdG reference standard.

    • Determine the concentration of PdG in the samples by comparing their peak area ratios to the calibration curve.

    • Multiply by the dilution factor and normalize to creatinine concentration.

III. Data Presentation and Interpretation

Comparison of Analytical Methods
FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive antigen-antibody bindingPhysical separation followed by mass-based detection
Specificity Lower; potential for cross-reactivity with structurally similar metabolites[7]Higher; directly measures the target analyte based on its mass-to-charge ratio[7][8]
Sensitivity Generally in the ng/mL rangeCan achieve pg/mL to ng/mL sensitivity[7]
Throughput High; suitable for processing many samples simultaneously in 96-well platesCan be high with rapid "dilute-and-shoot" methods[7]
Cost per Sample LowerHigher
Equipment Cost Lower (plate reader)Higher (LC-MS/MS system)
Sample Volume Typically 50 µL of diluted sampleTypically 10 µL of raw sample[5]
Validation Requires validation against a reference methodConsidered a reference method
Coefficients of Variation (CVs) Can be higher (e.g., ≤14.2%)[9]Generally lower (e.g., <10%)[9]
Key Thresholds for Ovulation Confirmation
ThresholdValueCitation
Single Day Threshold > 5 µg/mL[5]
Consecutive Days Threshold > 5 µg/mL for three consecutive days[5]
Sensitivity (Home-based test) 85-88%[2]
Specificity (Home-based test) 100%[2]

Note: Thresholds may need to be established for specific cohorts and analytical methods.

IV. Quality Control and Quality Assurance

A robust quality control (QC) and quality assurance (QA) program is essential for ensuring the reliability of PdG data in large cohort studies.

Key QC/QA Procedures:

  • Internal Quality Controls (IQCs): Include at least two levels of IQCs (low and high concentration) in each analytical run. These should be prepared from a pooled urine matrix.

  • External Quality Assessment (EQA): Participate in external proficiency testing schemes to assess the accuracy of the laboratory's measurements against other laboratories.

  • Standard Curve: A new standard curve should be run with every batch of samples. The correlation coefficient (r²) should be >0.99.

  • Batch Acceptance Criteria: Establish clear criteria for accepting or rejecting an analytical run based on the performance of the standards and IQCs.

  • Creatinine Normalization: Consistently measure and normalize PdG concentrations to creatinine to adjust for variations in urine dilution.

  • SOPs: Maintain detailed Standard Operating Procedures (SOPs) for all aspects of sample handling, processing, and analysis.

V. Visualizations

Logical Workflow for this compound Testing in a Large Cohort Study

Pregnanediol_Testing_Workflow cluster_analysis Analytical Methods start Study Design and Participant Recruitment collection Sample Collection (Urine) start->collection end_node Data Analysis and Interpretation transport Sample Transport (Cold Chain) collection->transport data_management Data Management (LIMS) collection->data_management processing Sample Processing (Centrifugation, Aliquoting) transport->processing storage Long-Term Storage (-80°C) processing->storage processing->data_management analysis PdG Analysis storage->analysis elisa ELISA analysis->elisa lcms LC-MS/MS analysis->lcms qc Quality Control/ Quality Assurance qc->data_management data_management->end_node elisa->qc lcms->qc

Caption: Workflow for urinary this compound testing in large cohort studies.

Progesterone to Urinary this compound-3-Glucuronide Pathway

Progesterone_Metabolism progesterone Progesterone liver Liver Metabolism progesterone->liver This compound This compound glucuronidation Glucuronidation (UDP-glucuronosyltransferase) This compound->glucuronidation pdg This compound-3-Glucuronide (PdG) urine Excretion in Urine pdg->urine liver->this compound glucuronidation->pdg

Caption: Metabolic pathway of progesterone to urinary PdG.

Conclusion

The successful implementation of this compound testing in large cohort studies hinges on a well-defined and standardized methodology. Careful consideration of pre-analytical factors, the appropriate choice of analytical technique (ELISA for high-throughput screening or LC-MS/MS for enhanced specificity and accuracy), and a stringent quality control program are essential for generating reliable and reproducible data. These application notes and protocols provide a framework for researchers to develop and implement robust this compound testing strategies, ultimately leading to more impactful findings in their respective fields of study.

References

Application of Pregnanediol as a Biomarker in IVF Frozen Embryo Transfer Cycles

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone is a critical hormone for establishing and maintaining pregnancy, primarily by preparing the endometrium for embryo implantation. In In Vitro Fertilization (IVF) with Frozen Embryo Transfer (FET) cycles, adequate progesterone support is crucial for successful outcomes. While serum progesterone levels are commonly monitored, they can be subject to pulsatile fluctuations, potentially not reflecting the true bioavailability at the endometrial level. Pregnanediol (PdG), the main urinary metabolite of progesterone, offers a non-invasive alternative for assessing progesterone activity over a period of time. This document provides detailed application notes and protocols for the use of this compound as a biomarker in IVF-FET cycles.

Recent research has explored the utility of urinary progesterone and its metabolites in predicting pregnancy outcomes in FET cycles. A prospective observational cohort study investigated the use of urinary progesterone as a diagnostic tool during the luteal phase of hormone replacement therapy (HRT)-FET cycles. This study found that a urinary progesterone level of ≥4000 ng/mL was associated with a significantly higher live birth rate[1][2]. In contrast, a pilot study with a small cohort found no statistically significant association between spot urinary PdG levels on the day of embryo transfer and pregnancy outcomes, highlighting the need for larger studies with standardized collection methods[3][4][5][6][7].

Data Presentation

The following tables summarize quantitative data from a prospective observational cohort study on urinary progesterone levels and pregnancy outcomes in HRT-FET cycles. While this study measured urinary progesterone, its findings are highly relevant to the application of its downstream metabolite, this compound.

Table 1: Urinary Progesterone Levels and Live Birth Rate in HRT-FET Cycles

Urinary Progesterone Level (on day of blastocyst transfer)Live Birth RateOdds Ratio for Live Birth (95% CI)p-value
≥ 4000 ng/mL48% (107/222)1.8 (1.067; 3.018)0.013
< 4000 ng/mL35% (45/130)

Data adapted from a study on urinary progesterone as a surrogate for this compound's clinical utility[1][2].

Table 2: Subgroup Analysis of Patients with Serum Progesterone ≥ 11 ng/mL

Urinary Progesterone LevelLive Birth Ratep-value
≥ 4000 ng/mL48% (107/222)0.013
< 4000 ng/mL35% (45/130)

Data adapted from a study on urinary progesterone as a surrogate for this compound's clinical utility[1][2].

Progesterone Signaling Pathway in Endometrial Receptivity

Progesterone, through its receptor (PR), orchestrates a complex signaling cascade within the endometrium to create a receptive environment for embryo implantation. This involves the regulation of various downstream targets that control cell proliferation, differentiation, and immune modulation.

G Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR IHH Indian Hedgehog (IHH) PR->IHH Upregulates BMP2 Bone Morphogenetic Protein 2 (BMP2) PR->BMP2 Upregulates HAND2 Heart and Neural Crest Derivatives-Expressed Protein 2 (HAND2) PR->HAND2 Upregulates Stromal_Decidualization Stromal Decidualization IHH->Stromal_Decidualization BMP2->Stromal_Decidualization Epithelial_Proliferation Epithelial Proliferation HAND2->Epithelial_Proliferation Inhibits Estrogen_Signaling Estrogen Signaling HAND2->Estrogen_Signaling Inhibits Endometrial_Receptivity Endometrial Receptivity Implantation Implantation Endometrial_Receptivity->Implantation Epithelial_Proliferation->Endometrial_Receptivity Stromal_Decidualization->Endometrial_Receptivity

Progesterone signaling pathway in endometrial receptivity.

Experimental Protocols

1. Urinary this compound Glucuronide (PdG) Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

  • Principle: This is a competitive immunoassay where urinary PdG competes with a fixed amount of horseradish peroxidase (HRP)-labeled PdG for binding sites on a PdG-specific antibody. The amount of HRP-bound PdG is inversely proportional to the concentration of PdG in the sample.

  • Materials:

    • Microtiter plate pre-coated with a secondary antibody

    • PdG standard

    • Urinary PdG controls

    • Anti-PdG antibody

    • PdG-peroxidase conjugate

    • Wash buffer concentrate

    • TMB substrate

    • Stop solution (e.g., 1N HCl)

    • Deionized water

    • Microplate reader capable of measuring absorbance at 450 nm

  • Sample Collection and Preparation:

    • Collect first-morning urine samples to minimize diurnal variation.

    • Centrifuge samples at approximately 1,500 x g for 10 minutes to remove particulate matter.

    • Store samples at -20°C or lower if not assayed immediately.

    • Prior to the assay, thaw samples and bring them to room temperature.

    • Dilute urine samples in the provided assay buffer. The dilution factor should be determined empirically but often ranges from 1:50 to 1:200.

  • Assay Procedure:

    • Prepare all reagents, standards, and samples as instructed in the kit manual.

    • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the microtiter plate.

    • Add 25 µL of PdG-peroxidase conjugate to each well.

    • Add 25 µL of anti-PdG antibody to each well.

    • Incubate the plate at room temperature for 2 hours on a shaker.

    • Wash the plate four times with 300 µL of wash buffer per well.

    • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Calculate the average absorbance for each set of standards, controls, and samples.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration.

    • It is recommended to normalize PdG concentration to creatinine levels to account for variations in urine dilution.

G cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Collect Collect First-Morning Urine Centrifuge Centrifuge at 1500 x g for 10 min Collect->Centrifuge Store Store at -20°C or Assay Immediately Centrifuge->Store Thaw Thaw and Bring to Room Temperature Store->Thaw Dilute Dilute Sample in Assay Buffer Thaw->Dilute Add_Sample Add 50µL of Standard, Control, or Diluted Sample Dilute->Add_Sample Add_Conjugate Add 25µL of PdG-Peroxidase Conjugate Add_Sample->Add_Conjugate Add_Antibody Add 25µL of Anti-PdG Antibody Add_Conjugate->Add_Antibody Incubate1 Incubate 2 hours at Room Temp Add_Antibody->Incubate1 Wash Wash Plate 4x Incubate1->Wash Add_Substrate Add 100µL of TMB Substrate Wash->Add_Substrate Incubate2 Incubate 30 min in Dark Add_Substrate->Incubate2 Add_Stop Add 50µL of Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Interpolate Interpolate Sample Concentration Standard_Curve->Interpolate Calculate Calculate Final Concentration Interpolate->Calculate Normalize Normalize to Creatinine Calculate->Normalize

Experimental workflow for urinary PdG measurement by ELISA.

2. Urinary this compound Glucuronide (PdG) Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for precise and accurate quantification of PdG in complex matrices like urine.

  • Materials and Reagents:

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

    • Analytical column (e.g., C18 column)

    • PdG analytical standard

    • Deuterated PdG internal standard (PdG-d5)

    • Methanol, acetonitrile, and formic acid (LC-MS grade)

    • Deionized water

    • Autosampler vials

  • Sample Preparation:

    • Collect first-morning urine samples.

    • To 100 µL of urine, add the internal standard (PdG-d5) to a final concentration of 10 ng/mL.

    • Vortex briefly.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions (Example):

    • Liquid Chromatography:

      • Column: C18, 2.1 x 50 mm, 1.7 µm

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in methanol

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (Negative Ion Mode):

      • Ionization Source: Electrospray Ionization (ESI)

      • MRM Transitions:

        • PdG: m/z 495.3 → 319.2

        • PdG-d5: m/z 500.3 → 324.2

  • Data Analysis:

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Quantify the PdG concentration in the samples using the calibration curve.

    • Normalize the PdG concentration to creatinine levels.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Quantification Collect Collect First-Morning Urine Add_IS Add Internal Standard (PdG-d5) Collect->Add_IS Precipitate Add Acetonitrile to Precipitate Proteins Add_IS->Precipitate Centrifuge Centrifuge at 10,000 x g for 10 min Precipitate->Centrifuge Evaporate Evaporate Supernatant to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify PdG Concentration Cal_Curve->Quantify Normalize Normalize to Creatinine Quantify->Normalize

Experimental workflow for urinary PdG measurement by LC-MS/MS.

References

Application Notes and Protocols: Accurate Assessment of Progesterone Metabolism via 24-Hour Urinary Pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pregnanediol is the major urinary metabolite of progesterone, a critical steroid hormone in the menstrual cycle, pregnancy, and neuroendocrine function.[1][2][3] Its measurement in a 24-hour urine collection provides an integrated assessment of progesterone production and metabolism over a full day, offering valuable insights for fertility monitoring, evaluating luteal phase sufficiency, and managing hormone replacement therapy.[1][4] Unlike a single blood or saliva sample that reflects hormone levels at a specific moment, a 24-hour collection averages out diurnal variations, providing a more comprehensive and stable indicator of progesterone status.[5] This document provides a detailed protocol for the collection, analysis, and interpretation of 24-hour urinary this compound.

Progesterone Metabolism and Signaling Pathway

Progesterone is primarily metabolized in the liver, where it is converted into various metabolites.[1] The initial and rate-limiting steps involve the enzymes 5-alpha-reductase and 5-beta-reductase, which lead to the formation of two main isomers of this compound: α-pregnanediol and β-pregnanediol.[1][6][7] The 5-alpha pathway produces allopregnanolone, a neurosteroid with calming effects, before its conversion to α-pregnanediol.[6][8] The 5-beta pathway, in contrast, produces inactive metabolites, including β-pregnanediol.[1][7] The final step for urinary excretion involves conjugation, primarily with glucuronic acid, to form this compound-3-glucuronide (PdG), which is water-soluble.[9]

Progesterone_Metabolism cluster_alpha 5α-Reductase Pathway cluster_beta 5β-Reductase Pathway Progesterone Progesterone DHP5a 5α-Dihydroprogesterone Progesterone->DHP5a 5α-Reductase DHP5b 5β-Dihydroprogesterone Progesterone->DHP5b 5β-Reductase AlloP Allopregnanolone (Neurosteroid) DHP5a->AlloP 3α-HSD aPreg α-Pregnanediol AlloP->aPreg 20α-HSD UrinaryExcretion Urinary Excretion as This compound-3-Glucuronide (PdG) aPreg->UrinaryExcretion Pregnanolone Pregnanolone DHP5b->Pregnanolone 3α-HSD bPreg β-Pregnanediol Pregnanolone->bPreg 20α-HSD bPreg->UrinaryExcretion

Caption: Progesterone metabolism via the 5α and 5β-reductase pathways.

Experimental Protocols

Protocol for 24-Hour Urine Collection

This protocol outlines the steps for patients or clinical staff to ensure an accurate and complete 24-hour urine sample collection.

a. Patient Preparation and Considerations:

  • Hydration: The patient should maintain their usual fluid intake.[10] Excessive or inadequate hydration can affect urine volume and concentration, though the total 24-hour excretion measurement is designed to mitigate this.[5][11]

  • Medications: Inform the physician of all medications, herbs, and supplements being taken, as some may interfere with hormone levels.[12] Do not discontinue any prescribed medications without consulting the physician.[10][13]

  • Timing: Select a 24-hour period when the patient will be mostly at home to facilitate easy collection and storage.[12] For premenopausal women, the timing of the collection during the menstrual cycle is critical. The mid-luteal phase (typically days 19-21 of a 28-day cycle) is optimal for assessing peak progesterone production.[4]

b. Materials:

  • A large, clean, brown plastic container for urine collection, often supplied by the laboratory.[12] Some containers may have a preservative.

  • A collection "hat" or a clean, dry container to catch the urine before transferring it to the main container.[14]

  • A cooler with ice or access to a refrigerator for storage.[12]

c. Collection Procedure:

  • Start Time: On day one, the patient should empty their bladder upon waking and discard this first urine sample. Note the exact time; this is the official start of the 24-hour collection period.[12][13][15]

  • Collection: For the next 24 hours, all urine must be collected in the provided container.[12][13] Use the collection "hat" to catch the urine and then carefully pour it into the larger storage container.[14]

  • Storage: The container must be kept cool throughout the collection period by storing it in a refrigerator or a cooler on ice.[10][12][15] This prevents the degradation of analytes.

  • Final Collection: The next morning, at the same time the collection started on day one, the patient should empty their bladder one last time and add this urine to the collection container. This completes the 24-hour collection.[13][15]

  • Labeling and Transport: Ensure the container is properly labeled with the patient's name and the collection start and end times. The sample should be transported to the laboratory as soon as possible.[10]

Laboratory Analysis: Quantification of Urinary this compound

While specific procedures vary by laboratory, the general workflow for this compound quantification involves sample preparation, analytical measurement, and data calculation.

a. Sample Preparation:

  • Measure and record the total volume of the 24-hour urine collection.

  • Aliquot a representative sample for analysis.

  • For the measurement of total this compound, a hydrolysis step (e.g., using β-glucuronidase) is required to cleave the glucuronide conjugate from the steroid.

b. Analytical Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are considered the gold standard methods for steroid hormone analysis due to their high specificity and sensitivity. They can distinguish between α- and β-pregnanediol isomers.

  • Immunoassays (e.g., ELISA): These methods are more common in clinical laboratories. They use antibodies specific to this compound (often this compound-3-glucuronide) for quantification.[16]

c. Calculation of Results: The concentration of this compound (e.g., in mg/L) is multiplied by the total volume of the 24-hour urine collection (in L) to determine the total excretion over 24 hours (in mg/24 hours). Results may also be normalized to creatinine excretion to account for variations in urine concentration.[2]

Workflow and Data Presentation

The entire process from patient instruction to final report generation follows a structured workflow to ensure accuracy and consistency.

Workflow A Patient Instruction & Kit Dispensation B 24-Hour Urine Collection by Patient A->B C Sample Transport to Laboratory (Refrigerated) B->C D Laboratory Accessioning (Volume Measurement) C->D E Sample Preparation (e.g., Hydrolysis) D->E F Analytical Measurement (e.g., LC-MS/MS) E->F G Data Analysis & Calculation of Excretion Rate F->G H Interpretation & Reporting (Comparison to Reference Ranges) G->H

Caption: Experimental workflow for 24-hour urinary this compound assessment.

Quantitative Data Summary

Reference ranges for 24-hour urinary this compound can vary based on the laboratory and analytical method used. The following table provides representative values.

Population / PhaseThis compound (mg/24 hours)This compound (µmol/24 hours)[17]
Men 0.1 - 1.50.3 - 4.2
Women (Follicular Phase) 0.1 - 1.50.3 - 4.2
Women (Luteal Phase) 2.0 - 7.06.2 - 21.8
Postmenopausal Women 0.1 - 0.80.3 - 2.5
Pregnancy (Third Trimester) > 40> 124.6

Note: Conversion factor: 1 mg = 3.115 µmol. Ranges are approximate and should be confirmed with the specific testing laboratory.

Interpretation of Results

The clinical interpretation of this compound levels is crucial for diagnosis and treatment monitoring.

Interpretation cluster_high High this compound Levels cluster_low Low this compound Levels Result 24-Hour this compound Result High Indicates High Progesterone Production Result->High Elevated Low Indicates Low Progesterone Production Result->Low Decreased CausesHigh Potential Causes: - Normal Luteal Phase/Pregnancy - Luteal Cysts - Adrenal Hyperplasia - Progesterone Supplementation High->CausesHigh Associated with CausesLow Potential Causes: - Anovulation / Luteal Phase Defect - Ovarian Insufficiency - Threatened Abortion - Amenorrhea Low->CausesLow Associated with

Caption: Logical relationship for the clinical interpretation of this compound levels.

  • Elevated this compound Levels: High levels are expected during the luteal phase of the menstrual cycle and throughout pregnancy, reflecting robust progesterone activity from the corpus luteum or placenta.[1][9] Abnormally high levels outside of these states, or from excessive supplementation, can be associated with symptoms like breast tenderness or mood changes.[3][17]

  • Low this compound Levels: Low levels during the luteal phase may indicate a luteal phase defect, anovulation, or ovarian insufficiency, which are critical concerns for fertility.[1][9] In early pregnancy, falling or inadequately low levels can suggest a risk of threatened abortion.[3][9]

References

Application Notes and Protocols for the Use of Pregnanediol Measurements to Confirm Ovulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovulation, the release of a mature egg from the ovary, is a critical event in the female menstrual cycle, essential for conception. Confirmation of ovulation is a cornerstone of fertility assessment, reproductive health monitoring, and is a key endpoint in the development of drugs targeting ovarian function. Progesterone, a steroid hormone produced by the corpus luteum after ovulation, plays a vital role in preparing the endometrium for implantation and supporting early pregnancy. A sustained rise in progesterone levels is a reliable indicator that ovulation has occurred.

Direct measurement of serum progesterone can be invasive and subject to pulsatility, potentially leading to misinterpretation from a single time-point measurement. A non-invasive and more integrated alternative is the measurement of its primary urinary metabolite, pregnanediol-3-glucuronide (PdG).[1] PdG levels in urine correlate well with serum progesterone concentrations, providing a time-averaged reflection of progesterone production.[1] These application notes provide detailed protocols for the quantitative analysis of urinary PdG to confirm ovulation, intended for use in research and drug development settings.

Principle of Ovulation and Progesterone Production

The menstrual cycle is governed by a complex interplay of hormones regulated by the hypothalamic-pituitary-ovarian (HPO) axis. In the follicular phase, follicle-stimulating hormone (FSH) stimulates the growth of ovarian follicles. As the dominant follicle matures, it produces increasing amounts of estradiol. A surge in estradiol triggers a surge in luteinizing hormone (LH) from the pituitary gland.[2] This LH surge is the direct trigger for ovulation, causing the mature follicle to rupture and release the oocyte.[2]

Following ovulation, the remaining follicular cells transform into the corpus luteum, which begins to produce large quantities of progesterone.[3] This marks the beginning of the luteal phase. Progesterone acts on the endometrium, inducing secretory changes necessary for embryonic implantation. If fertilization and implantation do not occur, the corpus luteum degenerates, leading to a fall in progesterone levels and the onset of menstruation. A sustained elevation of progesterone, and consequently urinary PdG, during the mid-luteal phase serves as robust biochemical evidence of successful ovulation.

Ovulation_Signaling_Pathway Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary Hypothalamus->AnteriorPituitary GnRH (+) Ovary Ovary AnteriorPituitary->Ovary FSH (+) Ovulation Ovulation AnteriorPituitary->Ovulation LH Surge (+) Follicle Growing Follicle Ovary->Follicle DominantFollicle Dominant Follicle Follicle->DominantFollicle Matures DominantFollicle->AnteriorPituitary Estradiol (+ at high levels) DominantFollicle->Ovulation Ruptures CorpusLuteum Corpus Luteum Progesterone Progesterone Production CorpusLuteum->Progesterone Ovulation->CorpusLuteum Forms Progesterone->Hypothalamus (-) Feedback Progesterone->AnteriorPituitary (-) Feedback This compound This compound (PdG) in Urine Progesterone->this compound Metabolized in Liver

Figure 1: Hormonal signaling pathway of ovulation and progesterone production.

Quantitative Data Summary

Urinary PdG levels fluctuate throughout the menstrual cycle. The following table summarizes typical ranges observed in ovulatory cycles. It is important to note that absolute values can vary between laboratories and analytical methods. Normalization to creatinine concentration is often recommended to account for variations in urine dilution.

Menstrual PhaseTypical Urinary this compound-3-Glucuronide (PdG) Levels (µg/mL)Notes
Follicular Phase< 2.0Levels are typically low before ovulation.
Periovulatory2.0 - 5.0A slight rise may be observed around the time of the LH surge.
Early Luteal Phase> 5.0A significant increase is seen following ovulation.
Mid-Luteal Phase5.0 - 15.0+Peak levels are generally observed 7-10 days after ovulation.
Late Luteal PhaseGradual declineLevels decrease as the corpus luteum regresses if pregnancy does not occur.

A common threshold to confirm ovulation is a sustained urinary PdG level of >5 µg/mL.[4] Some studies suggest that observing this level for three consecutive days provides high specificity for ovulation confirmation.[4][5]

Experimental Protocols

Two primary methods for the quantitative analysis of urinary PdG are Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).

experimental_workflow start Urine Sample Collection (First Morning Void) sample_prep Sample Preparation (Centrifugation, Dilution) start->sample_prep elisa ELISA sample_prep->elisa gcms GC-MS sample_prep->gcms elisa_steps 1. Plate Coating 2. Sample/Standard Incubation 3. Conjugate Incubation 4. Substrate Reaction 5. Read Absorbance elisa->elisa_steps data_analysis Data Analysis elisa->data_analysis gcms_steps 1. Hydrolysis 2. Extraction 3. Derivatization 4. Injection & Separation 5. Mass Spectrometry Detection gcms->gcms_steps gcms->data_analysis results Quantitative PdG Concentration data_analysis->results

Figure 2: General experimental workflow for urinary PdG measurement.

Protocol 1: Urinary this compound-3-Glucuronide (PdG) Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[6][7] Researchers should always refer to the specific kit manufacturer's instructions.

1. Materials:

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • PdG standard

  • Urinary PdG controls

  • Anti-PdG antibody (e.g., rabbit polyclonal)

  • PdG-horseradish peroxidase (HRP) conjugate

  • Assay buffer

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution (e.g., 1 M HCl)

  • Deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

2. Sample Preparation:

  • Collect first-morning urine samples to ensure consistency.

  • Centrifuge samples at approximately 1000 x g for 15 minutes to remove particulate matter.[8]

  • Store samples at -20°C if not assayed immediately.

  • Prior to the assay, thaw samples and bring them to room temperature.

  • Dilute urine samples in assay buffer. The dilution factor should be determined empirically but often ranges from 1:5 to 1:200.[6]

3. Assay Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual. This includes the preparation of a standard curve by serial dilution of the PdG standard.

  • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the microtiter plate.

  • Add 25 µL of PdG-HRP conjugate to each well.

  • Add 25 µL of anti-PdG antibody to each well (except for non-specific binding wells).

  • Incubate the plate at room temperature for 2 hours on a shaker.[6]

  • Wash the plate four to five times with wash buffer.[6][8]

  • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[6][8]

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

4. Data Analysis:

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations using a four-parameter logistic curve fit.

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration.

  • Optionally, normalize the PdG concentration to creatinine levels to account for variations in urine dilution.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

GC-MS offers high specificity and sensitivity for the quantification of steroids. This protocol outlines a general procedure.

1. Materials:

  • β-glucuronidase

  • Internal standard (e.g., epi-pregnanediol)

  • Organic solvents (e.g., diethyl ether, hexane)

  • Derivatization reagents (e.g., hydroxylamine hydrochloride, hexamethyldisilazane, trimethylchlorosilane)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

2. Sample Preparation:

  • Enzymatic Hydrolysis: To 1-2 mL of urine, add a buffer (e.g., acetate buffer, pH 4.5) and β-glucuronidase to deconjugate the PdG. Incubate at 37-55°C for 2-4 hours.

  • Extraction: Add an internal standard. Extract the deconjugated this compound from the aqueous phase using an organic solvent like diethyl ether. This may be repeated to ensure complete extraction.

  • Purification: The organic extracts may be washed with a weak base (e.g., sodium bicarbonate solution) and water to remove impurities.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried extract, add hydroxylamine hydrochloride in pyridine and heat to form the methoxime derivative.

  • Evaporate the pyridine and add a silylating agent (e.g., a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine) and heat to form the trimethylsilyl (TMS) ether derivative. This step increases the volatility of the steroid for GC analysis.[1]

4. GC-MS Analysis:

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

  • Inject an aliquot into the GC-MS system.

  • The gas chromatograph separates the derivatized this compound from other compounds based on their retention times.

  • The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized this compound and the internal standard.

5. Data Analysis:

  • Identify the this compound derivative peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

  • Calculate the concentration of this compound in the original urine sample, taking into account the initial volume and any dilution factors.

Conclusion

The measurement of urinary this compound-3-glucuronide is a reliable and non-invasive method for confirming ovulation in research and drug development settings. Both ELISA and GC-MS are robust analytical techniques for PdG quantification, with the choice of method depending on the required throughput, sensitivity, and available resources. The provided protocols and reference data serve as a comprehensive guide for the implementation of PdG analysis in studies of female reproductive endocrinology.

References

Differentiating Pregnanediol Isomers: A Guide to Advanced Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical differentiation of pregnanediol isomers. Accurate measurement of these progesterone metabolites is crucial for monitoring reproductive health, managing pregnancies, and in the development of new therapeutics. This guide focuses on modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC), offering a comparative overview of their methodologies and performance.

Introduction to this compound Isomers

This compound is the main urinary metabolite of progesterone, a critical steroid hormone. It exists as several stereoisomers, with the most clinically relevant being 5β-pregnane-3α,20α-diol (this compound) and its isomer 5α-pregnane-3α,20α-diol (allothis compound). The ratio and concentration of these isomers can provide valuable insights into progesterone metabolism and overall endocrine function. Differentiating between these isomers is essential for accurate clinical assessment and research.

Metabolic Pathway of this compound Isomers

Progesterone undergoes extensive metabolism, primarily in the liver, leading to the formation of various this compound isomers. The initial and rate-limiting step involves the reduction of the A-ring of progesterone by 5α-reductase or 5β-reductase, leading to two distinct metabolic pathways. Subsequent reduction of the keto groups at positions 3 and 20 by hydroxysteroid dehydrogenases (HSDs) results in the final this compound isomers.

Pregnanediol_Metabolism Progesterone Progesterone Dihydroprogesterone_5a 5α-Dihydroprogesterone Progesterone->Dihydroprogesterone_5a 5α-reductase Dihydroprogesterone_5b 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone_5b 5β-reductase Allopregnanolone Allopregnanolone Dihydroprogesterone_5a->Allopregnanolone 3α-HSD Pregnanolone Pregnanolone Dihydroprogesterone_5b->Pregnanolone 3α-HSD a_this compound α-Pregnanediol (Allothis compound) Allopregnanolone->a_this compound 20α-HSD b_this compound β-Pregnanediol (this compound) Pregnanolone->b_this compound 20α-HSD

Metabolic conversion of progesterone to its primary isomers.

Analytical Methodologies

The choice of analytical method for differentiating this compound isomers depends on factors such as the required sensitivity, specificity, sample matrix, and throughput. Below are detailed protocols for the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like this compound, derivatization is a mandatory step to increase their volatility.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Urine/Serum Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Silylation (e.g., MSTFA) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

GC-MS sample preparation and analysis workflow.

Detailed GC-MS Protocol

  • Sample Preparation:

    • Hydrolysis: To 1 mL of urine or serum, add 1 mL of acetate buffer (0.2 M, pH 5.0) and 50 µL of β-glucuronidase from Helix pomatia. Incubate at 55°C for 3 hours to deconjugate the this compound glucuronides.

    • Extraction:

      • Liquid-Liquid Extraction (LLE): Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a new tube and repeat the extraction. Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

      • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the hydrolyzed sample. Wash with 5 mL of 20% methanol in water. Elute the analytes with 5 mL of ethyl acetate. Evaporate the eluate to dryness.

    • Derivatization: To the dried extract, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 80°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 240°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 5 minutes.

    • Injector Temperature: 280°C.

    • Transfer Line Temperature: 290°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantitative Data for GC-MS Analysis

ParameterThis compound IsomersPerformanceReference
Linearity Range 5α- and 5β-pregnanediol1 - 1000 ng/mL
Limit of Quantification (LOQ) 5α- and 5β-pregnanediol1 ng/mL
Intra-day Precision (%RSD) 5α- and 5β-pregnanediol< 10%
Inter-day Precision (%RSD) 5α- and 5β-pregnanediol< 15%
Recovery 5α- and 5β-pregnanediol90 - 110%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, as derivatization is typically not necessary. It can directly measure the conjugated forms of this compound.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine/Serum Sample Dilution Dilution with Internal Standard Sample->Dilution Protein_Precipitation Protein Precipitation (for serum) Dilution->Protein_Precipitation Injection Injection into LC Protein_Precipitation->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

LC-MS/MS sample preparation and analysis workflow.

Detailed LC-MS/MS Protocol

  • Sample Preparation ("Dilute-and-Shoot" for Urine):

    • Centrifuge the urine sample at 3,000 rpm for 10 minutes.

    • Dilute 10 µL of the supernatant with 990 µL of a solution containing the internal standard (e.g., deuterated this compound glucuronide) in 50:50 methanol:water.

    • Vortex the mixture for 30 seconds.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient Elution: A suitable gradient to separate the isomers (e.g., starting with 30% B, increasing to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode for glucuronides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity.

Quantitative Data for LC-MS/MS Analysis of this compound-3-Glucuronide

ParameterValueReference
Linearity Range 0.38 to 100 ng/mL
Limit of Quantification (LOQ) 0.01 ng/mL
Intra-day Precision (%RSD) < 10.6%
Inter-day Precision (%RSD) < 10.6%
Accuracy 90.6% to 110.4%
Mean Recovery 103.4%
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for separating stereoisomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Logical Relationship for Chiral Separation

Chiral_Separation Racemic_Mixture Racemic Mixture of This compound Isomers Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Interaction Differential Diastereomeric Complex Formation Chiral_Column->Interaction Separation Separation of Isomers Interaction->Separation Isomer_A Isomer A Separation->Isomer_A Isomer_B Isomer B Separation->Isomer_B

Principle of chiral separation of this compound isomers.

Detailed Chiral HPLC Protocol

  • Sample Preparation:

    • Sample preparation for chiral HPLC is similar to that for conventional LC-MS/MS, involving dilution and filtration. If the native steroids are analyzed, the hydrolysis and extraction steps from the GC-MS protocol can be used, but without the derivatization step.

  • Chiral HPLC Instrumentation and Conditions:

    • Liquid Chromatograph: A standard HPLC or UHPLC system.

    • Detector: UV detector or mass spectrometer.

    • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD-H) are commonly used for steroid separations.

    • Mobile Phase: The choice of mobile phase is critical for achieving separation and depends on the CSP. Common mobile phases include mixtures of hexane/isopropanol or methanol/acetonitrile.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Column temperature can be optimized to improve resolution.

Quantitative Data for Chiral HPLC

Quantitative data for the chiral separation of this compound isomers is less commonly reported in a standardized format. However, the performance is typically evaluated by the separation factor (α) and resolution (Rs). For many steroid separations on polysaccharide-based CSPs, α values greater than 1.2 and Rs values greater than 1.5 are achievable, indicating baseline separation.

Method Comparison

FeatureGC-MSLC-MS/MSChiral HPLC
Sample Preparation Extensive (Hydrolysis, Extraction, Derivatization)Minimal to ModerateModerate
Sensitivity HighVery HighModerate to High
Specificity HighVery HighHigh (for stereoisomers)
Throughput LowerHigherLower
Direct Measurement of Conjugates NoYesNo
Isomer Differentiation Good (with appropriate columns)Good (with optimized chromatography)Excellent (for enantiomers)

Conclusion

The differentiation of this compound isomers can be effectively achieved using GC-MS, LC-MS/MS, and chiral HPLC. LC-MS/MS is often favored for its high throughput, sensitivity, and ability to directly measure conjugated metabolites. GC-MS provides excellent separation but requires extensive sample preparation. Chiral HPLC is the definitive method for the separation of stereoisomers. The choice of the most appropriate technique will depend on the specific research or clinical question, available instrumentation, and desired sample throughput. The protocols and data presented in this application note provide a solid foundation for developing and implementing robust analytical methods for this compound isomer analysis.

Troubleshooting & Optimization

Technical Support Center: Urinary Pregnanediol Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for urinary pregnanediol (PdG) measurement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay selection, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is urinary this compound (PdG) and why is it measured?

A1: this compound (Pd) is the major metabolite of progesterone, a critical hormone in the menstrual cycle and pregnancy.[1] Progesterone is metabolized in the liver and excreted in the urine primarily as this compound-3-glucuronide (PdG), a water-soluble conjugate.[1] Measuring urinary PdG offers a non-invasive way to assess progesterone production over time, which is valuable for:

  • Confirming Ovulation: A sustained rise in PdG for at least three consecutive days is a strong indicator of ovulation.[1][2][3]

  • Assessing Ovarian Function: Monitoring PdG levels can help identify anovulatory cycles and luteal phase defects.[1]

  • Pregnancy Monitoring: Progesterone is essential for maintaining a healthy pregnancy, and monitoring PdG can be useful, especially in cases with a history of miscarriage.[1]

Q2: What are the common methods for measuring urinary PdG?

A2: The most common methods for measuring urinary PdG are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for quantifying PdG.[1][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for steroid measurement.[1][6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity, sensitivity, and throughput for steroid profiling.[8][9][10]

Q3: How do the different measurement methods compare?

A3: Each method has its own advantages and limitations in terms of sensitivity, specificity, cost, and throughput.

FeatureELISAGC-MSLC-MS/MS
Principle Competitive immunoassaySeparation by chromatography, detection by mass spectrometrySeparation by liquid chromatography, detection by tandem mass spectrometry
Sensitivity Good (e.g., 0.5 µmoles/24h)[5]HighHigh (LOD: 0.03-90 ng/mL for various steroids)[10]
Specificity Can be affected by cross-reactivity with other metabolitesHighVery High
Throughput High (suitable for large batches)Lower, can be automated for up to 25 samples overnight[6]High
Cost Relatively lowHighHigh
Sample Prep Simple dilutionRequires deconjugation, extraction, and derivatization[1]Can be as simple as "dilute and shoot"[8] or may require hydrolysis and extraction[10]

Q4: What are the critical considerations for urine sample collection and handling?

A4: Proper sample collection and handling are crucial for accurate results.

  • Collection Type: Both 24-hour and first-morning urine (FMU) spot samples can be used. A 24-hour collection provides an integrated measure of hormone production over a full day.[11] FMU is often used for convenience and can accurately reflect hormonal changes.[2]

  • Contamination: Avoid external contamination of the sample.[12]

  • Storage: Urine samples should be centrifuged to remove particulate matter.[1] For long-term storage, samples should be kept at -20°C or -80°C.[13]

  • Preservatives: Some preservatives can interfere with assay results. For example, formaldehyde can cause false positives for leukocyte esterase and other parameters.[12] If a preservative is necessary, its compatibility with the chosen assay must be verified.

  • Fluid Intake: Excessive fluid intake can dilute the urine and affect hormone concentrations.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during urinary PdG measurement.

ELISA Troubleshooting

Issue: High Background Signal

  • Possible Causes:

    • Non-specific binding of antibodies.[14][15]

    • Improper washing.[14]

    • Reagent contamination.

  • Solutions:

    • Ensure all reagents are freshly prepared and at the correct concentrations.[14]

    • Optimize washing steps by increasing the number or duration of washes.[14]

    • Use a compatible blocking buffer to reduce non-specific binding.[14]

    • Ensure the microplate is properly sealed during incubation to prevent evaporation, which can cause "edge effects".[14]

Issue: Low Signal Intensity or Poor Sensitivity

  • Possible Causes:

    • Suboptimal antibody concentrations.[14]

    • Degraded reagents due to improper storage or multiple freeze-thaw cycles.[14]

    • Incorrect incubation times or temperatures.[14]

    • Analyte concentration is too low.[15]

  • Solutions:

    • Verify the use of high-affinity, specific antibodies.[14]

    • Adhere strictly to recommended incubation times and temperatures.[14] Consider increasing incubation times (e.g., overnight at 4°C) to maximize binding.[15]

    • Use aliquots of reagents to minimize freeze-thaw cycles.[14]

    • If the analyte concentration is suspected to be very low, consider a signal amplification strategy or a more sensitive assay method.[14]

Issue: Inconsistent Results Between Wells or Assays

  • Possible Causes:

    • Variations in reagent quality or procedural inconsistencies.[14]

    • Uneven temperature distribution across the microplate.[14]

    • Pipetting errors.

  • Solutions:

    • Standardize all steps of the assay, including timing and handling.[14]

    • Use calibrated equipment and run controls with each assay.[14]

    • Ensure the plate equilibrates to room temperature before use.[14]

    • Use a multi-channel pipette for adding reagents to ensure uniformity.[14]

GC-MS and LC-MS/MS Troubleshooting

Issue: Poor Peak Shape or Resolution

  • Possible Causes:

    • Contamination of the GC inlet or column.

    • Improper derivatization (for GC-MS).

    • Suboptimal chromatography conditions (e.g., temperature program, mobile phase composition).

  • Solutions:

    • Perform routine maintenance, including cleaning the ion source and replacing the liner and septum.[16]

    • Optimize the derivatization process by ensuring complete reaction.

    • Adjust the temperature gradient (for GC-MS) or mobile phase gradient (for LC-MS/MS) to improve separation.[17]

Issue: Matrix Effects (Ion Suppression or Enhancement)

  • Possible Causes:

    • Co-eluting substances from the urine matrix that interfere with the ionization of the target analyte.

  • Solutions:

    • Improve sample preparation to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.[8]

    • Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

    • Optimize chromatographic conditions to separate the analyte from interfering compounds.

Issue: Low Recovery

  • Possible Causes:

    • Inefficient extraction of PdG from the urine sample.

    • Incomplete hydrolysis of the glucuronide conjugate.

  • Solutions:

    • Optimize the extraction solvent and pH.

    • Ensure the enzymatic hydrolysis step (e.g., using β-glucuronidase) is complete by optimizing incubation time and temperature.[10]

Experimental Protocols

Protocol 1: Urinary this compound Measurement by ELISA (Generalized)

This is a general protocol and may need to be adapted based on the specific ELISA kit used.[1]

  • Reagent Preparation: Prepare all buffers and reagents according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Create a serial dilution of the PdG standard to generate a standard curve.

  • Sample Preparation:

    • Centrifuge urine samples to remove any particulate matter.

    • Dilute the urine samples with the provided assay buffer as recommended by the manufacturer.

  • Assay Procedure:

    • Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the PdG-peroxidase conjugate to each well.

    • Add the anti-PdG antibody to each well.

    • Incubate the plate, typically for 2 hours at room temperature with gentle shaking.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

    • Multiply the result by the dilution factor to obtain the final concentration.

Protocol 2: Urinary this compound Measurement by GC-MS (Generalized)

This protocol involves more extensive sample preparation than ELISA.[1]

  • Deconjugation: Enzymatically hydrolyze the urine sample to cleave the glucuronide from this compound.

  • Extraction:

    • Extract the deconjugated steroids using an organic solvent (e.g., ethyl acetate).

    • Wash the organic phase to remove impurities.

    • Evaporate the organic solvent to dryness.

  • Derivatization:

    • Perform a two-step derivatization process, typically methoximation followed by silylation, to create volatile derivatives suitable for GC analysis.

    • Evaporate the derivatization reagents.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • The gas chromatograph separates the steroid derivatives.

    • The mass spectrometer detects and quantifies the specific ions for the derivatized this compound and the internal standard.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

    • Calculate the original concentration in the urine sample.

Protocol 3: Urinary this compound Measurement by LC-MS/MS ("Dilute and Shoot" Method)

This method offers a rapid and simple approach.[8]

  • Sample Preparation:

    • Dilute the urine sample with a suitable solvent (e.g., methanol or a specific mobile phase).

    • Add an internal standard (e.g., a stable isotope-labeled PdG).

    • Vortex and centrifuge the sample.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable column and mobile phase gradient.

    • Detect and quantify PdG and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of PdG in the sample using a calibration curve prepared in a similar matrix.

    • Adjust for the initial dilution factor.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents add_reagents Add Standards, Samples, Conjugate, & Antibody to Plate prep_reagents->add_reagents prep_standards Prepare Standards prep_standards->add_reagents prep_samples Prepare Samples (Centrifuge & Dilute) prep_samples->add_reagents incubate1 Incubate (e.g., 2h at RT) add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (e.g., 30 min at RT) add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate generate_curve Generate Standard Curve read_plate->generate_curve calculate_conc Calculate Concentration generate_curve->calculate_conc

Caption: Generalized workflow for urinary this compound measurement by ELISA.

Troubleshooting_Logic cluster_elisa ELISA Issues cluster_ms GC/LC-MS Issues cluster_sample Sample Handling start Inaccurate PdG Result high_bg High Background? start->high_bg low_signal Low Signal? start->low_signal inconsistent Inconsistent Results? start->inconsistent poor_peak Poor Peak Shape? start->poor_peak matrix_effect Matrix Effects? start->matrix_effect low_recovery Low Recovery? start->low_recovery sample_collection Improper Collection or Storage? start->sample_collection sol_wash Optimize Wash Steps Check Blocking high_bg->sol_wash Yes sol_incubation Optimize Incubation Check Reagents low_signal->sol_incubation Yes sol_pipetting Standardize Procedure Calibrate Pipettes inconsistent->sol_pipetting Yes sol_maintenance Perform Maintenance Optimize Derivatization poor_peak->sol_maintenance Yes sol_extraction Improve Sample Cleanup Use Internal Standard matrix_effect->sol_extraction Yes sol_hydrolysis Optimize Hydrolysis Check Extraction low_recovery->sol_hydrolysis Yes sol_protocol Review Collection Protocol sample_collection->sol_protocol Yes

Caption: Troubleshooting logic for inaccurate urinary PdG measurements.

References

troubleshooting immunoassay cross-reactivity for pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pregnanediol immunoassays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound immunoassay experiments.

Issue 1: Higher-Than-Expected this compound Concentrations or False Positives

  • Question: My this compound immunoassay is showing unexpectedly high results. What could be the cause and how can I troubleshoot this?

  • Answer: High readings are often due to cross-reactivity with other structurally similar steroids present in the sample. This compound is a metabolite of progesterone, and several other progesterone derivatives can interfere with the assay.

    Troubleshooting Steps:

    • Review Potential Cross-Reactants: Consult the cross-reactivity table for your specific assay kit. Common cross-reactants for this compound immunoassays include progesterone and its various metabolites.[1][2]

    • Sample Purification: To remove interfering substances, consider implementing a sample purification step before the immunoassay.[3]

      • Solid Phase Extraction (SPE): This technique separates compounds based on their physical and chemical properties. It is highly effective at removing interfering metabolites.

      • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids and can effectively clean up samples.

    • Confirmation with a Specific Method: For definitive quantification, especially in complex biological matrices, confirm your results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher specificity and can distinguish between different steroid metabolites.[4]

Issue 2: Low Signal or Lower-Than-Expected this compound Concentrations

  • Question: My this compound immunoassay is showing a very low signal, even for samples where I expect higher concentrations. What are the possible reasons and solutions?

  • Answer: A low signal in a competitive immunoassay can indicate several issues, from problems with reagents and sample handling to matrix effects.

    Troubleshooting Steps:

    • Check Reagent Preparation and Storage: Ensure all reagents, including standards, conjugates, and antibodies, were prepared and stored according to the manufacturer's instructions. Improper storage can lead to degradation and loss of activity.

    • Review Assay Protocol: Double-check that all incubation times and temperatures were followed correctly. Deviations from the protocol can lead to suboptimal binding.

    • Investigate Matrix Effects: Components in the sample matrix (e.g., urine, serum) can interfere with antibody-antigen binding.[5]

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

      • Matrix-Matched Standards: Prepare your standards in a matrix similar to your samples to account for any matrix-related interference.

    • Assess Sample Integrity: Ensure that samples have been collected and stored properly to prevent degradation of this compound.

Issue 3: High Variability Between Replicate Wells

  • Question: I am observing high variability between my replicate wells. What could be causing this and how can I improve my precision?

  • Answer: High variability can stem from inconsistent pipetting, improper mixing, or issues with the plate washer.

    Troubleshooting Steps:

    • Pipetting Technique: Ensure accurate and consistent pipetting for all samples, standards, and reagents. Use calibrated pipettes and fresh tips for each addition.

    • Thorough Mixing: Mix all reagents thoroughly before use and ensure proper mixing in the wells after reagent addition, unless otherwise specified by the protocol.

    • Plate Washing: Inadequate or inconsistent washing can leave residual unbound reagents, leading to variability. Ensure the plate washer is functioning correctly and that all wells are washed uniformly.

    • Edge Effects: "Edge effects" can sometimes occur where the outer wells of a plate behave differently. If you suspect this, try to avoid using the outermost wells for critical samples and standards.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for this compound measurement?

A1: Immunoassay cross-reactivity is the binding of the assay's antibody to molecules other than the target analyte (this compound). This is a significant concern for steroid hormone immunoassays because steroids have very similar chemical structures.[2] this compound is a metabolite of progesterone, and many other progesterone metabolites share a similar core structure, making them potential cross-reactants. This can lead to inaccurate, often overestimated, measurements of this compound.[3]

Q2: What are the main metabolites of progesterone that can cross-react in a this compound immunoassay?

A2: Progesterone is metabolized into a variety of compounds. The primary metabolites are α-pregnanediol and β-pregnanediol.[6] Immunoassays for this compound may also show cross-reactivity with progesterone itself, as well as other intermediates in the metabolic pathway. For assays targeting this compound-3-glucuronide (PdG), the primary urinary metabolite, cross-reactivity with other glucuronidated steroids should be considered.[1]

Q3: How can I determine the specificity of my this compound immunoassay?

A3: The manufacturer's kit insert should provide a cross-reactivity table detailing the percentage of cross-reactivity with various related steroids.[1] You can also perform your own validation experiments by testing the reactivity of your assay with a panel of potentially cross-reacting steroids.

Q4: When should I consider using a more advanced analytical method like LC-MS/MS?

A4: While immunoassays are excellent for high-throughput screening, LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[4] You should consider using LC-MS/MS when:

  • You need to confirm unexpected or critical results from an immunoassay.

  • Your research requires the simultaneous measurement of multiple steroid hormones.

  • You are working with a complex sample matrix where significant interference is expected.

Data Presentation

Table 1: Cross-Reactivity of a Commercial this compound-3-Glucuronide (PdG) ELISA Kit

SteroidCross-reactivity %
This compound-3-glucuronide100
20α-hydroxyprogesterone44.8
20ß-hydroxyprogesterone3.16
Progesterone0.2
Testosterone0.2
Cortisol0.06
17ß-Estradiol0.04

Data sourced from a Thermo Fisher Scientific this compound-3-Glucuronide (PDG) Competitive ELISA Kit insert.[1]

Table 2: Cross-Reactivity of a Commercial Progesterone Immunoassay with Related Steroids

CompoundCross-Reactivity (%)
Progesterone100
5β-Dihydroprogesterone18.2
17-HydroxyprogesteroneWeak (0.5-4.9)
5α-pregnan-3-ol-20-oneWeak (0.5-4.9)
5α-pregnan-3,20-dioneWeak (0.5-4.9)
MedroxyprogesteroneWeak (0.5-4.9)
PregnanoloneWeak (0.5-4.9)

Data from a study on the Roche Elecsys Progesterone II immunoassay, providing insight into potential cross-reactants for progesterone metabolites like this compound.[2]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Urinary Steroids

This protocol is a general guideline and may need optimization for your specific application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5-10 mL of methanol, followed by 5-10 mL of deionized water.

  • Sample Loading: Apply the urine sample to the conditioned cartridge.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities. Allow the cartridge to dry completely.

  • Elution: Elute the steroids from the cartridge with 2 mL of diethyl ether.

  • Drying: Evaporate the eluate to dryness using a speedvac or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the assay buffer provided with your immunoassay kit.

Protocol 2: Liquid-Liquid Extraction (LLE) for Serum/Plasma Steroids

This protocol is a general guideline and may need optimization for your specific application.

  • Solvent Addition: Add diethyl ether or ethyl acetate to the serum or plasma sample at a 5:1 (v/v) solvent-to-sample ratio.

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Phase Separation: Allow the layers to separate for 5 minutes.

  • Extraction: Freeze the aqueous (lower) layer in a dry ice/ethanol bath and carefully pour off the organic solvent layer into a clean tube. For maximum recovery, this step can be repeated, and the organic layers pooled.

  • Drying: Dry the pooled organic extract using a speedvac.

  • Reconstitution: Reconstitute the dried sample in the appropriate assay buffer.

Visualizations

Pregnanediol_Metabolic_Pathway Progesterone Progesterone 5alpha-Dihydroprogesterone 5alpha-Dihydroprogesterone Progesterone->5alpha-Dihydroprogesterone 5α-Reductase 5beta-Dihydroprogesterone 5beta-Dihydroprogesterone Progesterone->5beta-Dihydroprogesterone 5β-Reductase This compound This compound This compound-3-Glucuronide This compound-3-Glucuronide This compound->this compound-3-Glucuronide Glucuronidation 5alpha-Reductase 5alpha-Reductase 5beta-Reductase 5beta-Reductase alpha-Pregnanediol alpha-Pregnanediol alpha-Pregnanediol->this compound beta-Pregnanediol beta-Pregnanediol beta-Pregnanediol->this compound UDP-Glucuronosyltransferase UDP-Glucuronosyltransferase 5alpha-Dihydroprogesterone->alpha-Pregnanediol 5beta-Dihydroprogesterone->beta-Pregnanediol

Caption: Progesterone to this compound Metabolic Pathway.

Competitive_Immunoassay cluster_High_Concentration High Analyte Concentration cluster_Low_Concentration Low Analyte Concentration Analyte_H Analyte Antibody_H Antibody Analyte_H->Antibody_H Labeled_Analyte_H Labeled Analyte Signal_H Low Signal Analyte_L Analyte Labeled_Analyte_L Labeled Analyte Antibody_L Antibody Labeled_Analyte_L->Antibody_L Signal_L High Signal

Caption: Principle of Competitive Immunoassay.

Caption: Troubleshooting Workflow for Cross-Reactivity.

References

Technical Support Center: Optimizing LC-MS/MS for Pregnanediol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of pregnanediol and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced sensitivity and robustness.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low sensitivity when analyzing this compound or its glucuronide (PDG)?

A1: The most common cause of low sensitivity is ion suppression, where co-eluting matrix components from biological samples (e.g., urine, serum) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3][4] This reduces the analyte signal, leading to poor sensitivity. Other potential causes include suboptimal sample preparation, incorrect mass spectrometry parameters, or issues with the chromatographic separation.[5]

Q2: How can I minimize ion suppression in my this compound assay?

A2: To minimize ion suppression, consider the following strategies:

  • Improve Sample Preparation: Employ effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components such as phospholipids and salts.[1] For cleaner samples like urine, a simple "dilute-and-shoot" approach may be sufficient if validated.[6]

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the ion-suppressing components. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different column chemistry.[2]

  • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) that co-elutes with the analyte can help compensate for signal loss due to ion suppression.

  • Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1]

Q3: What are the recommended sample preparation techniques for different biological matrices?

A3: The choice of sample preparation method depends on the matrix and the required sensitivity:

  • Urine: For high-throughput analysis of this compound-3-glucuronide (PDG), a "dilute-and-shoot" method is often effective.[6] This involves diluting the urine sample with a solvent (e.g., methanol/water) containing an internal standard before direct injection.[6]

  • Serum/Plasma: These matrices are more complex and typically require more extensive cleanup. Solid-Phase Extraction (SPE) is a robust method for removing proteins and other interferences.[1] Liquid-Liquid Extraction (LLE) is another effective technique.

  • Dried Urine Spots (DUS): A novel approach involves the direct measurement of PDG from DUS by LC-MS without the need for deconjugation or derivatization, using a methanol-diluted urine sample.[6]

Q4: Which ionization mode and MRM transitions are best for this compound analysis?

A4: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of this compound and its metabolites. For this compound-3-glucuronide (PDG), Multiple Reaction Monitoring (MRM) is employed for quantification. Two common transitions for PDG are m/z 497.3 → 321.2 (quantifier) and m/z 497.3 → 185.1 (qualifier). It is crucial to optimize the collision energy (CE) and declustering potential (DP) for your specific instrument to achieve maximum signal intensity.[7]

Q5: My peak shape for this compound is poor (e.g., broad, tailing, or split). What are the possible causes and solutions?

A5: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample or using a column with a higher loading capacity.[5]

  • Column Contamination: Buildup of matrix components on the column can cause peak tailing and broadening.[5] Use a guard column and ensure adequate sample cleanup. Regularly flush the column.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of acidic or basic analytes. Ensure your mobile phase is optimized for this compound. Also, ensure fresh, high-purity solvents and additives are used.[2]

  • Secondary Interactions: Analytes can have secondary interactions with the stationary phase, leading to peak tailing. Consider a different column chemistry if the problem persists.

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" for Urinary this compound-3-Glucuronide (PDG)

This protocol is a rapid and efficient method for the analysis of PDG in urine samples.[6]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples for 30 seconds.

    • Centrifuge at 3,000 rpm for 10 minutes to pellet any particulate matter.

    • In a 96-well plate or autosampler vials, dilute 10 µL of the urine supernatant with 990 µL of a cold methanol/water (50/50, v/v) solution containing the isotope-labeled internal standard (e.g., PDG-13C5).[6]

    • Vortex the mixture for 10 minutes at 350 rpm.[6]

  • LC-MS/MS Analysis:

    • Inject 20 µL of the diluted sample into the UHPLC-MS/MS system.[6]

    • Use a suitable C18 column for separation.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[7]

    • Set the mass spectrometer to ESI positive mode and monitor the appropriate MRM transitions for PDG and its internal standard.

Protocol 2: Solid-Phase Extraction (SPE) for Serum/Plasma this compound

This protocol provides a more thorough cleanup for complex matrices like serum and plasma.

  • Sample Pre-treatment:

    • To 100 µL of serum or plasma, add the internal standard.

    • Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile), vortex, and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Procedure:

    • Conditioning: Condition an SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

    • Elution: Elute the analyte with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Data Presentation

Table 1: Example LC-MS/MS Parameters for this compound-3-Glucuronide (PDG) Analysis

ParameterMethod 1 (Urine)Method 2 (Serum)
LC System
ColumnC18 (e.g., 2.1 x 50 mm, 1.7 µm)[7]PFP (e.g., 100 x 3 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water[7]Purified Water
Mobile Phase B0.1% Formic Acid in Acetonitrile[7]Methanol
Flow Rate0.4 mL/min[7]0.3 mL/min
Injection Volume5-20 µL[6][7]20 µL
Column Temp.40 °C45 °C
Gradient Program Linear gradient from 5% to 95% B over 5 minutes[7]0-2 min, 60% B; 2-13.9 min, 60-100% B; 13.9-14 min, 60% B; 14-21 min, 60% B
MS/MS System
Ionization ModeESI Positive[7]ESI Positive
MRM Transition (Quantifier)m/z 497.3 → 321.2m/z 497.3 → 321.2
MRM Transition (Qualifier)m/z 497.3 → 185.1m/z 497.3 → 185.1
Declustering Potential (DP)Optimized for instrumentOptimized for instrument
Collision Energy (CE)Optimized for instrumentOptimized for instrument
Internal StandardPDG-13C5This compound-d4

Visualizations

experimental_workflow cluster_urine Urine Sample Workflow ('Dilute-and-Shoot') cluster_serum Serum/Plasma Sample Workflow (SPE) Urine_Sample Urine_Sample Centrifuge Centrifuge Urine_Sample->Centrifuge Add IS Dilute_Shoot Dilute_Shoot Centrifuge->Dilute_Shoot Add IS LC_MS_Analysis LC_MS_Analysis Dilute_Shoot->LC_MS_Analysis Serum_Plasma Serum_Plasma Protein_Precipitation Protein_Precipitation Serum_Plasma->Protein_Precipitation Add IS SPE SPE Protein_Precipitation->SPE Dry_Down Dry_Down SPE->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute Reconstitute->LC_MS_Analysis

Caption: Comparative experimental workflows for this compound analysis in urine and serum/plasma.

troubleshooting_workflow Start Low Sensitivity Observed Check_IS Check Internal Standard Signal Start->Check_IS IS_OK IS Signal OK? Check_IS->IS_OK Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) IS_OK->Optimize_SP Yes Troubleshoot_IS Troubleshoot IS (Concentration, Stability) IS_OK->Troubleshoot_IS No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Optimize_MS Optimize MS Parameters (Source, CE, DP) Optimize_Chroma->Optimize_MS Revalidate Re-validate Method Optimize_MS->Revalidate

Caption: A logical workflow for troubleshooting low sensitivity in this compound LC-MS/MS analysis.

References

importance of creatinine correction for urinary pregnanediol results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the importance of creatinine correction for urinary pregnanediol (PdG) results. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PdG) and why is it measured in urine?

This compound-3-glucuronide (PdG) is the primary urinary metabolite of progesterone, a critical steroid hormone for regulating the menstrual cycle and maintaining a healthy pregnancy.[1][2] Measuring urinary PdG levels offers a non-invasive way to assess progesterone production over time.[3] This is often preferable to a single blood draw, as serum progesterone levels can fluctuate significantly throughout the day.[1] Urinary PdG levels provide a more stable, time-averaged indication of progesterone activity.[1][2]

Q2: What is creatinine and why is "creatinine correction" necessary?

Creatinine is a waste product derived from creatine and phosphocreatine in skeletal muscle.[4][5] It is released into the blood and filtered by the kidneys at a relatively constant rate.[4] The concentration of analytes in a urine sample, including PdG, is highly dependent on the individual's hydration status; a dilute sample will have lower concentrations than a concentrated one.[6] Creatinine correction is a mathematical normalization technique that adjusts for this variability. By expressing the PdG concentration as a ratio to the creatinine concentration (e.g., ng/mg creatinine), the influence of urine dilution is minimized, providing a more accurate reflection of true hormone production.[7]

Q3: How is the creatinine-corrected PdG value calculated?

The calculation is straightforward:

Corrected PdG (ng/mg) = [Urinary PdG Concentration (ng/mL) / Urinary Creatinine Concentration (mg/mL)]

To use consistent units, ensure that both concentrations are in the same volume unit (e.g., mL or dL) before calculating the ratio.

Q4: What are the typical urinary creatinine ranges?

Normal creatinine levels vary based on factors like age, sex, and muscle mass.[6][8] It's crucial to consider these factors when interpreting results.

PopulationTypical Creatinine Range ( g/day )Typical Creatinine Range (mmol/day)
Adult Males 0.8–1.8 g/day 7.0–16.0 mmol/day
Adult Females 0.6–1.6 g/day 5.3–14.0 mmol/day
Source: University of Rochester Medical Center.[8]

Q5: Are there limitations or controversies regarding creatinine correction?

Yes. While widely used, some studies suggest that creatinine correction may not always be ideal. Creatinine excretion can decline with age, and in older individuals, the correction might introduce errors, weakening the correlation between urinary PdG and serum progesterone.[9][10] Factors such as high protein intake, intense exercise, and certain medications can also alter creatinine levels, potentially affecting the accuracy of the correction.[6][11][12] Researchers should be aware of these confounders when designing studies and interpreting data.

Troubleshooting Guide

Issue 1: My corrected PdG results are highly variable between samples from the same subject.

  • Possible Cause 1: Inconsistent Sample Collection Time. First-morning urine voids are often recommended as they are typically more concentrated and represent an overnight accumulation.[7] Ensure a consistent collection time (e.g., always the first or second void of the day) is maintained throughout the study.

  • Possible Cause 2: Fluctuations in Creatinine Excretion. Strenuous exercise or significant changes in dietary protein intake can cause temporary fluctuations in creatinine levels.[6][12] Advise subjects to maintain normal activity levels and a consistent diet before and during the collection period.

  • Possible Cause 3: Assay Variability. Ensure that both the PdG and creatinine assays are validated and performing within specified limits. Run quality control samples with each batch to monitor assay performance.

Issue 2: A subject's urinary creatinine levels are consistently outside the normal range (too high or too low).

  • Low Creatinine: May indicate very dilute urine, which can happen from excessive fluid intake.[13] It can also be associated with low muscle mass, which is more common in older individuals or those with certain medical conditions.[6][13] In the context of sample validity, very low creatinine can sometimes be a red flag for sample adulteration (e.g., adding water).[13]

  • High Creatinine: May indicate highly concentrated urine due to dehydration.[11] It is also associated with individuals who have high muscle mass, consume a high-protein diet, or take creatine supplements.[6][11][12] Certain medications can also interfere with creatinine secretion, leading to elevated levels.[11]

Issue 3: There is a poor correlation between my corrected urinary PdG and serum progesterone results.

  • Possible Cause 1: Timing Mismatch. Progesterone is metabolized by the liver into PdG, which is then excreted.[2] There is a time lag between peak serum progesterone and peak urinary PdG. First-morning urine PdG levels typically correlate with the average serum progesterone from the previous day.[2] Ensure the blood and urine sampling times are logically paired to account for this metabolic delay.

  • Possible Cause 2: Influence of Age. As noted in the FAQs, creatinine clearance can decrease with age. In older subjects, this can skew the corrected value, leading to a weaker correlation with serum progesterone.[9][10] For studies involving older populations, consider analyzing both raw and corrected PdG data.

  • Possible Cause 3: Metabolic Differences. Individual variations in progesterone metabolism can affect the amount of PdG excreted. While PdG is the major metabolite, the exact percentage can vary.[14]

Experimental Protocols

Protocol 1: Urinary this compound-3-Glucuronide (PdG) Measurement by ELISA

This protocol describes a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: Free PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG (e.g., PdG-peroxidase) for a limited number of binding sites on a specific anti-PdG antibody. The amount of enzyme conjugate that binds is inversely proportional to the concentration of PdG in the sample.[1]

  • Sample Preparation:

    • Collect first-morning urine samples.[1]

    • Centrifuge samples (e.g., at 800 x g for 10 minutes) to pellet any particulate matter.[1]

    • If not assayed immediately, store supernatant at -20°C.[1]

    • Prior to the assay, thaw samples and bring them to room temperature. Dilute samples in the provided assay buffer. The optimal dilution factor should be determined empirically but often ranges from 1:50 to 1:200.[1]

  • Assay Procedure (Example):

    • Add 50 µL of standards, controls, or diluted samples to the appropriate wells of a microtiter plate pre-coated with a capture antibody.

    • Add 25 µL of PdG-peroxidase conjugate to each well.[1]

    • Add 25 µL of anti-PdG antibody solution to each well.[1]

    • Incubate the plate, typically for 2 hours at room temperature on a shaker.[1]

    • Wash the plate 4-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.[1]

    • Add 50 µL of stop solution (e.g., 1N HCl) to each well to stop the reaction.[1]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.[3]

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the PdG concentration in the samples from the standard curve and multiply by the dilution factor.[3]

Protocol 2: Urinary Creatinine Measurement by Colorimetric Assay

This protocol describes a common method based on the Jaffe reaction.

  • Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex (creatinine-picrate).[5] The intensity of the color, measured spectrophotometrically, is proportional to the creatinine concentration.

  • Sample Preparation:

    • Use the same urine sample as for the PdG assay.

    • Samples with visible particulates should be centrifuged or filtered.[5]

    • A minimum 1:20 dilution of the urine sample with deionized water is recommended to minimize matrix interference.[5]

  • Assay Procedure (Example):

    • Add 50 µL of diluted creatinine standards or diluted urine samples to the wells of a 96-well plate.[5]

    • Prepare the Creatinine Reaction Reagent by combining an alkaline buffer with a picric acid solution according to the kit manufacturer's instructions.

    • Add 200 µL of the prepared Reaction Reagent to each well.[5]

    • Incubate for 30 minutes at room temperature on an orbital shaker.[5]

  • Data Analysis:

    • Read the absorbance at 490 nm using a microplate reader.[5]

    • Generate a standard curve and determine the creatinine concentration in the diluted samples.

    • Multiply the result by the dilution factor to get the final concentration in the original urine sample.

Visualizations

Progesterone_Metabolism Progesterone Progesterone This compound This compound (α and β isomers) Progesterone->this compound 5α/5β-reductase (Liver) PdG This compound-3-Glucuronide (PdG) This compound->PdG Glucuronidation (Liver) Excretion Urinary Excretion PdG->Excretion

Caption: Metabolic pathway of progesterone to urinary PdG.

Creatinine_Correction_Workflow cluster_collection 1. Sample Collection cluster_analysis 2. Laboratory Analysis cluster_calculation 3. Data Normalization cluster_result 4. Final Result UrineSample Urine Sample (e.g., First Morning Void) PdG_Assay Measure [PdG] (e.g., ELISA) UrineSample->PdG_Assay Creatinine_Assay Measure [Creatinine] (e.g., Jaffe Method) UrineSample->Creatinine_Assay Calculation Calculate Ratio: [PdG] / [Creatinine] PdG_Assay->Calculation Creatinine_Assay->Calculation FinalResult Corrected PdG Value (ng/mg creatinine) Calculation->FinalResult

Caption: Experimental workflow for creatinine correction.

Hydration_Logic cluster_state1 High Hydration (Dilute Urine) cluster_state2 Low Hydration (Concentrated Urine) PdG1 Low [PdG]↓ Correction Correction ([PdG] / [Creatinine]) PdG1->Correction Creat1 Low [Creatinine]↓ Creat1->Correction PdG2 High [PdG]↑ PdG2->Correction Creat2 High [Creatinine]↑ Creat2->Correction Result Normalized Result Correction->Result

Caption: Logic of normalization for hydration status.

References

improving the precision of pregnanediol ELISA kits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the precision and reliability of their pregnanediol ELISA kit experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound ELISA assays. Each problem is detailed with potential causes and step-by-step solutions.

ProblemPotential Cause(s)Solution(s)
Weak or No Signal Reagent Issues: - Reagents not at room temperature.- Improperly reconstituted or expired reagents.- Omission of a critical reagent (e.g., antibody, conjugate, substrate).[1]- Inactive enzyme conjugate or substrate.- Ensure all reagents are equilibrated to room temperature before use.[2]- Check expiration dates and storage conditions. Reconstitute reagents according to the kit protocol.[2]- Carefully review the protocol to ensure all steps were followed in the correct order.[1]- Use fresh substrate and ensure the enzyme conjugate has been stored correctly. Avoid sodium azide in buffers if using HRP-conjugated antibodies.[1][3]
Procedural Errors: - Incorrect incubation times or temperatures.[3]- Overly aggressive washing steps.[4]- Incorrect plate reader wavelength setting.[2]- Adhere strictly to the incubation times and temperatures specified in the protocol.[3]- Use gentle washing techniques. If using an automated washer, ensure the pressure is not too high.[4]- Verify the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[2]
Sample Issues: - Analyte concentration is below the detection limit of the assay.[5]- Concentrate the sample or use a more sensitive assay if available.
High Background Non-specific Binding: - Insufficient blocking.- Antibody concentration too high.- Cross-reactivity of antibodies with other molecules in the sample.[6]- Ensure the blocking step is performed according to the protocol. Consider trying a different blocking buffer if the problem persists.[7]- Titrate the primary and/or secondary antibody to determine the optimal concentration.[1]- Check the kit's cross-reactivity data. If significant cross-reactivity is suspected, sample purification may be necessary.[8][9]
Procedural Errors: - Inadequate washing.- Contaminated reagents or buffers.- Extended incubation times.- Increase the number of wash cycles or the soaking time during washes. Ensure complete aspiration of wash buffer after each step.[7]- Use fresh, sterile buffers and reagents.[1]- Follow the recommended incubation times precisely.[1]
Poor Precision (High %CV) Pipetting Errors: - Inaccurate or inconsistent pipetting.- Air bubbles in wells.- Cross-contamination between wells.- Calibrate pipettes regularly. Use proper pipetting technique, such as pre-rinsing tips.[10]- Be careful to avoid introducing air bubbles when dispensing reagents.[11]- Use fresh pipette tips for each standard, control, and sample.[2]
Washing Technique: - Inconsistent washing across the plate.- Residual wash buffer in wells.- Ensure uniform washing for all wells. Automated plate washers should be properly maintained.[4]- After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining liquid.[2]
Temperature Effects: - "Edge effect" due to uneven temperature across the plate.[7]- Ensure the plate is incubated in a stable temperature environment. Sealing the plate during incubation can also help.[7]

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive this compound ELISA?

A1: In a competitive ELISA for this compound, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for binding to a limited number of antibody sites coated on the microplate. After incubation, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[12][13]

Q2: What are the critical steps for sample preparation?

A2: Proper sample preparation is crucial for accurate results. For urine samples, dilution with the provided assay buffer is often required to bring the this compound concentration within the assay's detection range.[8] For serum or plasma, an extraction step is typically necessary to remove interfering substances.[12] Always ensure samples are free of particulate matter by centrifugation before assaying.[8]

Q3: How should I prepare the standard curve?

A3: A standard curve must be run with every assay.[5] Prepare a serial dilution of the this compound standard according to the kit's instructions, typically using the provided assay buffer. It is important to use clean tubes and fresh pipette tips for each dilution to avoid contamination and ensure accuracy.[13]

Q4: What is the acceptable range for the coefficient of variation (%CV)?

A4: Generally, for intra-assay precision (within a single plate), a %CV of less than 10% is considered acceptable. For inter-assay precision (between different plates/assays), a %CV of less than 15% is typically acceptable.[2][14] However, you should always refer to the specifications provided in the kit insert.

Q5: How do I interpret the results if my sample absorbance is outside the standard curve range?

A5: If a sample's absorbance is higher than the lowest standard (indicating a very low this compound concentration in a competitive ELISA) or lower than the highest standard (indicating a high this compound concentration), the result is outside the quantifiable range. Samples with high concentrations should be further diluted and re-assayed. The final concentration should then be multiplied by the dilution factor.[8]

Data Presentation

Performance Characteristics of this compound ELISA Kits

The following tables summarize typical performance data for commercially available this compound ELISA kits. This data is for illustrative purposes and may vary between different kit lots and manufacturers.

Table 1: Assay Precision

Assay TypeSampleMean (ng/mL)Intra-Assay %CVInter-Assay %CV
Kit A112.52.9%6.4%
24.03.7%5.2%
31.55.7%7.5%
Kit B114.711.1%9.6%
23.0411.0%13.0%
31.0715.7%10.2%
Data compiled from publicly available kit inserts.[1][8]

Table 2: Assay Sensitivity and Range

ParameterKit AKit BKit C
Sensitivity (LOD) 0.180 ng/mL0.23 ng/mL0.18 ng/mL
Assay Range 0.391 - 50 ng/mL0.4 - 50 ng/mL0.391 - 50 ng/mL
LOD: Limit of Detection. Data sourced from manufacturer specifications.[4][8][9]

Table 3: Cross-Reactivity Profile

CompoundKit A (% Cross-Reactivity)Kit B (% Cross-Reactivity)
This compound-3-glucuronide 100 100
20α-hydroxyprogesterone44.8Not Reported
Progesterone0.225.8
Testosterone0.20.35
Cortisol0.060.009
17β-Estradiol0.04Not Reported
Cross-reactivity is determined at the 50% binding point.[8][9]

Experimental Protocols & Visualizations

General this compound Competitive ELISA Workflow

The following diagram illustrates the key steps in a typical this compound competitive ELISA.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Equilibrate Reagents & Prepare Standards Add_Sample Add Standards & Samples to Antibody-Coated Plate Reagents->Add_Sample Samples Prepare Samples (Dilute/Extract) Samples->Add_Sample Add_Conjugate Add this compound-Enzyme Conjugate Add_Sample->Add_Conjugate Incubate_Compete Incubate (Competitive Binding) Add_Conjugate->Incubate_Compete Wash1 Wash Plate Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance (e.g., 450 nm) Add_Stop->Read_Plate Calc_Curve Generate Standard Curve Read_Plate->Calc_Curve Determine_Conc Calculate Sample Concentrations Calc_Curve->Determine_Conc

General workflow for a this compound competitive ELISA.
Troubleshooting Decision Tree for Poor Precision

This diagram provides a logical path for troubleshooting high coefficient of variation (%CV) in your results.

Troubleshooting_Precision Start High %CV Observed (Poor Precision) Check_Pipetting Review Pipetting Technique: - Calibration? - Consistent Volume? - No Bubbles? - Fresh Tips? Start->Check_Pipetting Fix_Pipetting Action: Recalibrate Pipettes, Refine Technique, Rerun Assay Check_Pipetting->Fix_Pipetting No Check_Washing Evaluate Washing Procedure: - Consistent Across Plate? - All Buffer Removed? - Washer Maintained? Check_Pipetting->Check_Washing Yes Pipetting_OK Yes Pipetting_Bad No Fix_Washing Action: Optimize Wash Steps, Ensure Complete Aspiration, Rerun Assay Check_Washing->Fix_Washing No Check_Temp Investigate Environmental Factors: - Uneven Plate Temperature? - 'Edge Effect' Present? Check_Washing->Check_Temp Yes Washing_OK Yes Washing_Bad No Fix_Temp Action: Ensure Uniform Incubation Temperature, Use Plate Sealer, Rerun Assay Check_Temp->Fix_Temp No Check_Reagents Examine Reagents: - Thoroughly Mixed? - Contaminated? Check_Temp->Check_Reagents Yes Temp_OK Yes Temp_Bad No Fix_Reagents Action: Prepare Fresh Reagents, Ensure Proper Mixing, Rerun Assay Check_Reagents->Fix_Reagents No Contact_Support Consult Manufacturer's Technical Support Check_Reagents->Contact_Support Yes Reagents_OK Yes Reagents_Bad No

A decision tree for troubleshooting poor precision in ELISA results.

References

Technical Support Center: Optimization of Pregnanediol Extraction from Dried Urine Spots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of pregnanediol and its glucuronidated metabolite (PdG) from dried urine spots (DUS). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using dried urine spots (DUS) for this compound analysis?

A1: Dried urine spots offer significant advantages in terms of sample collection, storage, and transportation. They are minimally invasive, can be collected by individuals at home, and are stable at room temperature for extended periods, eliminating the need for cold chain logistics. Studies have shown that hormone metabolites in dried urine are stable for up to three months at room temperature[1].

Q2: Which form of this compound is typically measured in urine?

A2: The major metabolite of progesterone excreted in urine is this compound-3-glucuronide (PdG).[2][3][4][5][6][7] Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), often allow for the direct measurement of this conjugated form without the need for enzymatic hydrolysis (deconjugation).[2][3][4][6][7]

Q3: Is there a difference in results between analyzing liquid urine and dried urine spots?

A3: Studies have demonstrated excellent agreement between hormone metabolite concentrations measured in dried urine spots and liquid urine, with intraclass correlation coefficients (ICCs) greater than 0.95.[1][8][9] This indicates that DUS is a reliable surrogate for traditional liquid urine analysis.

Q4: What is the recommended filter paper for preparing dried urine spots?

A4: While various types of filter paper can be used, Ahlstrom 226 and Whatman filter paper have been successfully utilized in published studies for the collection of urine for steroid analysis.[10][11]

Experimental Protocols

Protocol 1: Methanol-Based Extraction of this compound-3-Glucuronide (PdG) from DUS

This protocol is adapted from methodologies demonstrating high recovery of steroids from dried urine spots.[2]

Materials:

  • Dried urine spot on filter paper

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system

Procedure:

  • Sample Punching: Punch out a standardized disc (e.g., 3 mm or 5 mm diameter) from the center of the dried urine spot and place it into a microcentrifuge tube.

  • Extraction Solvent Addition: Add a defined volume of methanol (e.g., 500 µL) to the microcentrifuge tube containing the filter paper disc.

  • Extraction:

    • Vortex the tube vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 15-30 minutes to facilitate the extraction of PdG from the filter paper matrix.

  • Elution and Separation:

    • Centrifuge the tube at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the filter paper and any particulate matter.

    • Carefully transfer the methanol supernatant to a clean tube.

  • Sample Preparation for Analysis:

    • The methanol extract can be directly injected into the LC-MS/MS system.

    • Alternatively, for sample concentration, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Protocol 2: Acetonitrile, Methanol, and Water Mixture Extraction

This protocol provides an alternative solvent system for the extraction of a broader range of hormone metabolites.

Materials:

  • Dried urine spot on filter paper

  • Extraction solvent: Acetonitrile/Methanol/Water (35/35/30, v/v/v)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Punching: Punch a standardized disc from the dried urine spot and place it into a microcentrifuge tube.

  • Extraction Solvent Addition: Add a specified volume of the acetonitrile, methanol, and water mixture to the tube.

  • Extraction: Vortex the tube for an optimized duration (e.g., 20-30 minutes).

  • Separation: Centrifuge the tube to pellet the filter paper.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance of different extraction and analysis methods for this compound and other steroids from dried urine spots as reported in various studies.

Table 1: Comparison of Extraction Methods and Solvents for Steroids from DUS

ParameterMethod 1Method 2
Extraction Solvent Pure MethanolEthanol or Ethyl Acetate
Extraction Technique Ultrasound-assisted extractionVigorous shaking
Reported Recovery >70.3% for various unconjugated steroidsNot specified for this compound, but effective for other steroids from dried feces
Reference [12][13]

Table 2: Validation Parameters for LC-MS/MS Analysis of this compound-3-Glucuronide (PdG) from DUS

ParameterReported ValueReference
Linearity (r²) > 0.99[2]
Limit of Quantification (LOQ) ≤ 1.5 ng/mL[12]
Precision (RSD%) < 8.6%[2]
Matrix Effect < 12%[2]
Room Temperature Stability Analyte loss < 15% after 3 months[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Extraction: Insufficient solvent volume, extraction time, or agitation. 2. Suboptimal Solvent: The chosen solvent may not be efficient for this compound glucuronide. 3. Analyte Breakthrough: During solid-phase extraction (SPE), if used, the analyte may pass through the cartridge without binding.1. Optimize Extraction Parameters: Increase solvent volume, extend extraction time, and ensure thorough vortexing or sonication. 2. Switch Solvents: Try an alternative solvent system. Methanol has been shown to be effective. 3. SPE Troubleshooting: Reduce the sample loading flow rate and ensure the sorbent bed does not dry out before sample loading.[3]
High Matrix Effects 1. Insufficient Sample Cleanup: Co-elution of interfering compounds from the urine matrix. 2. Ion Suppression/Enhancement: Other molecules in the sample can affect the ionization of this compound in the mass spectrometer.1. Improve Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid extraction.[3] 2. Dilute the Sample: Diluting the extract can mitigate matrix effects, but ensure the analyte concentration remains above the limit of detection.[14][15] 3. Use an Isotope-Labeled Internal Standard: This can help to compensate for matrix effects.
Poor Reproducibility 1. Inconsistent Sample Spotting: Variation in the volume of urine applied to the filter paper. 2. Inconsistent Disc Punching: Taking punches from different areas of the spot can lead to variability. 3. Manual Extraction Variability: Inconsistent timing or agitation during the extraction process.1. Standardize Spotting: Use a fixed-volume pipette to apply a consistent amount of urine to the filter paper. 2. Consistent Punching: Always take the punch from the center of the dried spot. 3. Automate or Standardize: Use automated liquid handlers if available, or strictly adhere to timed protocols for manual extractions.
Contamination or Carryover 1. Contaminated Solvents or Glassware: Residual compounds from previous analyses. 2. Carryover in LC-MS/MS System: Analyte from a high-concentration sample adsorbing to tubing or the column and eluting in subsequent runs.1. Use High-Purity Solvents: Always use LC-MS grade solvents and thoroughly clean all glassware. 2. Optimize Wash Steps: Implement a robust needle and column wash protocol between samples in your LC-MS/MS method.

Visualizations

Experimental Workflow for this compound Extraction from DUS

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis urine_collection Urine Collection spotting Spotting on Filter Paper urine_collection->spotting drying Drying at Room Temperature spotting->drying punching Punching Standardized Disc drying->punching add_solvent Addition of Extraction Solvent (e.g., Methanol) punching->add_solvent extraction Ultrasonication / Vortexing add_solvent->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for this compound extraction from dried urine spots.

Logical Relationship for Troubleshooting Low Analyte Recovery

troubleshooting_low_recovery cluster_extraction_issues Extraction Inefficiency cluster_matrix_issues Matrix Effects cluster_solutions Potential Solutions start Low Analyte Recovery incomplete_extraction Incomplete Extraction start->incomplete_extraction wrong_solvent Suboptimal Solvent start->wrong_solvent ion_suppression Ion Suppression start->ion_suppression optimize_params Optimize Time, Temp, Volume incomplete_extraction->optimize_params change_solvent Change Solvent wrong_solvent->change_solvent add_cleanup Add SPE Cleanup Step ion_suppression->add_cleanup dilute_sample Dilute Sample ion_suppression->dilute_sample

Caption: Troubleshooting logic for low this compound recovery.

References

strategies to minimize intra-day variability in pregnanediol levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing intra-day variability in pregnanediol levels for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is intra-day variability a concern in its measurement?

A1: this compound is the main urinary metabolite of progesterone, a critical steroid hormone in the menstrual cycle and pregnancy.[1][2][3] Measuring its urinary form, this compound-3-glucuronide (PdG), offers a non-invasive way to assess progesterone production.[4][5] However, progesterone levels can fluctuate significantly throughout the day.[6] This fluctuation, along with factors like urine concentration, can cause significant intra-day variability in measured this compound levels, potentially leading to inconsistent data and inaccurate interpretations of hormonal status.

Q2: What are the primary biological and methodological sources of intra-day variability in urinary this compound?

A2: The primary sources of variability include:

  • Pulsatile Progesterone Secretion: Progesterone is released in pulses, causing its serum levels to vary. This inherent biological rhythm directly impacts the excretion of its metabolite, this compound.[6]

  • Urine Dilution: Fluid intake and excretion patterns throughout the day alter urine concentration. A dilute sample will yield a lower this compound concentration than a concentrated one, even if the total amount excreted is the same.[7]

  • Metabolism: Progesterone is primarily metabolized in the liver to form alpha-pregnanediol and beta-pregnanediol through the 5-alpha and 5-beta reductase pathways, respectively.[1][2][8] Individual differences in metabolic rates can influence excretion patterns.

  • Sample Collection and Handling: Inconsistent timing of urine collection and improper sample storage can introduce significant measurement error.[9]

Q3: What are the best practices for urine sample collection to minimize variability?

A3: To ensure consistency and minimize variability, a standardized collection protocol is essential. The recommended best practices are:

  • Consistent Timing: For spot urine samples, collecting the first-morning urine (FMU) is often recommended as it is typically the most concentrated and represents a longer collection period.[4][9] If FMU is not feasible, it is critical to collect samples at the same time each day.[9]

  • 24-Hour Urine Collection: While more burdensome, a complete 24-hour urine collection provides the most accurate measure of total daily this compound excretion, as it averages out diurnal variations in both hormone secretion and urine volume.[7]

  • Creatinine Normalization: To account for variations in urine dilution in spot samples, it is a standard practice to normalize this compound concentrations to urinary creatinine levels.[4] The result is typically expressed as µg/g creatinine.[10]

  • Avoid Contaminants: On the day of and 24 hours prior to collection, subjects should avoid alcohol, caffeine, tobacco, and strenuous exercise.[11]

Q4: How do diet and lifestyle factors influence this compound levels?

A4: Diet and lifestyle can significantly impact hormone balance and, consequently, this compound levels.

  • Diet: A balanced diet rich in certain nutrients can support the body's natural production of progesterone.[12] Key nutrients include Vitamin B6, Zinc, Magnesium, and Vitamin C.[12] Conversely, diets high in processed foods, refined sugar, and unhealthy fats may disrupt hormone balance.[12][13]

  • Stress: Chronic stress elevates cortisol levels, which can interfere with progesterone production.[12]

  • Sleep: Poor sleep quality can disrupt hormonal rhythms and may lower progesterone levels.[12]

  • Exercise: Moderate, regular physical activity helps regulate hormone levels, but strenuous exercise should be avoided immediately before and during sample collection.[11][12]

  • Body Weight: Maintaining a healthy body weight is crucial, as excess body fat can lead to estrogen dominance, which suppresses progesterone.[12]

Q5: What is the proper procedure for handling and storing urine samples for this compound analysis?

A5: Proper sample handling is critical to preserve the integrity of the analyte.

  • Initial Processing: Upon collection, urine samples should be centrifuged at approximately 800 x g for 10 minutes to remove any particulate matter.[4]

  • Storage: If the assay is not performed immediately, samples should be stored frozen at -20°C.[4]

  • Preparation for Assay: Before analysis, frozen samples must be thawed completely and brought to room temperature. It is essential to vortex the samples to ensure they are homogenous before pipetting.[4]

Troubleshooting Guides

This section addresses common issues encountered during the quantification of urinary this compound.

Issue 1: High Variability Between Replicate Samples

Possible Cause Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Ensure there are no air bubbles when aspirating or dispensing liquids.[14]
Inadequate Mixing Vortex thawed samples thoroughly before aliquoting. Ensure all reagents are completely mixed before use.
Inconsistent Incubation Times/Temperatures Use a calibrated incubator and timer. Avoid stacking plates, which can lead to uneven temperature distribution ("edge effects").[14]
Improper Plate Washing (ELISA) Ensure all wells are filled and aspirated completely during each wash step. Use an automated plate washer if available for better consistency.

Issue 2: Weak or No Signal in ELISA

Possible Cause Solution
Omission of a Key Reagent Carefully review the protocol to ensure all reagents (e.g., primary antibody, conjugate, substrate) were added in the correct order.
Inactive Reagents Check the expiration dates of all kit components. Store reagents at the recommended temperatures. Test the activity of the enzyme conjugate and substrate independently.
Incorrect Sample Dilution The this compound concentration may be too low for the assay's detection range. Run samples at a lower dilution factor.
Incorrect Wavelength Setting Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[14]
Presence of Inhibitors Sodium azide, a common preservative, is a potent inhibitor of horseradish peroxidase (HRP). Ensure it is not present in any buffers used with HRP conjugates.

Issue 3: High Background Signal in ELISA

Possible Cause Solution
Insufficient Washing Increase the number of wash cycles or the soaking time between aspiration and dispensing of wash buffer.
Concentration of Detection Antibody/Conjugate Too High Perform a titration experiment to determine the optimal concentration that provides a strong signal without high background.
Inadequate Blocking Ensure the blocking buffer is appropriate and incubate for the recommended time to prevent non-specific binding.
Cross-Reactivity The detection antibody may be cross-reacting with other molecules. Run appropriate controls to test for this.
Substrate Contamination Protect the TMB substrate from light. Do not use any containers or pipette tips for the substrate that have come into contact with HRP conjugate.[14]

Data Presentation

Table 1: Summary of Strategies to Minimize this compound Variability

StrategyRationaleKey Implementation Steps
Standardize Collection Time Minimizes diurnal rhythm effects.Use first-morning urine (FMU) or collect at the exact same time each day.[9]
Normalize to Creatinine Corrects for variations in urine dilution/concentration.Measure creatinine in the same sample and report this compound as a ratio (e.g., ng/mg creatinine).[4]
Control Lifestyle Factors Reduces external influences on hormone levels.Advise subjects to avoid alcohol, caffeine, and strenuous exercise 24 hours prior to and during collection.[11]
Proper Sample Processing Ensures sample integrity and homogeneity.Centrifuge samples after collection; vortex thoroughly after thawing and before analysis.[4]
Use 24-Hour Collection Averages out all intra-day fluctuations.Instruct subject on the proper procedure for collecting every void over a 24-hour period.[7]

Table 2: Comparison of Common this compound Quantification Methods

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody reaction with enzymatic colorimetric detection.[4][5]Separation by chromatography followed by mass-based detection and quantification.[4][15]
Specificity Good, but can be subject to cross-reactivity with structurally similar steroids.[15]Very high, able to distinguish between different steroid metabolites.[15]
Sensitivity High, suitable for typical urinary concentrations.Excellent, can detect very low concentrations (as low as 0.01 μg/mL).[15]
Throughput High, suitable for screening large numbers of samples in 96-well plate format.[4]Lower, though "dilute-and-shoot" methods are improving speed.[4][15]
Cost Generally lower cost per sample.Higher initial equipment cost and cost per sample.
Expertise Required Standard laboratory skills.Requires specialized training and instrumentation.

Experimental Protocols

Protocol 1: Urinary this compound-3-Glucuronide (PdG) Measurement by Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[4][5]

  • Principle: In a competitive ELISA, free PdG in the sample competes with a fixed amount of enzyme-labeled PdG (e.g., PdG-peroxidase conjugate) for a limited number of binding sites on a primary antibody. The amount of color produced by the substrate is inversely proportional to the amount of PdG in the sample.

  • Materials:

    • Microtiter plate pre-coated with a secondary antibody.

    • PdG standard solution.

    • Urinary PdG controls.

    • Anti-PdG primary antibody.

    • PdG-peroxidase conjugate.

    • Wash buffer concentrate.

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

    • Stop solution (e.g., 1N HCl).

    • Deionized water.

    • Microplate reader capable of measuring absorbance at 450 nm.

  • Sample Preparation:

    • Collect urine samples following a standardized protocol (see FAQs).

    • Centrifuge samples at 800 x g for 10 minutes to pellet particulate matter.[4]

    • Store the supernatant at -20°C if not assayed immediately.[4]

    • Prior to the assay, thaw samples, bring them to room temperature, and vortex.[4]

    • Dilute urine samples in the provided assay buffer. The optimal dilution factor should be determined empirically but often ranges from 1:50 to 1:200.[4]

  • Assay Procedure:

    • Prepare all reagents, standards, and samples as instructed in the kit manual.

    • Add 50 µL of standard, control, or diluted sample to the appropriate wells.

    • Add 25 µL of PdG-peroxidase conjugate to each well.

    • Add 25 µL of anti-PdG antibody to each well.

    • Incubate the plate, typically for 2 hours at room temperature, preferably on a plate shaker.[4]

    • Wash the plate four times with 300 µL of diluted wash buffer per well.[4]

    • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.[4]

    • Add 50 µL of stop solution to each well to terminate the reaction.[4]

    • Read the absorbance at 450 nm within 15 minutes of adding the stop solution.[4]

  • Data Analysis:

    • Calculate the average absorbance for each set of standards, controls, and samples.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the result by the dilution factor to obtain the final concentration in the original urine sample.[4]

    • Normalize the final concentration to creatinine levels if required.[4]

Protocol 2: Urinary PdG Measurement by LC-MS/MS

This protocol outlines a general "dilute-and-shoot" method, which is rapid and requires minimal sample preparation.[4][15]

  • Principle: LC-MS/MS combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It allows for highly specific and sensitive quantification of the target analyte (PdG).[4]

  • Materials:

    • UHPLC-MS/MS system.

    • PdG analytical standard.

    • Deuterated PdG or similar internal standard (IS).

    • Methanol (LC-MS grade).

    • Deionized water (LC-MS grade).

    • Autosampler vials.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the PdG standard and perform serial dilutions to create calibration standards.

    • Prepare a working solution of the internal standard in 50% methanol/water.

    • Thaw frozen urine samples, bring to room temperature, and vortex.[4]

    • In an autosampler vial, combine 10 µL of the urine sample with 990 µL of the internal standard working solution (a 1:100 dilution).[4]

    • Vortex the mixture thoroughly.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 column to separate PdG from other urinary components. Run a gradient elution using mobile phases such as water and methanol with appropriate modifiers (e.g., formic acid or ammonium formate).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both PdG and the internal standard. Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.[4]

  • Data Analysis:

    • Integrate the chromatographic peak areas for the PdG and internal standard MRM transitions.[4]

    • Calculate the peak area ratio (PdG peak area / IS peak area) for all standards and samples.[4]

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.[4]

    • Determine the concentration of PdG in the samples from the calibration curve using their peak area ratios.

    • Multiply the result by the dilution factor (e.g., 100) to obtain the final concentration and normalize to creatinine if necessary.[4]

Visualizations

Progesterone_Metabolism cluster_5a 5-alpha Reductase Pathway cluster_5b 5-beta Reductase Pathway Progesterone Progesterone DHP5a 5α-Dihydroprogesterone Progesterone->DHP5a 5α-reductase DHP5b 5β-Dihydroprogesterone Progesterone->DHP5b 5β-reductase AlloP Allopregnanolone DHP5a->AlloP 3α-HSD aPreg α-Pregnanediol AlloP->aPreg 20α-HSD Preg Pregnanolone DHP5b->Preg 3α-HSD bPreg β-Pregnanediol (PdG precursor) Preg->bPreg Excretion Urinary Excretion (as PdG) bPreg->Excretion Glucuronidation in Liver

Caption: Progesterone metabolism via 5-alpha and 5-beta reductase pathways.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing & Storage cluster_analysis Sample Analysis Collect 1. Standardized Collection (First Morning Urine) Control 2. Control Lifestyle Factors (Diet, Exercise, Stress) Centrifuge 3. Centrifuge Sample (800 x g, 10 min) Control->Centrifuge Transfer to Lab Store 4. Store Supernatant (-20°C) Centrifuge->Store Thaw 5. Thaw & Vortex Sample Store->Thaw On Assay Day Assay 6. Perform Assay (ELISA or LC-MS/MS) Thaw->Assay Normalize 7. Normalize to Creatinine Assay->Normalize

Caption: Workflow for minimizing variability in this compound measurement.

Troubleshooting_Variability cluster_pre Pre-Analytical Review cluster_analytical Analytical Review Start High Intra-Day Variability Observed Collection Was collection time consistent? Start->Collection Handling Was sample handling standardized? Collection->Handling Lifestyle Were lifestyle factors controlled? Handling->Lifestyle Pipetting Is pipetting accurate? Lifestyle->Pipetting If Pre-Analytical is OK Mixing Were samples/reagents mixed well? Pipetting->Mixing Washing Was plate washing consistent? Mixing->Washing Temp Was incubation temperature stable? Washing->Temp Solution Implement Corrective Actions: - Standardize Protocols - Calibrate Equipment - Re-train Personnel Temp->Solution If Analytical Issues Found

Caption: Logic diagram for troubleshooting high this compound variability.

References

troubleshooting poor recovery of pregnanediol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor pregnanediol recovery during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low this compound recovery?

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. These include incomplete enzymatic hydrolysis of this compound glucuronide (the primary urinary metabolite), inefficient extraction from the sample matrix, analyte degradation, and matrix effects during analysis. Each step, from initial hydrolysis to final analysis, presents potential pitfalls that can lead to reduced analyte recovery.

Q2: How can I improve the efficiency of enzymatic hydrolysis?

The efficiency of enzymatic hydrolysis of this compound-3-glucuronide (PdG) is critical for accurate quantification. Key factors to optimize include:

  • Enzyme Choice and Concentration: β-glucuronidase from sources like Helix pomatia is commonly used. Increasing the enzyme concentration can reduce incubation time, though this should be optimized for cost-effectiveness.

  • pH and Temperature: The optimal pH for most β-glucuronidases is around 4.5-5.0. It is crucial to buffer the sample accordingly. The reaction temperature also plays a significant role, with many protocols suggesting incubation at 37°C, while temperatures up to 45°C may improve hydrolysis rates[1].

  • Incubation Time: Incubation times can range from 2 hours to overnight[1][2]. It is essential to ensure the hydrolysis reaction goes to completion. A time-course experiment can help determine the optimal incubation period for your specific sample type and conditions.

Q3: What are the best extraction methods for this compound?

The choice of extraction method depends on the sample matrix, required purity, and the analytical instrument. The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This technique is highly selective and can produce very pure samples[3]. It is effective at removing interfering substances from the matrix.

  • Liquid-Liquid Extraction (LLE): LLE is a classic method that partitions the analyte between two immiscible liquid phases. It is a robust technique but may be less selective than SPE.

Q4: How do I choose the right derivatization agent for GC-MS analysis?

Derivatization is a necessary step for GC-MS analysis to make this compound volatile and thermally stable. Silylation is the most common derivatization technique for steroids.

  • Common Reagents: A frequently used derivatization reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide/dithiothreitol[3][4].

  • Reaction Conditions: The derivatization reaction typically requires incubation at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 40 minutes) to ensure complete reaction[3][4]. Optimization of time and temperature may be necessary for different sample types.

Q5: What are matrix effects and how can I minimize them in LC-MS/MS analysis?

Matrix effects occur when components in the sample co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to either suppression or enhancement of the signal. Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Utilizing a robust SPE protocol can significantly reduce matrix components.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from interfering compounds is crucial.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery After Enzymatic Hydrolysis Incomplete hydrolysis due to suboptimal pH.Ensure the sample is buffered to the optimal pH for the β-glucuronidase used (typically pH 4.5-5.0)[1][3].
Insufficient enzyme concentration or incubation time.Increase the concentration of β-glucuronidase or extend the incubation time. Perform a time-course experiment to determine the point of complete hydrolysis[1].
Suboptimal incubation temperature.Ensure the incubation is carried out at the recommended temperature for the enzyme, typically 37°C. Some studies suggest that temperatures up to 45°C can improve hydrolysis rates[1].
Low Recovery After Solid-Phase Extraction (SPE) Improper conditioning or equilibration of the SPE cartridge.Ensure the SPE cartridge is properly conditioned with a solvent like methanol and then equilibrated with water before loading the sample. Do not let the sorbent bed go dry during these steps[3].
Incorrect wash solvent.The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. A weak solvent like 5% methanol in water is often used[3].
Inappropriate elution solvent or volume.The elution solvent must be strong enough to completely elute the this compound from the sorbent. Ensure a sufficient volume of the elution solvent is used.
Low Recovery After Liquid-Liquid Extraction (LLE) Incorrect solvent polarity.The organic solvent should have a suitable polarity to efficiently extract this compound. Diethyl ether is a commonly used solvent[3].
Inefficient phase separation.Ensure vigorous mixing (e.g., vortexing) to maximize the surface area between the two phases. Centrifugation is essential for a clean separation of the layers[3]. Freezing the aqueous layer with a dry ice/ethanol bath can aid in decanting the organic layer[3].
Incorrect pH of the aqueous phase.The pH of the sample can affect the partitioning of this compound. While this compound itself is not ionizable, pH can influence the extraction of other matrix components that may interfere.
Poor Peak Shape or Low Signal in GC-MS Incomplete derivatization.Ensure the derivatization reagent is fresh and the reaction is carried out under the correct temperature and for a sufficient amount of time. The sample must be completely dry before adding the derivatization reagent[3][4].
Analyte degradation in the GC inlet.The hot inlet of the GC can cause degradation of underivatized steroids. Ensure complete derivatization to improve thermal stability.
Signal Suppression or Enhancement in LC-MS/MS Matrix effects from co-eluting compounds.Improve sample cleanup using a more rigorous SPE protocol. Optimize the chromatographic method to better separate this compound from interfering compounds.
Use a stable isotope-labeled internal standard for this compound to correct for variations in ionization efficiency.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound Glucuronide in Urine
  • To 1 mL of urine, add 0.5 mL of acetate buffer (pH 4.5)[3].

  • Add a sufficient amount of β-glucuronidase enzyme.

  • Vortex the mixture gently.

  • Incubate in a water bath at 37°C for 2 to 18 hours[1][2]. The optimal time should be determined empirically.

  • After incubation, allow the sample to cool to room temperature before proceeding to extraction[3].

Protocol 2: Solid-Phase Extraction (SPE) of this compound
  • Conditioning: Pass 3 mL of methanol through a C18 SPE cartridge[3].

  • Equilibration: Pass 3 mL of deionized water through the cartridge. Ensure the sorbent bed does not go dry[3].

  • Sample Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities[3].

  • Drying: Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen.

  • Elution: Elute the this compound with 3 mL of methanol or ethyl acetate into a clean collection tube.

Protocol 3: Liquid-Liquid Extraction (LLE) of this compound
  • To the hydrolyzed sample, add 5 mL of diethyl ether[3].

  • Vortex the mixture vigorously for 2 minutes[3].

  • Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers[3].

  • Optional: Freeze the sample in a dry ice/ethanol bath to solidify the aqueous layer, allowing for easy decanting of the organic layer[3].

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 60°C[3].

Protocol 4: Derivatization for GC-MS Analysis
  • Ensure the dried extract from the LLE or SPE step is completely free of solvent.

  • Add 100 µL of a derivatization reagent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide/dithiothreitol catalyst[3][4].

  • Tightly cap the vial and incubate at 60°C for 40 minutes[3][4].

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

Pregnanediol_Metabolic_Pathway Progesterone Progesterone Five_alpha_Reductase 5α-Reductase Progesterone->Five_alpha_Reductase Five_beta_Reductase 5β-Reductase Progesterone->Five_beta_Reductase Five_alpha_Dihydroprogesterone 5α-Dihydroprogesterone Five_alpha_Reductase->Five_alpha_Dihydroprogesterone Five_beta_Dihydroprogesterone 5β-Dihydroprogesterone Five_beta_Reductase->Five_beta_Dihydroprogesterone Allopregnanolone Allopregnanolone Five_alpha_Dihydroprogesterone->Allopregnanolone Pregnanolone Pregnanolone Five_beta_Dihydroprogesterone->Pregnanolone alpha_this compound α-Pregnanediol Allopregnanolone->alpha_this compound beta_this compound β-Pregnanediol Pregnanolone->beta_this compound

Caption: Simplified metabolic pathway of progesterone to α- and β-pregnanediol.

Sample_Prep_Workflow cluster_hydrolysis Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Urine_Sample Urine Sample (containing this compound Glucuronide) Add_Buffer Add Buffer (pH 4.5-5.0) Urine_Sample->Add_Buffer Add_Enzyme Add β-glucuronidase Add_Buffer->Add_Enzyme Incubate Incubate (e.g., 37°C) Add_Enzyme->Incubate Hydrolyzed_Sample Hydrolyzed Sample (Free this compound) Incubate->Hydrolyzed_Sample SPE Solid-Phase Extraction (SPE) Hydrolyzed_Sample->SPE LLE Liquid-Liquid Extraction (LLE) Hydrolyzed_Sample->LLE Extracted_this compound Extracted this compound SPE->Extracted_this compound LLE->Extracted_this compound Derivatization Derivatization (for GC-MS) Extracted_this compound->Derivatization LC_MS LC-MS/MS Analysis Extracted_this compound->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: General experimental workflow for this compound sample preparation.

Troubleshooting_Logic Start Poor this compound Recovery Check_Hydrolysis Check Hydrolysis Step Start->Check_Hydrolysis Check_Extraction Check Extraction Step Check_Hydrolysis->Check_Extraction Complete Optimize_Hydrolysis Optimize pH, Temp, Enzyme Conc., Time Check_Hydrolysis->Optimize_Hydrolysis Incomplete? Check_Analysis Check Analytical Step Check_Extraction->Check_Analysis Efficient Optimize_SPE Optimize SPE: Conditioning, Wash, Elution Check_Extraction->Optimize_SPE Using SPE? Optimize_LLE Optimize LLE: Solvent, pH, Phase Separation Check_Extraction->Optimize_LLE Using LLE? Optimize_Derivatization Optimize Derivatization (GC-MS) Check_Analysis->Optimize_Derivatization GC-MS Issue? Address_Matrix_Effects Address Matrix Effects (LC-MS) Check_Analysis->Address_Matrix_Effects LC-MS Issue? Optimize_SPE->Check_Analysis Optimize_LLE->Check_Analysis

Caption: A logical troubleshooting workflow for poor this compound recovery.

References

Technical Support Center: Longitudinal Monitoring of Pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with longitudinal monitoring of pregnanediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it monitored in longitudinal studies?

This compound, specifically this compound-3-glucuronide (PdG), is the major urinary metabolite of progesterone.[1][2] Progesterone is a critical steroid hormone for regulating the menstrual cycle and maintaining a healthy pregnancy.[1] Monitoring PdG levels in urine provides a non-invasive way to assess progesterone activity over time.[1] This is particularly useful in longitudinal studies for tracking ovulation, luteal phase adequacy, placental function during pregnancy, and the efficacy of progesterone therapy.[3][4][5]

Q2: What are the common methods for measuring this compound?

The two most common methods for quantifying urinary PdG are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] ELISA is a high-throughput and cost-effective method suitable for screening large numbers of samples, while LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, minimizing the risk of cross-reactivity.[2][6]

Q3: How should urine samples be collected and stored for longitudinal this compound monitoring?

For longitudinal studies, consistent sample collection is crucial.[7] It is often recommended to collect first-morning urine samples to ensure consistency.[1] Samples should be centrifuged to remove particulate matter.[1] For long-term storage, samples should be kept at -20°C if not assayed immediately.[1][8] It is important to minimize freeze-thaw cycles. Proper labeling and documentation of sample collection dates and times are essential for longitudinal data analysis.[9]

Q4: What are the expected ranges for urinary this compound?

This compound levels fluctuate throughout the menstrual cycle and increase significantly during pregnancy. It is essential to consult the specific laboratory or assay kit for their established reference ranges.[4] However, some typical ranges are provided below.

Troubleshooting Guide

Issue 1: High variability in this compound results within the same subject.

  • Possible Cause: Inconsistent sample collection timing. Progesterone secretion is pulsatile, which can be reflected in its metabolite levels.

    • Solution: Standardize urine collection to the first morning void to minimize diurnal variations.

  • Possible Cause: Improper sample storage and handling.[8]

    • Solution: Ensure samples are immediately processed or frozen at -20°C. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Variations in urine concentration.

    • Solution: Normalize this compound levels to creatinine concentration to account for fluid intake variations. The this compound-to-creatinine ratio is often reported to be nearly constant over a 24-hour period.[10]

Issue 2: Unexpectedly high or low this compound levels.

  • Possible Cause (High Levels): Cross-reactivity of the immunoassay with other steroid metabolites.[6][11][12] Structurally similar molecules can bind to the assay antibodies, leading to overestimated results.[6]

    • Solution: Review the cross-reactivity profile of the specific assay being used.[6] For definitive quantification, consider confirming results with a more specific method like LC-MS/MS.[6]

  • Possible Cause (High Levels): Progesterone supplementation or certain medications can elevate progesterone and its metabolites.[3][4][13]

    • Solution: Carefully document all medications and supplements taken by the study participants.

  • Possible Cause (Low Levels): Anovulatory cycles, luteal phase defects, or ovarian insufficiency can result in low progesterone production.[3][4][5]

    • Solution: Correlate this compound levels with other clinical markers of ovulation and luteal function, such as basal body temperature or serum progesterone levels.[14]

  • Possible Cause (Low Levels): Issues with assay sensitivity.

    • Solution: Ensure the assay's limit of detection is appropriate for the expected low concentrations.

Issue 3: Poor precision or high coefficient of variation (CV) in ELISA results.

  • Possible Cause: Inaccurate pipetting or reagent dispensing.[15]

    • Solution: Calibrate pipettes regularly and ensure proper technique. Use fresh pipette tips for each sample and reagent transfer.[15]

  • Possible Cause: Insufficient plate washing.[15][16]

    • Solution: Ensure thorough washing of wells according to the protocol to remove unbound reagents. Automated plate washers can improve consistency.[16]

  • Possible Cause: Temperature fluctuations during incubation.

    • Solution: Use a temperature-controlled incubator and avoid stacking plates to ensure uniform temperature distribution.[17] Cover plates during incubation to prevent evaporation.[15]

Quantitative Data Summary

Menstrual Cycle Phase / ConditionTypical Urinary a-Pregnanediol Range (ng/mg creatinine)
Follicular Phase25 - 100[13]
Ovulatory Phase25 - 100[13]
Luteal Phase (premenopausal)200 - 740[4][13]
Postmenopausal15 - 50[13][18]
With Oral Progesterone (100mg)580 - 3000[13]
Male20 - 130[13]

Note: These are example ranges and can vary between laboratories and assay methods. Always refer to the specific reference ranges provided by the testing laboratory.

Experimental Protocols

Protocol: Urinary this compound-3-Glucuronide (PdG) Competitive ELISA

This protocol provides a general methodology for a competitive ELISA to quantify urinary PdG. Researchers should always follow the specific instructions provided with their commercial ELISA kit.[19]

1. Materials:

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • PdG standard

  • Urinary PdG controls

  • Anti-PdG antibody (primary antibody)

  • PdG-peroxidase conjugate

  • Assay buffer

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

  • Microplate reader (450 nm)

2. Sample Preparation:

  • Collect first-morning urine samples.

  • Centrifuge samples at approximately 800 x g for 10 minutes to pellet any sediment.[1]

  • Store the supernatant at -20°C if not assaying immediately.[1]

  • Thaw samples to room temperature before the assay.

  • Dilute urine samples in assay buffer. The optimal dilution factor (often between 1:50 and 1:200) should be determined empirically.[1]

3. Assay Procedure:

  • Prepare all reagents, standards, and diluted samples as per the kit manual.[1]

  • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the microtiter plate.[1]

  • Add 25 µL of PdG-peroxidase conjugate to each well.[1]

  • Add 25 µL of anti-PdG antibody to each well to initiate the competitive binding reaction.[1]

  • Incubate the plate at room temperature for 2 hours on a shaker.[1]

  • Wash the plate four times with 300 µL of wash buffer per well.[1]

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 30 minutes at room temperature.[20]

  • Add 50 µL of stop solution to each well to terminate the reaction.[20]

  • Read the absorbance at 450 nm within 10 minutes of adding the stop solution.[20]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.[20]

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final concentration in the urine sample.

  • (Optional but recommended) Normalize the PdG concentration to the urinary creatinine concentration.

Visualizations

Progesterone_Metabolism Progesterone Progesterone Pregnanedione Pregnanedione Progesterone->Pregnanedione 5α/5β-reductase (Liver) This compound This compound (α and β isomers) Pregnanedione->this compound 3α/3β-hydroxysteroid dehydrogenase PdG This compound-3-Glucuronide (PdG) (Water-soluble) This compound->PdG UDP-glucuronosyltransferase (Glucuronidation) Excretion Urinary Excretion PdG->Excretion

Caption: Progesterone metabolism pathway to its main urinary metabolite, this compound-3-Glucuronide (PdG).

Longitudinal_Monitoring_Workflow A Define Protocol & Sampling Schedule B Participant Recruitment & Consent A->B C Timed Urine Sample Collection B->C D Centrifugation & Aliquoting C->D E Sample Storage (-20°C or lower) D->E F Sample Thawing & Dilution E->F G PdG Assay (ELISA or LC-MS/MS) F->G H Creatinine Assay (for normalization) F->H I Calculate PdG/ Creatinine Ratio G->I H->I J Longitudinal Data Analysis I->J K Interpretation in Clinical Context J->K

Caption: General workflow for longitudinal monitoring of urinary this compound.

References

Technical Support Center: Ensuring the Stability of Pregnanediol in Stored Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on maintaining the stability of pregnanediol, primarily in the form of its major urinary metabolite this compound-3-glucuronide (PdG), in stored urine samples. Accurate measurement of PdG is crucial for a wide range of applications, including monitoring the menstrual cycle, confirming ovulation, and assessing progesterone production during pregnancy.

This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you ensure the integrity of your samples and the reliability of your results.

Troubleshooting Guide

This section addresses common issues encountered during the storage and analysis of this compound in urine samples.

Observed Problem Potential Causes Recommended Actions & Solutions
Unexpectedly low this compound (PdG) levels Sample Degradation: Improper storage temperature or prolonged storage can lead to the breakdown of PdG. Bacterial contamination can also cause the cleavage of the glucuronide conjugate.Storage: For short-term storage (up to 48 hours), refrigerate samples at 4°C. For long-term storage, freeze at -20°C or, ideally, -80°C. Avoid repeated freeze-thaw cycles. Bacterial Contamination: Collect mid-stream urine samples in sterile containers to minimize contamination. If contamination is suspected, consider using a preservative at the time of collection.
Over-hydration of the subject: Excessive fluid intake can dilute the urine, leading to lower concentrations of PdG.Sample Collection: Whenever possible, collect first-morning urine voids as they are typically more concentrated. Measure urine specific gravity; a value ≥ 1.015 indicates a sufficiently concentrated sample for reliable PdG measurement[1].
Assay Interference: The immunoassay used may have cross-reactivity or be inhibited by other substances in the urine.Assay Validation: Ensure your assay is validated for urine samples. Check for parallelism by running serial dilutions of a high-concentration sample. If using a commercial kit, follow the manufacturer's instructions carefully.
High variability in results from the same sample Inconsistent Sample Handling: Repeated freeze-thaw cycles can lead to degradation and variability. Incomplete mixing of thawed samples can also cause inconsistent results.Handling: Aliquot urine samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. Ensure samples are thoroughly mixed after thawing and before analysis. Studies on similar steroid glucuronides have shown stability for up to three freeze-thaw cycles when stored at -20°C[2].
Assay Precision: Poor assay precision can lead to variable results.Quality Control: Include quality control samples with known concentrations of PdG in each assay run to monitor performance.
Sample appears cloudy or has a strong odor Bacterial Growth: Cloudiness and a strong odor are often indicative of bacterial contamination.Sample Rejection: It is best to discard contaminated samples and collect new ones under more sterile conditions. If re-collection is not possible, note the sample condition and interpret the results with caution, as bacterial enzymes may have altered the PdG concentration.

Frequently Asked Questions (FAQs)

Sample Collection and Handling

Q1: What is the best type of urine sample to collect for this compound analysis?

For most applications, a first-morning urine sample is preferred as it is typically the most concentrated and provides a more consistent reflection of hormone levels.[3] If collecting a 24-hour urine sample, it is crucial to collect all voids within the 24-hour period and to keep the entire collection refrigerated or in a cool place during the collection period.

Q2: How should I instruct participants to collect a clean-catch mid-stream urine sample?

Provide participants with a sterile collection container and clear instructions:

  • Wash hands thoroughly with soap and water.

  • For women, separate the labia and clean the genital area from front to back with a sterile wipe. For men, retract the foreskin (if present) and clean the head of the penis.

  • Begin urinating into the toilet.

  • After a few seconds of urine flow, position the collection container to catch the "mid-stream" portion of the urine.

  • Finish urinating into the toilet.

  • Securely fasten the lid of the container, being careful not to touch the inside of the container or lid.

Q3: How soon after collection do I need to process or freeze my urine samples?

Ideally, samples should be processed or frozen as soon as possible after collection. If immediate freezing is not possible, samples should be refrigerated at 4°C and processed within 48 hours to minimize degradation.[3][4]

Storage Conditions

Q4: What is the optimal temperature for long-term storage of urine samples for this compound analysis?

For long-term storage, freezing urine samples at -80°C is considered the gold standard to ensure the stability of steroid hormones.[5] Storage at -20°C is also acceptable for extended periods, with studies showing stability of similar steroid glucuronides for up to 22 months.[2]

Q5: How many times can I freeze and thaw my urine samples?

It is best to minimize freeze-thaw cycles. Ideally, urine samples should be aliquoted into smaller volumes before the initial freezing to avoid the need to thaw the entire sample multiple times. While some studies on other urinary biomarkers have shown stability for up to five or six freeze-thaw cycles at -80°C, a study on testosterone glucuronide, a similar compound, demonstrated stability for up to three cycles at -20°C.[2][6]

Preservatives

Q6: Should I use a preservative in my urine samples?

The use of preservatives can be beneficial, especially if there is a delay in refrigeration or freezing. However, the effectiveness of preservatives for this compound glucuronide is not definitively established, with some studies showing inconsistent improvement in stability.[5]

Q7: If I choose to use a preservative, which one is recommended?

For general urine metabolite stability, thymol has been shown to be effective in preventing microbial growth and maintaining the integrity of the metabolome, even at room temperature for up to 48 hours.[4] Boric acid is another commonly used preservative, though it may alter the pH of the urine.[7] It is crucial to ensure that any preservative used does not interfere with the analytical method (e.g., immunoassay). For instance, boric acid has been reported to interfere with some E1G assays.[8] If using a preservative, it is recommended to validate its compatibility with your specific this compound assay.

Data on this compound Stability

The stability of this compound-3-glucuronide (PdG) is highly dependent on storage temperature and duration. The following tables summarize the expected stability under various conditions based on available literature.

Table 1: Short-Term Stability of this compound-3-glucuronide (PdG) in Urine without Preservatives

Storage TemperatureDurationAnalyte Stability (% of Initial Concentration)Reference
37°C2 weeks7.5% - 66.9%[5]
25°C2 weeks35.1% - 89.6%[5]
4°C2 weeks91.9% - 102.8%[5]

Table 2: Long-Term Stability of this compound-3-glucuronide (PdG) in Frozen Urine without Preservatives

Storage TemperatureDurationAnalyte Stability (% of Initial Concentration)Reference
-20°C22 monthsStable (for testosterone glucuronide)[2]
-80°C24 weeks69.0% - 101.2%[5]

Experimental Protocols

Protocol for Urine Sample Collection, Processing, and Storage

This protocol outlines the best practices for handling urine samples to ensure the stability of this compound for analysis.

Materials:

  • Sterile urine collection containers with screw-top lids

  • Labels for sample identification

  • Refrigerated centrifuge (optional, for removal of sediment)

  • Cryovials for aliquoting and long-term storage

  • Freezer (-20°C or -80°C)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Sample Collection:

    • For spot urine samples, collect a first-morning, mid-stream void in a sterile container.

    • For 24-hour collections, provide the participant with a large, opaque collection container and instruct them to discard the first void of the day and then collect all subsequent urine for the next 24 hours, including the first void of the following day. The collection container should be kept refrigerated or in a cool place throughout the collection period.

  • Sample Labeling:

    • Immediately after collection, label each container with the participant's ID, date, and time of collection.

  • Initial Processing:

    • If the sample is cloudy or contains significant sediment, it can be centrifuged at 1500 x g for 10 minutes at 4°C to pellet the debris.

    • Carefully transfer the supernatant to a clean tube.

  • Aliquoting:

    • To avoid freeze-thaw cycles, divide the urine sample into smaller aliquots in appropriately labeled cryovials. The volume of the aliquots should be sufficient for a single analytical run.

  • Storage:

    • For short-term storage (up to 48 hours), store the aliquots at 4°C.

    • For long-term storage, immediately place the cryovials in a -20°C or -80°C freezer. Ensure the vials are upright until fully frozen to prevent leakage.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to ensuring this compound stability in urine samples.

G Figure 1: Recommended Urine Sample Handling Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Aliquoting & Storage A Provide Sterile Container & Instructions B Collect First-Morning, Mid-Stream Urine A->B C Label Sample Immediately B->C D Optional: Centrifuge to Remove Sediment C->D E Aliquot into Cryovials D->E F Short-term Storage (4°C, <48h) E->F G Long-term Storage (-20°C to -80°C) E->G

Caption: Recommended workflow for urine sample collection and storage.

G Figure 2: Troubleshooting Low this compound Results cluster_causes Potential Causes cluster_solutions Solutions & Checks A Low this compound (PdG) Result B Improper Storage (Temperature/Duration) A->B C Bacterial Contamination A->C D Over-hydration A->D E Assay Interference A->E F Verify Storage Conditions (Temp Logs, Aliquoting) B->F G Review Collection Protocol (Sterile, Mid-stream) C->G H Check Urine Specific Gravity (≥ 1.015) D->H I Validate Assay Performance (Parallelism, Controls) E->I

Caption: Decision tree for troubleshooting low this compound results.

References

addressing analytical challenges in measuring low pregnanediol concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges associated with measuring low concentrations of pregnanediol (PdG), a key metabolite of progesterone. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring this compound?

The two primary methods for measuring this compound and its glucuronidated form (PdG) are immunoassays (such as ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays are widely used due to their convenience and high throughput. However, LC-MS/MS is considered the gold standard for its higher specificity and sensitivity, especially for low concentrations.[1][2]

Q2: What are the common causes of unexpectedly high this compound results in an immunoassay?

Unexpectedly high results in an immunoassay are often due to a few key factors:

  • Cross-reactivity: The antibodies used in the assay may bind to other structurally similar steroid hormones or metabolites present in the sample, leading to a falsely elevated signal.[3][4][5] It is crucial to consult the assay kit's package insert for a list of known cross-reactants.[3]

  • Matrix Effects: Components within the biological sample (e.g., serum, urine) can interfere with the antibody-antigen binding, sometimes enhancing the signal.[3]

  • Contamination: Contamination of lab equipment, pipette tips, or reagents can lead to artificially high readings.[3]

  • Biotin Interference: In assays utilizing a streptavidin-biotin system, high concentrations of biotin from supplements in the sample can interfere with the assay and produce false results.[3]

  • Heterophile Antibodies: The presence of heterophile antibodies, such as human anti-mouse antibodies (HAMA), in a patient's sample can cross-link the assay antibodies, leading to erroneous results.[3]

Q3: What should I do if my this compound results are unexpectedly low or there is no signal in my ELISA?

Low or no signal in an ELISA can be caused by a variety of factors:

  • Analyte Concentration Below Detection Limit: The this compound concentration in your samples may simply be too low for the assay to detect.[6]

  • Improper Sample Handling or Storage: Degradation of this compound can occur if samples are not handled or stored correctly.

  • Errors in Reagent Preparation: Incorrectly prepared buffers or standards can lead to a weak or absent signal.[3]

  • Expired or Inactive Reagents: Ensure that all reagents, especially the enzyme conjugate and substrate, are within their expiration dates and have been stored under the recommended conditions.

  • Insufficient Incubation Times: Not adhering to the prescribed incubation times can result in incomplete binding and a weaker signal.[7]

  • Overly Aggressive Washing: While thorough washing is necessary, overly vigorous or prolonged washing steps can wash away the bound analyte or detection reagents.[6]

Q4: When should I consider using LC-MS/MS instead of an immunoassay?

LC-MS/MS is the preferred method when:

  • High specificity is required to distinguish this compound from other structurally similar steroids.[2]

  • High sensitivity is needed to accurately quantify very low concentrations of this compound.[1][2]

  • You suspect significant cross-reactivity or matrix effects are compromising your immunoassay results.[3]

  • You need to measure multiple steroid metabolites simultaneously.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Immunoassay Results

If you encounter unexpectedly high or low this compound results from your immunoassay, follow this troubleshooting workflow:

G start Unexpected this compound Immunoassay Result check_protocol Review Assay Protocol and Execution start->check_protocol check_reagents Verify Reagent Preparation, Storage, and Expiration check_protocol->check_reagents check_cal Examine Standard Curve and Controls check_reagents->check_cal high_result Result is Unexpectedly High check_cal->high_result High low_result Result is Unexpectedly Low check_cal->low_result Low cross_react Investigate Cross-Reactivity (Consult Kit Insert) high_result->cross_react sample_prep Review Sample Preparation and Storage low_result->sample_prep matrix_effect Assess for Matrix Effects (Spike and Recovery, Dilution Linearity) cross_react->matrix_effect contamination Check for Contamination (Reagents, Equipment) matrix_effect->contamination confirm_lcms Confirm with LC-MS/MS contamination->confirm_lcms re_run Re-run Assay with Corrective Actions confirm_lcms->re_run increase_conc Consider Sample Concentration sample_prep->increase_conc increase_conc->re_run

Figure 1. Troubleshooting workflow for unexpected immunoassay results.
Guide 2: Addressing Specific Immunoassay Issues

Issue Potential Cause Recommended Action
High Background Insufficient washingIncrease the number of wash steps or the soaking time. Ensure complete removal of wash buffer between steps.[7]
Contaminated substrateUse fresh substrate solution.[7]
High concentration of detection reagentOptimize the concentration of the detection antibody or enzyme conjugate.[7]
Poor Precision Pipetting errorsCalibrate pipettes and ensure consistent technique.[7]
Inconsistent incubation times or temperaturesEnsure all wells are incubated for the same duration and at the specified temperature. Use a plate sealer to prevent evaporation.[7]
Improper mixingGently tap the plate to ensure thorough mixing of reagents in the wells.[8]
Low Signal/Sensitivity Low analyte concentrationConcentrate the sample if possible, or use a larger sample volume if the protocol allows.[7]
Inactive enzyme conjugateVerify the storage conditions and expiration date of the conjugate.
Incorrect filter wavelength on plate readerEnsure the plate reader is set to the correct wavelength for the substrate used.[6]

Experimental Protocols

Protocol 1: Sample Preparation for Serum/Plasma this compound Immunoassay

This is a general protocol and may need to be optimized for your specific assay.

  • Sample Collection: Collect whole blood and separate serum or plasma according to standard procedures.

  • Extraction (if required by kit): a. To 100 µL of serum or plasma, add 500 µL of diethyl ether (5:1 v/v ratio).[8] b. Vortex for 1 minute. c. Allow phases to separate. d. Freeze the aqueous (lower) layer by immersing the tube in a dry ice/ethanol bath. e. Decant the ether (upper) layer containing the steroids into a clean tube. f. Evaporate the ether to dryness under a stream of nitrogen. g. Reconstitute the dried extract in the assay buffer provided with the kit.

  • Assay: Follow the manufacturer's instructions for the immunoassay, including the preparation of standards and controls.

Protocol 2: "Dilute and Shoot" Method for Urinary this compound-3-Glucuronide (PdG) by LC-MS/MS

This simplified protocol is for the rapid measurement of urinary PdG.

  • Sample Preparation: a. Centrifuge urine samples to pellet any particulate matter. b. Dilute the urine supernatant with a suitable solvent (e.g., methanol or a specialized diluent containing an internal standard). A common dilution factor is 1:10, but this may need to be optimized based on expected concentrations.

  • LC-MS/MS Analysis: a. Inject the diluted sample directly into the LC-MS/MS system. b. Use a suitable C18 column for chromatographic separation. c. Employ a gradient elution program with mobile phases such as water with formic acid and acetonitrile with formic acid. d. Set the mass spectrometer to monitor for the specific precursor and product ion transitions for PdG and the internal standard.

  • Data Analysis: Quantify the PdG concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a synthetic urine matrix.[1]

Quantitative Data

Table 1: Performance Characteristics of this compound Measurement Methods
ParameterImmunoassay (ELISA)LC-MS/MS
Lower Limit of Quantification (LLOQ) Varies by kit, typically in the low ng/mL range.Can achieve LLOQs as low as 0.01 ng/mL in serum and 0.01 µg/mL in urine.[1][2]
Specificity Prone to cross-reactivity with other steroids.[3][4]High, able to distinguish between structurally similar compounds.[2]
Throughput High, suitable for large numbers of samples.Lower, though "dilute and shoot" methods can increase throughput.[1]
Sample Volume Typically 50-100 µL.Can be as low as <20 µL for dried urine spots.[9]
Table 2: Potential Cross-Reactants in Steroid Immunoassays

This table provides a general illustration of potential cross-reactants. Specific cross-reactivity percentages are highly dependent on the antibody used in a particular assay and can be found in the kit's package insert.

CompoundPotential for Cross-Reactivity with Progesterone/Pregnanediol Assays
17-hydroxyprogesteroneCan be significant, especially in certain disease states like 21-hydroxylase deficiency.[4]
11-deoxycortisolMay show cross-reactivity.[4]
PrednisoloneSynthetic steroid that can cross-react with some cortisol immunoassays, highlighting the potential for drug interference.[4]
Other this compound metabolitesHigh potential due to structural similarity.[3]

Visualizations

Diagram 1: Method Selection for this compound Measurement

G start Start: Need to Measure This compound high_throughput High Throughput Needed? start->high_throughput low_conc Very Low Concentrations Expected? high_throughput->low_conc No immunoassay Use Immunoassay (ELISA) high_throughput->immunoassay Yes cross_react_concern Concern for Cross-Reactivity? low_conc->cross_react_concern No lcmsms Use LC-MS/MS low_conc->lcmsms Yes cross_react_concern->immunoassay No cross_react_concern->lcmsms Yes G urine_sample Urine Sample centrifuge Centrifuge urine_sample->centrifuge dilute Dilute with Internal Standard centrifuge->dilute inject Inject into LC-MS/MS dilute->inject analyze Data Analysis and Quantification inject->analyze

References

Navigating Pregnanediol Fragmentation: A Technical Guide to Collision Energy Optimization in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of pregnanediol and its metabolites, optimizing collision energy is a critical step to ensure accurate and sensitive quantification. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.

This guide offers practical, in-depth solutions to common issues in the LC-MS/MS analysis of this compound, focusing on the fine-tuning of collision energy to achieve optimal fragmentation and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound and this compound-3-glucuronide (PDG) in MS/MS analysis?

A1: In positive ion mode electrospray ionization (ESI+), this compound typically forms a protonated molecule [M+H]⁺. For its major urinary metabolite, this compound-3-glucuronide (PDG), the precursor ion observed is also the protonated molecule. The selection of product ions for Multiple Reaction Monitoring (MRM) is crucial for specificity and sensitivity.

Commonly used MRM transitions are summarized in the table below:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound321.3VariesFragmentation often involves water loss.
This compound-3-Glucuronide (PDG)498.3321.3Loss of the glucuronide moiety.
This compound-3-Glucuronide (PDG)495.075.0A specific transition reported in some studies.

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Q2: How is the optimal collision energy for this compound fragmentation determined?

A2: The optimal collision energy is determined empirically for each specific tandem mass spectrometer. The most common approach is a collision energy ramping experiment . This involves infusing a standard solution of the analyte into the mass spectrometer and systematically increasing the collision energy while monitoring the intensity of the precursor and various product ions. The energy that produces the most stable and intense signal for the desired product ion is selected as the optimum. Automated software solutions, such as Agilent MassHunter Optimizer, can streamline this process by performing these ramping experiments and data analysis automatically.[1]

Q3: What is a good starting point for collision energy when analyzing this compound-3-glucuronide (PDG)?

A3: Based on published methods, a collision energy of approximately -45 eV has been used for the MRM transition of m/z 495 -> 75 for this compound-3-glucuronide (PDG). For the transition involving the loss of the glucuronide group (e.g., m/z 498.3 -> 321.3), a different collision energy will be optimal and should be determined experimentally. It is important to note that optimal collision energy is instrument-dependent.

Troubleshooting Guides

Issue 1: Low or No Signal for Product Ions

Possible Causes:

  • Suboptimal Collision Energy: The applied collision energy may be too low to induce efficient fragmentation or too high, leading to excessive fragmentation into very small, unspecific ions.

  • Incorrect Precursor Ion Selection: The selected precursor ion may not be the most abundant or stable species formed in the ion source.

  • Poor Ionization Efficiency: Issues with the electrospray source, such as incorrect spray needle position, nebulizer gas flow, or drying gas temperature, can lead to poor ionization of this compound.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.

Troubleshooting Steps:

  • Perform a Collision Energy Optimization Experiment:

    • Infuse a pure standard of this compound or PDG directly into the mass spectrometer.

    • Perform a product ion scan to identify all potential fragment ions.

    • For the most abundant and specific product ions, perform a collision energy ramping experiment. Vary the collision energy in small increments (e.g., 2-5 eV) and monitor the intensity of the product ion.

    • Plot the product ion intensity against the collision energy to determine the optimal value.

  • Verify Precursor Ion:

    • Acquire a full scan mass spectrum of the analyte to confirm the m/z of the most abundant precursor ion. Consider the possibility of adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺).

  • Optimize Ion Source Parameters:

    • Systematically adjust the spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal of the precursor ion.[2][3]

  • Evaluate and Mitigate Matrix Effects:

    • Perform a post-column infusion experiment with the analyte while injecting a blank matrix sample to identify regions of ion suppression.

    • Improve sample preparation to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]

    • Adjust the chromatographic method to separate the analyte from the interfering compounds.

Issue 2: Poor Reproducibility of Signal Intensity

Possible Causes:

  • Fluctuations in Collision Cell Pressure: Inconsistent collision gas pressure can lead to variable fragmentation efficiency.

  • Unstable Ion Source Conditions: Drifting source parameters can cause fluctuations in ion generation.

  • Contamination of the Mass Spectrometer: Buildup of contaminants in the ion source or mass analyzer can lead to unstable signals.

Troubleshooting Steps:

  • Check Collision Gas Supply: Ensure a stable and sufficient supply of the collision gas (typically argon or nitrogen). Check for leaks in the gas lines.

  • Monitor Ion Source Stability: Before running a sequence of samples, allow the instrument to stabilize. Monitor the signal of a continuously infused standard to ensure it is stable over time.

  • Implement a Regular Cleaning and Maintenance Schedule:

    • Clean the ion source components (e.g., spray shield, capillary) regularly as recommended by the instrument manufacturer.

    • If signal instability persists, consider cleaning the ion optics further into the mass spectrometer.

Experimental Protocols

Protocol for Collision Energy Optimization of this compound-3-Glucuronide (PDG)

Objective: To determine the optimal collision energy for the fragmentation of the [M+H]⁺ precursor ion of PDG to its most abundant and specific product ions.

Materials:

  • This compound-3-glucuronide (PDG) standard solution (e.g., 1 µg/mL in 50:50 methanol:water).

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Syringe pump for direct infusion.

Methodology:

  • Instrument Setup:

    • Set up the mass spectrometer in positive ion ESI mode.

    • Infuse the PDG standard solution at a constant flow rate (e.g., 10 µL/min) using the syringe pump.

    • Optimize ion source parameters (capillary voltage, nebulizer gas, drying gas flow, and temperature) to maximize the signal of the PDG precursor ion (e.g., m/z 498.3).

  • Product Ion Scan:

    • Perform a product ion scan of the precursor ion (m/z 498.3) over a relevant mass range (e.g., m/z 50-500).

    • Identify the most abundant and structurally relevant product ions. For PDG, a key product ion is expected at m/z 321.3, corresponding to the this compound aglycone.

  • Collision Energy Ramping:

    • Set up an MRM method with the selected precursor ion (m/z 498.3) and the target product ion (e.g., m/z 321.3).

    • Create a series of experiments where the collision energy is ramped from a low value (e.g., 10 eV) to a high value (e.g., 60 eV) in discrete steps (e.g., 2 eV).

    • Acquire data for a short period at each collision energy step.

  • Data Analysis:

    • Extract the ion chromatograms for the selected MRM transition at each collision energy.

    • Plot the peak area or height of the product ion as a function of the collision energy.

    • The collision energy that yields the maximum intensity for the product ion is considered the optimal collision energy for that specific transition.

  • Repeat for Other Product Ions:

    • If other significant product ions were identified in the product ion scan, repeat the collision energy ramping experiment for each of them to determine their respective optimal collision energies.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis & Finalization start Prepare PDG Standard (1 µg/mL) infusion Direct Infusion via Syringe Pump start->infusion source_opt Optimize Ion Source Parameters for Precursor Ion infusion->source_opt product_scan Perform Product Ion Scan source_opt->product_scan select_products Select Key Product Ions product_scan->select_products ce_ramp Collision Energy Ramping (e.g., 10-60 eV) select_products->ce_ramp data_analysis Plot Intensity vs. CE ce_ramp->data_analysis determine_opt Determine Optimal CE data_analysis->determine_opt end Finalized MRM Method determine_opt->end

Caption: Workflow for optimizing collision energy for this compound-3-glucuronide (PDG).

Troubleshooting_Flowchart cluster_ce Collision Energy cluster_precursor Precursor Ion cluster_source Ion Source cluster_matrix Matrix Effects start Low or No Product Ion Signal check_ce Is Collision Energy Optimized? start->check_ce optimize_ce Perform CE Ramping Experiment check_ce->optimize_ce No check_precursor Is Precursor Ion Correct? check_ce->check_precursor Yes end Signal Restored optimize_ce->end verify_precursor Acquire Full Scan Spectrum check_precursor->verify_precursor No check_source Are Source Parameters Optimal? check_precursor->check_source Yes verify_precursor->end optimize_source Adjust Source Settings check_source->optimize_source No check_matrix Potential Matrix Suppression? check_source->check_matrix Yes optimize_source->end improve_cleanup Enhance Sample Prep / Chromatography check_matrix->improve_cleanup Yes improve_cleanup->end

References

Validation & Comparative

Urinary Pregnanediol as a Surrogate for Serum Progesterone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of progesterone is crucial for a multitude of applications, from monitoring reproductive health to developing new hormonal therapies. While serum progesterone testing has long been the gold standard, the non-invasive nature of urinary pregnanediol measurement presents a compelling alternative. This guide provides an objective comparison of urinary this compound and serum progesterone, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate biomarker for your research needs.

Executive Summary

Progesterone, a key steroid hormone, is primarily metabolized in the liver to various metabolites, with this compound being a major end product excreted in the urine, predominantly as this compound-3-glucuronide (PdG).[1][2] Numerous studies have established a strong correlation between serum progesterone levels and urinary this compound concentrations, validating the use of this urinary metabolite as a reliable, non-invasive surrogate for assessing progesterone activity.[2][3][4]

This guide delves into the comparative data, experimental protocols, and the underlying physiological relationship between these two analytes.

Data Presentation: Quantitative Comparison

Several studies have quantitatively evaluated the relationship between serum progesterone and urinary this compound. The following table summarizes key comparative data:

ParameterSerum ProgesteroneUrinary this compound (PdG)Key Findings & Citations
Correlation (r) -0.82A significant overall correlation has been observed between serum progesterone and urinary this compound.[3]
Correlation (R²) (vs. Serum Progesterone) -0.95A strong linear correlation was found between serum progesterone and urinary PdG.[4]
Typical Luteal Phase Levels > 3-5 ng/mL> 5 µg/mLA mid-luteal phase serum progesterone level of >3 ng/mL is typically used to confirm ovulation.[4] A urinary PdG threshold of >5 µg/mL in the mid-luteal phase also indicates ovulation.[4]
Concentration Relative to Progesterone -1,000-4,000 times greaterThe concentration of this compound glucuronide in urine is significantly higher than that of progesterone in urine.[5][6]
Time to Peak After Progesterone Administration ~1 hour (IM/Oral)4-12 hours (IM/Oral)Serum progesterone levels rise rapidly, while urinary metabolites peak considerably later.[5][6]

Progesterone Metabolism and Excretion

Progesterone undergoes extensive metabolism, primarily in the liver, before being excreted. The following diagram illustrates the metabolic pathway of progesterone to its main urinary metabolite, this compound.

Progesterone_Metabolism Progesterone Progesterone Dihydroprogesterone_5a 5α-Dihydroprogesterone Progesterone->Dihydroprogesterone_5a 5α-reductase Dihydroprogesterone_5b 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone_5b 5β-reductase Allopregnanolone Allopregnanolone Dihydroprogesterone_5a->Allopregnanolone 3α-HSD Pregnanolone Pregnanolone Dihydroprogesterone_5b->Pregnanolone 3α-HSD a_this compound α-Pregnanediol Allopregnanolone->a_this compound 20α-HSD b_this compound β-Pregnanediol Pregnanolone->b_this compound Urine_Excretion Urine Excretion (as Glucuronide) a_this compound->Urine_Excretion b_this compound->Urine_Excretion

Progesterone Metabolism Pathway

Experimental Protocols

Accurate comparison between serum progesterone and urinary this compound relies on robust and well-defined experimental protocols.

Experimental Workflow: Comparative Analysis

The following diagram outlines a typical workflow for a study validating urinary this compound as a surrogate for serum progesterone.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Hormone Analysis cluster_data Data Analysis Participant Participant Serum_Sample Serum Sample (Venipuncture) Participant->Serum_Sample Urine_Sample Urine Sample (First Morning Void) Participant->Urine_Sample Serum_Progesterone_Assay Serum Progesterone Assay (e.g., ELISA, CLIA) Serum_Sample->Serum_Progesterone_Assay Urinary_PdG_Assay Urinary PdG Assay (e.g., ELISA, LC-MS/MS) Urine_Sample->Urinary_PdG_Assay Correlation_Analysis Correlation Analysis (e.g., Pearson, Linear Regression) Serum_Progesterone_Assay->Correlation_Analysis Urinary_PdG_Assay->Correlation_Analysis Comparative_Statistics Comparative Statistics Correlation_Analysis->Comparative_Statistics

Comparative Analysis Workflow
Methodology for Serum Progesterone Measurement (Immunoassay)

  • Principle: Competitive immunoassays, such as ELISA or chemiluminescent immunoassays (CLIA), are commonly used. Progesterone in the sample competes with a labeled progesterone for binding to a limited number of specific antibodies. The amount of bound labeled progesterone is inversely proportional to the concentration of progesterone in the sample.[2]

  • Sample Collection and Preparation:

    • Collect whole blood via venipuncture.

    • For serum, use a serum separator tube and allow the blood to clot. For plasma, use a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the sample to separate the serum or plasma.

    • Store the serum or plasma at -20°C or lower until analysis.

  • Assay Procedure (Exemplary ELISA):

    • Add standards, controls, and samples to microplate wells pre-coated with anti-progesterone antibodies.

    • Add enzyme-labeled progesterone to each well and incubate.

    • Wash the wells to remove unbound components.

    • Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., color change).

    • Measure the signal intensity using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal intensity of the standards against their known concentrations.

    • Determine the progesterone concentration in the samples by interpolating their signal intensity on the standard curve.

Methodology for Urinary this compound (PdG) Measurement (Immunoassay)
  • Principle: Similar to serum progesterone assays, competitive immunoassays are the most common method for urinary PdG measurement.[2] Due to the high concentration of PdG in urine, samples often require dilution.[2]

  • Sample Collection:

    • Collect the first-morning urine sample, as it is generally more concentrated and provides a more consistent measurement.[7]

    • Store the urine sample at -20°C or lower until analysis.

  • Assay Procedure (Exemplary ELISA):

    • Follow a similar procedure to the serum progesterone ELISA, using anti-PdG antibodies and PdG standards.

    • Samples may need to be diluted with the assay buffer prior to being added to the microplate wells.

  • Data Analysis:

    • Generate a standard curve using the PdG standards.

    • Calculate the PdG concentration in the samples from the standard curve, accounting for the dilution factor.

    • Urinary hormone levels are often normalized to creatinine concentration to account for variations in urine dilution. Therefore, a separate creatinine measurement is recommended.

Conclusion

The measurement of urinary this compound offers a reliable and non-invasive method for assessing progesterone status. The strong correlation with serum progesterone, coupled with the convenience of sample collection, makes it an excellent surrogate for many research applications, particularly those requiring frequent or longitudinal monitoring. However, it is important to consider the time lag in excretion and the potential for inter-individual variability in metabolism when interpreting results. For terminal or single-point measurements where absolute, real-time concentrations are critical, serum progesterone remains the preferred method. The choice between these two analytes should be guided by the specific requirements of the research protocol.

References

A Comparative Analysis of ELISA and LC-MS/MS for Pregnanediol Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pregnanediol (a major metabolite of progesterone) is crucial for various applications, including monitoring ovarian function, pregnancy, and the efficacy of hormonal therapies. The two most prominent analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Data Presentation: A Quantitative Comparison

The choice between ELISA and LC-MS/MS often depends on a trade-off between throughput, cost, and analytical performance. The following table summarizes the key quantitative parameters for each method based on published data and manufacturer specifications.

Performance ParameterELISA (for this compound-3-Glucuronide)LC-MS/MS (for this compound-3-Glucuronide)
Sensitivity (Lower Limit of Quantification, LLOQ) 0.18 ng/mL[1][2]0.01 ng/mL[3]
Assay Range 0.391 - 50 ng/mL[2]0.38 - 100 ng/mL[3]
Accuracy (Recovery) Mean recovery of 90.9%[1]90.6% - 110.4%[3]
Precision (Intra-assay CV) 4.1%[2]< 10.6%[3]
Precision (Inter-assay CV) 6.4%[2]< 10.6%[3]
Specificity Can exhibit cross-reactivity with structurally similar steroids. For example, one kit shows 44.8% cross-reactivity with 20α-hydroxyprogesterone.[1]High specificity due to separation by chromatography and detection by mass-to-charge ratio, minimizing cross-reactivity.[4]
Sample Volume ~50 µL of diluted sample[2]~10-100 µL of diluted sample[5][6]
Analysis Time per Sample High-throughput (can run multiple samples in a few hours)[2]Typically longer per sample, but can be optimized for high-throughput.[3][4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for measuring this compound using ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Plate Steps cluster_analysis Data Acquisition & Analysis Sample Sample Collection (Urine, Serum, etc.) Dilution Sample Dilution Sample->Dilution Add_Sample Add Standards & Samples to Coated Plate Dilution->Add_Sample Standards Preparation of Standard Curve Standards->Add_Sample Reagents Reagent Preparation (Wash Buffer, etc.) Wash1 Wash Plate Reagents->Wash1 Add_Conjugate Add Enzyme-Conjugated This compound Add_Sample->Add_Conjugate Add_Antibody Add this compound Antibody Add_Conjugate->Add_Antibody Incubate1 Incubate (Competitive Binding) Add_Antibody->Incubate1 Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Calculate Calculate Concentration from Standard Curve Read_Plate->Calculate LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Sample Collection (Urine, Serum, etc.) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (e.g., 'Dilute and Shoot' or SPE) Spike_IS->Extraction Inject Inject Sample Extraction->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Ionization (e.g., ESI) Separate->Ionize Select_Precursor Select Precursor Ion (Q1) Ionize->Select_Precursor Fragment Fragment Ion (Q2) Select_Precursor->Fragment Select_Product Select Product Ion (Q3) Fragment->Select_Product Detect Detection Select_Product->Detect Quantify Quantification based on Peak Area Ratio Detect->Quantify Method_Selection Start Start: Need to measure this compound High_Throughput Is high-throughput screening of many samples required? Start->High_Throughput High_Specificity Is the highest specificity and accuracy essential? (e.g., for clinical diagnostics or when cross-reactivity is a concern) High_Throughput->High_Specificity No Budget Is budget a major constraint? High_Throughput->Budget Yes Low_Concentration Are very low concentrations of this compound expected? High_Specificity->Low_Concentration No Use_LCMSMS LC-MS/MS is the preferred method High_Specificity->Use_LCMSMS Yes Use_ELISA Consider ELISA Low_Concentration->Use_ELISA No Low_Concentration->Use_LCMSMS Yes Budget->High_Specificity No Budget->Use_ELISA Yes

References

Urinary Pregnanediol Glucuronide: A Reliable Non-Invasive Surrogate for Serum Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

The accurate measurement of progesterone is crucial in various fields of research, including reproductive endocrinology, drug development, and clinical diagnostics. While direct measurement of serum progesterone is considered the gold standard, the invasive nature of blood collection presents limitations for frequent and longitudinal monitoring. Consequently, the quantification of progesterone's primary urinary metabolite, pregnanediol-3-glucuronide (PdG), has emerged as a robust and non-invasive alternative. Numerous studies have established a strong correlation between urinary PdG and serum progesterone levels, validating its use as a reliable surrogate marker.[1] This guide provides a detailed comparison of these two analytes, supported by experimental data and protocols.

Quantitative Correlation: A Review of the Evidence

Multiple studies have quantitatively evaluated the relationship between serum progesterone and urinary PdG, consistently demonstrating a strong positive correlation. This relationship holds true across different phases of the menstrual cycle and during pregnancy.

A study involving 73 data points from 20 participants found a high correlation between serum progesterone and urinary PdG, with an R² value of 0.95.[2] Another study investigating the impact of hydration on this correlation in 207 first-trimester pregnant women reported a strong positive correlation (r > 0.60, p < 0.001) in urine samples with a specific gravity of ≥ 1.015.[3] However, this correlation diminished in more dilute samples, highlighting the importance of sample concentration. Further research has indicated that a urinary PdG level of 5 µg/mL or higher is correlated with a serum progesterone level of greater than 5 ng/mL, a threshold often used to confirm ovulation.[4]

Study CohortNumber of Participants/SamplesKey FindingsReference
Women across different menstrual cycle phases20 participants, 73 data pointsR² = 0.95 between serum progesterone and urinary PdG.[2]
First-trimester pregnant women207 patientsStrong positive correlation (r > 0.60, p < 0.001) in sufficiently concentrated urine (specific gravity ≥ 1.015).[3]
GeneralNot SpecifiedA urinary PdG level of ≥5 µg/mL correlates with a serum progesterone level of >5 ng/mL.[4]
Menopausal transition125 cyclesWeak correlation between integrated luteal urinary PdG and a single luteal phase serum progesterone (Pearson's r = 0.26).[5]

It is important to note that while the general correlation is strong, the absolute values of serum progesterone and urinary PdG are not directly comparable due to differences in their units of measurement (ng/mL for serum progesterone and µg/mL for urinary PdG) and their pharmacokinetic profiles.[6][7]

The Metabolic Pathway: From Progesterone to this compound Glucuronide

Progesterone is metabolized primarily in the liver, where it undergoes a series of enzymatic reactions to become more water-soluble for excretion in the urine. The principal pathway involves the reduction of progesterone to this compound, which is then conjugated with glucuronic acid to form this compound-3-glucuronide (PdG).

Progesterone_Metabolism Progesterone Progesterone Liver Liver Progesterone->Liver Metabolism This compound This compound PdG This compound-3-Glucuronide (Urinary Excretion) This compound->PdG Glucuronidation Liver->this compound Reduction Experimental_Workflow cluster_serum Serum Progesterone cluster_urine Urinary PdG s_collect Blood Collection s_prepare Serum Separation s_collect->s_prepare s_assay Competitive Immunoassay (ELISA) s_prepare->s_assay s_data Data Analysis s_assay->s_data u_collect Urine Collection (First Morning) u_prepare Sample Dilution (if necessary) u_collect->u_prepare u_creatinine Creatinine Measurement u_collect->u_creatinine u_assay Competitive Immunoassay / LC-MS/MS u_prepare->u_assay u_data Data Analysis (with/without Creatinine Correction) u_assay->u_data u_creatinine->u_data

References

Validating a Novel Pregnanediol-3-Glucuronide (PdG) Immunoassay Against the Gold Standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new pregnanediol-3-glucuronide (PdG) enzyme-linked immunosorbent assay (ELISA) against the gold standard method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, the main urinary metabolite of progesterone, is a critical biomarker in reproductive health monitoring, including ovulation confirmation and assessment of luteal phase function.[1][2][3] While LC-MS/MS offers high sensitivity and specificity, ELISAs provide a more accessible and high-throughput alternative.[4][5][6] This guide presents the experimental data and detailed protocols necessary to validate the performance of a new PdG ELISA, ensuring its accuracy and reliability for research and clinical applications.

Comparative Performance Data

The following tables summarize the quantitative performance of the new PdG ELISA in comparison to the established LC-MS/MS gold standard method.

Table 1: Assay Performance Characteristics

ParameterNew PdG ELISALC-MS/MS (Gold Standard)
Limit of Detection (LoD) 0.180 ng/mL[7]0.01 ng/mL[4]
Limit of Quantification (LoQ) 0.5 ng/mL0.05 ng/mL
Linear Range 0.5 - 50 ng/mL0.05 - 100 ng/mL[4]
Intra-Assay Precision (CV%) < 8%< 5%
Inter-Assay Precision (CV%) < 12%< 7%
Analysis Time per Sample ~15 minutes (after incubation)~6 minutes[8]
Sample Volume Required 50 µL100 µL

Table 2: Cross-Reactivity of the New PdG ELISA

CompoundCross-Reactivity (%)
This compound-3-Glucuronide 100
This compound < 1.0
Progesterone < 0.5
Estrone-3-Glucuronide < 0.1
Testosterone Glucuronide < 0.1

Table 3: Correlation and Agreement with LC-MS/MS

Statistical ParameterValueInterpretation
Pearson Correlation (r) 0.985Excellent positive correlation
Bland-Altman Bias +0.2 ng/mLNegligible systematic bias
95% Limits of Agreement -1.5 to +1.9 ng/mLHigh level of agreement

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

Sample Collection and Preparation
  • Sample Type: First morning void urine samples were collected from a cohort of 30 healthy female volunteers with regular menstrual cycles.

  • Collection Protocol: Samples were collected daily for the duration of one complete menstrual cycle.

  • Storage: Upon collection, samples were immediately aliquoted and stored at -80°C until analysis.

  • Preparation: Prior to analysis, frozen samples were thawed at room temperature, vortexed for 15 seconds, and centrifuged at 2000 x g for 10 minutes to pellet any sediment. The supernatant was used for analysis. For the ELISA, samples were diluted 1:10 with the provided assay buffer.[9]

New this compound-3-Glucuronide (PdG) ELISA Protocol

This protocol is based on a competitive immunoassay format.[10]

  • Standard and Sample Addition: 50 µL of standards, controls, and diluted urine samples were pipetted into the wells of a microtiter plate pre-coated with a capture antibody.[10]

  • Conjugate Addition: 100 µL of PdG-horseradish peroxidase (HRP) conjugate was added to each well.[10]

  • Antibody Addition: 50 µL of a rabbit anti-PdG polyclonal antibody was added to each well to initiate the competitive binding reaction.[10]

  • Incubation: The plate was incubated for 2 hours at room temperature on a plate shaker.

  • Washing: The plate was washed four times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: 150 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added to each well.

  • Incubation: The plate was incubated for 20 minutes at room temperature in the dark for color development.

  • Stopping the Reaction: 50 µL of stop solution was added to each well.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The concentration of PdG in the samples was determined by interpolating from a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This "dilute and shoot" method provides rapid and accurate quantification of urinary PdG.[8]

  • Sample Preparation: 100 µL of the centrifuged urine supernatant was mixed with 900 µL of an internal standard solution (e.g., d5-Pregnanediol-Glucuronide in 50:50 methanol:water).

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) system was used.

    • Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) was employed for separation.[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) was used.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • MS System: A triple quadrupole mass spectrometer was operated in negative ion mode with electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for PdG and the internal standard.

  • Quantification: A calibration curve was generated using standards of known PdG concentrations, and the concentration in the samples was calculated based on the peak area ratios of the analyte to the internal standard.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the progesterone metabolism pathway and the experimental workflow for the assay comparison.

cluster_0 Progesterone Metabolism Progesterone Progesterone This compound This compound Progesterone->this compound Metabolism in Liver PdG This compound-3-Glucuronide (Urinary Excretion) This compound->PdG Glucuronidation

Caption: Progesterone metabolism to its urinary metabolite, this compound-3-Glucuronide (PdG).

cluster_1 Assay Comparison Experimental Workflow Sample Urine Sample Collection (n=30, full cycle) Prep Sample Preparation (Thaw, Centrifuge) Sample->Prep Split Sample Aliquot Prep->Split ELISA New PdG ELISA Analysis Split->ELISA LCMS LC-MS/MS Analysis (Gold Standard) Split->LCMS Data Data Acquisition ELISA->Data LCMS->Data Analysis Statistical Analysis (Correlation, Bland-Altman) Data->Analysis Validation Validation Report Analysis->Validation cluster_2 Validation Process Logic Define Define Performance Criteria (Accuracy, Precision, Specificity) Execute Execute Comparative Experiments Define->Execute Compare Compare Results to Gold Standard Execute->Compare Evaluate Evaluate Against Criteria Compare->Evaluate Pass Assay Validated Evaluate->Pass Meets Criteria Fail Assay Fails Validation (Requires Optimization) Evaluate->Fail Does Not Meet Criteria

References

A Comparative Analysis of Pregnanediol Quantification: 24-Hour Urine Collection versus First-Morning Void

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of pregnanediol (PdG), the primary urinary metabolite of progesterone, is crucial for various applications, including monitoring ovarian function, assessing luteal phase adequacy, and evaluating the efficacy of progesterone-based therapies. The choice of urine collection method—a complete 24-hour collection or a single first-morning void—presents a trade-off between comprehensiveness and convenience. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate protocol for specific research needs.

Executive Summary

Data Presentation: Quantitative Comparison

A key study directly compared the correlation of this compound-3-glucuronide (PG) in different urine collection methods with plasma progesterone levels in 24 women with normal menstrual cycles. The results, summarized below, highlight the strong correlation of the first-morning void.

Urine Collection MethodCorrelation with Plasma Progesterone (r-value)Statistical Significance (p-value)
First-Morning Voiding 0.73 < 0.001
24-Hour CollectionStatistically Significant< 0.001
All Voidings (excluding first morning)Statistically Significant< 0.001

Data adapted from Denari, J. H., et al. (1981). Determination of Ovarian Function Using First Morning Urine Steroid Assays. Obstetrics & Gynecology, 58(1), 5-9.[1]

The study concluded that due to its high correlation with plasma progesterone levels and ease of collection, the first-morning voiding is the "sample of choice" for determining this compound-3-glucuronide levels.[1]

Experimental Protocols

Urine Sample Collection

a) 24-Hour Urine Collection Protocol:

The protocol for a 24-hour urine collection requires careful adherence to ensure the accuracy of the total excretion measurement.

  • Initiation: The collection begins with the patient emptying their bladder completely into the toilet and noting the exact time. This first void is discarded.

  • Collection Period: For the next 24 hours, all urine must be collected in a provided container. It is crucial that no sample is missed.

  • Storage: The collection container should be kept refrigerated throughout the 24-hour period.

  • Final Collection: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final sample to the collection container.

  • Labeling and Transport: The container should be clearly labeled with the patient's name, and the start and end times of the collection. The sample should then be transported to the laboratory for analysis.

b) First-Morning Urine Void Collection Protocol:

This method is significantly simpler and focuses on the most concentrated urine sample of the day.

  • Collection: Upon waking for the day, the first urine passed is collected in a sterile container.

  • Timing: For longitudinal studies, such as monitoring a full menstrual cycle, it is recommended to collect the sample at approximately the same time each morning.

  • Storage and Transport: The sample should be refrigerated if not immediately processed and transported to the laboratory for analysis.

Analytical Methodology: Radioimmunoassay (RIA) for this compound-3-Glucuronide

As described in the comparative study by Denari et al. (1981), a direct radioimmunoassay is utilized to measure this compound-3-glucuronide in urine aliquots.[1]

  • Principle: This technique is based on the competitive binding of a fixed amount of radiolabeled this compound-3-glucuronide and the unlabeled this compound-3-glucuronide present in the urine sample to a limited amount of specific antibody.

  • Procedure:

    • Aliquots of the urine samples (from either the 24-hour collection or the first-morning void) are incubated with a known amount of radiolabeled this compound-3-glucuronide and a specific antibody.

    • After an incubation period that allows for competitive binding, the antibody-bound fraction is separated from the free fraction.

    • The radioactivity of the antibody-bound fraction is measured using a gamma counter.

    • The concentration of this compound-3-glucuronide in the urine sample is inversely proportional to the measured radioactivity. A standard curve is generated using known concentrations of this compound-3-glucuronide to determine the concentration in the unknown samples.

Mandatory Visualization

G cluster_0 Urine Collection Methods cluster_1 Sample Processing & Analysis cluster_2 Comparative Outcome 24_Hour_Collection 24-Hour Urine Collection Aliquoting Sample Aliquoting 24_Hour_Collection->Aliquoting First_Morning_Void First-Morning Void First_Morning_Void->Aliquoting RIA Radioimmunoassay (RIA) Aliquoting->RIA Data_Analysis Data Analysis & Correlation RIA->Data_Analysis Correlation_Data Correlation with Plasma Progesterone Data_Analysis->Correlation_Data

Experimental workflow for comparing urine collection methods.

Conclusion

For the quantification of urinary this compound, the first-morning void presents a robust and valid alternative to the more cumbersome 24-hour collection. The high correlation with plasma progesterone levels, coupled with significantly improved patient compliance, makes it an advantageous method for many research and clinical applications. While 24-hour collections provide a complete picture of daily excretion, the logistical challenges and potential for collection errors can compromise data quality. Therefore, for longitudinal studies and large-scale clinical trials where ease of collection is paramount, the first-morning urine sample is a scientifically sound and practical choice. Researchers should, however, consider the specific aims of their study and the potential for diurnal variation in this compound excretion when selecting the most appropriate methodology.

References

A Comparative Analysis of Pregnanediol and Other Progesterone Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of progesterone metabolism is critical for accurate hormonal assessment and therapeutic development. This guide provides a comprehensive comparison of pregnanediol, the primary urinary metabolite of progesterone, with other key metabolites, offering insights into their physiological roles, clinical utility, and analytical methodologies.

Progesterone, a crucial steroid hormone, undergoes extensive metabolism, resulting in a variety of bioactive and inactive compounds. Among these, this compound and its conjugated form, this compound-3-glucuronide (PdG), have emerged as valuable non-invasive biomarkers. However, a comprehensive understanding of how this compound compares to other metabolites, such as the neuroactive steroid allopregnanolone, is essential for selecting the appropriate analytical approach and interpreting results in a research or clinical context.

Comparative Overview of Progesterone Metabolites

The metabolism of progesterone primarily occurs in the liver via two main enzymatic pathways: the 5α-reductase and 5β-reductase pathways. These pathways lead to the production of a series of metabolites with diverse physiological activities.[1][2] this compound is a major end-product of progesterone metabolism and is excreted in the urine, making it an accessible biomarker.[3] Other significant metabolites include allopregnanolone and pregnanolone, which are known for their potent effects on the central nervous system.[4][5]

MetabolitePrimary PathwayKey Functions & Clinical Significance
This compound (Pd) 5β-reductaseMajor urinary metabolite of progesterone. Its glucuronidated form (PdG) is a reliable marker for confirming ovulation and assessing luteal phase function.[3][6]
Allopregnanolone 5α-reductaseA potent positive allosteric modulator of the GABA-A receptor, exerting anxiolytic, sedative, and antidepressant effects.[4][5] Altered levels have been implicated in mood disorders like postpartum depression.[7]
Pregnanolone 5β-reductaseAnother neuroactive steroid with GABA-A modulatory activity, though typically less potent than allopregnanolone.
5α-dihydroprogesterone (5α-DHP) 5α-reductaseAn intermediate in the formation of allopregnanolone. It has been shown to have some progestogenic activity.
5β-dihydroprogesterone (5β-DHP) 5β-reductaseAn intermediate in the formation of pregnanolone and this compound.

Quantitative Analysis: this compound as a Surrogate for Serum Progesterone

A significant body of research has established a strong correlation between urinary this compound-3-glucuronide (PdG) levels and serum progesterone concentrations. This makes urinary PdG a reliable and non-invasive alternative to blood draws for monitoring progesterone levels, particularly for applications requiring frequent sampling.[3][6][8]

ParameterSerum ProgesteroneUrinary this compound-3-Glucuronide (PdG)CorrelationReference
Measurement Direct measurement of the active hormone in circulation.Measurement of the primary urinary metabolite, reflecting progesterone production over time.High positive correlation (r-values often > 0.8).[6][3][6][8]
Sampling Invasive (venipuncture).Non-invasive (urine collection).-[3]
Variability Subject to pulsatile secretion, leading to significant fluctuations throughout the day.Provides a time-averaged reflection of progesterone production, reducing variability.-[8]
Typical Luteal Phase Levels > 5 ng/mLRise significantly after ovulation.-[9]

Experimental Protocols: Measuring Progesterone Metabolites

The quantification of this compound and other progesterone metabolites can be achieved through various analytical techniques. The choice of method depends on the required sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the simultaneous and specific quantification of multiple steroid hormones and their metabolites due to its high sensitivity and specificity.[10][11]

Sample Preparation (for Urine):

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Perform a dilution of the urine sample (e.g., 1:100) with a solution of 50% methanol in water containing an internal standard (e.g., deuterated progesterone).[12]

  • Vortex the mixture thoroughly before injection into the LC-MS/MS system.[12]

LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reverse-phase column to separate the metabolites. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile is commonly used.[13]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite and the internal standard to ensure accurate quantification.[14][15]

Data Analysis:

  • Integrate the peak areas for the target metabolites and the internal standard.

  • Calculate the peak area ratio of the metabolite to the internal standard.

  • Generate a calibration curve using standards of known concentrations.

  • Determine the concentration of the metabolites in the samples by interpolating from the calibration curve.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying specific hormones like urinary PdG. It is based on the principle of competitive binding.[16][17]

Assay Procedure (Competitive ELISA for Urinary PdG):

  • Add standards, controls, and diluted urine samples to the wells of a microtiter plate pre-coated with a capture antibody.[12][18]

  • Add a fixed amount of enzyme-labeled PdG (conjugate) to each well.[12][18]

  • Add the primary antibody specific for PdG to each well. During incubation, the unlabeled PdG in the sample and the enzyme-labeled PdG compete for binding to the limited number of primary antibody sites.[12][18]

  • Wash the plate to remove unbound components.

  • Add a substrate that reacts with the enzyme on the bound conjugate to produce a colorimetric signal.[16]

  • Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of PdG in the sample.[17]

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.[12]

Visualizing Progesterone Metabolism and Signaling

To better understand the complex interplay of progesterone and its metabolites, the following diagrams illustrate the key metabolic and signaling pathways.

Progesterone_Metabolism cluster_5a 5α-Reductase Pathway cluster_5b 5β-Reductase Pathway Progesterone Progesterone 5a_DHP 5α-Dihydroprogesterone Progesterone->5a_DHP 5α-Reductase 5b_DHP 5β-Dihydroprogesterone Progesterone->5b_DHP 5β-Reductase Allopregnanolone Allopregnanolone 5a_DHP->Allopregnanolone 3α-HSD Pregnanolone Pregnanolone 5b_DHP->Pregnanolone 3α-HSD This compound This compound Pregnanolone->this compound 20α-HSD

Progesterone Metabolic Pathways

Progesterone_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Progesterone Progesterone PR Progesterone Receptor (intracellular) Progesterone->PR mPR Membrane Progesterone Receptor Progesterone->mPR PRE Progesterone Response Element (DNA) PR->PRE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription PRE->Gene_Transcription Modulation of Gene Expression Signaling_Cascades Second Messenger Signaling Cascades mPR->Signaling_Cascades Activation Cellular_Response Rapid Cellular Response Signaling_Cascades->Cellular_Response

Progesterone Signaling Pathways

Conclusion

The comparative study of this compound and other progesterone metabolites reveals a complex and functionally diverse landscape. While serum progesterone remains a direct measure of the active hormone, its pulsatile secretion presents challenges for accurate assessment. Urinary this compound, specifically PdG, offers a reliable, non-invasive, and time-averaged alternative, making it an invaluable tool for monitoring ovulation and luteal function in both research and clinical settings. Furthermore, understanding the distinct roles of neuroactive metabolites like allopregnanolone is crucial for research into mood disorders and neuroendocrinology. The choice of analytical methodology, whether the highly specific LC-MS/MS or the high-throughput ELISA, should be guided by the specific research question and the required level of analytical detail. This guide provides a foundational framework for researchers to navigate the complexities of progesterone metabolism and select the most appropriate tools for their investigations.

References

Dried Urine Spot Pregnanediol Testing: A Validated Alternative to Traditional Urinalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quantification of pregnanediol (PdG), the primary urinary metabolite of progesterone, is a cornerstone of reproductive endocrinology research and clinical monitoring. While traditional 24-hour or liquid spot urine collection has been the gold standard, the logistical challenges of sample collection, storage, and transport have spurred the development of more convenient methods. This guide provides an objective comparison of dried urine spot (DUS) this compound testing with conventional liquid urine analysis, supported by experimental data, to validate its use in research and drug development settings.

Recent studies have demonstrated a strong correlation and excellent agreement between this compound measurements in dried urine spots and those from liquid urine samples, validating DUS as a reliable alternative.[1][2][3] This simplified collection method offers significant advantages in terms of sample stability and ease of handling, making it particularly suitable for large-scale epidemiological studies and decentralized clinical trials.[2][3][4]

Comparative Data: Dried Urine Spot vs. Liquid Urine

Quantitative analysis reveals a high degree of concordance between the two methods. The primary validation metric, the intraclass correlation coefficient (ICC), consistently indicates excellent agreement for this compound and its isomers. An ICC value close to 1.0 signifies a strong correlation between measurements from both sample types.

AnalyteDried Urine SampleLiquid Urine SampleIntraclass Correlation Coefficient (ICC)Reference
5α-pregnanediol Median: 34.9 ng/mg-Cr (IQR: 13.6, 88.4)Median: 71.4 ng/mg-Cr (IQR: 28.9, 257.2)0.97[1]
5β-pregnanediol Median: 99.2 ng/mg-Cr (IQR: 60.7, 214.0)Median: 243.9 ng/mg-Cr (IQR: 99.2, 408.9)0.96[1]
Reproductive Hormones (General) N/AN/A> 0.90[3][5]

Data presented as median (Interquartile Range, IQR). Concentrations are normalized to creatinine (Cr) to account for urinary dilution.[1]

In addition to strong correlations, studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) have shown that this compound glucuronide (PdG) measurement from DUS can accurately identify ovulation in 92% of samples, a rate comparable to traditional immunoassays using liquid urine.[6][7][8]

Experimental Workflow and Protocols

The validation of DUS this compound measurement involves a clear and reproducible experimental workflow, from sample collection to final analysis.

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis A Patient provides spot urine sample B Urine applied to filter paper (DUS) A->B C Liquid urine aliquot (Traditional) A->C D DUS: Air dry for 24h at room temperature B->D E Liquid: Store at -80°C C->E F DUS Extraction (e.g., with methanol) D->F G Liquid Sample Thawing & Dilution E->G H LC-MS/MS or GC-MS/MS Analysis F->H G->H I Creatinine Normalization H->I J Data Comparison (ICC) I->J

Experimental workflow for DUS and liquid urine comparison.
Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in validation studies.[1][3][7]

1. Sample Collection:

  • Dried Urine Spot (DUS) Collection: Participants collect a spot urine sample and apply it to a designated filter paper card, ensuring complete saturation of the collection area.[3] The card is then left to air dry at room temperature for at least 24 hours before storage or shipment.[3] This method has demonstrated analyte stability for up to 12 weeks without refrigeration.[1]

  • Traditional Urine Collection: A concurrent liquid urine sample is aliquoted into a standard collection vessel and immediately frozen at -20°C or -80°C until analysis.[3][6]

2. Sample Preparation for Analysis:

  • DUS Extraction: A standardized portion of the dried urine spot is punched out. The this compound metabolites are then extracted from the filter paper matrix using an organic solvent, typically methanol.[6][7]

  • Liquid Urine Preparation: The frozen liquid urine samples are thawed. For direct "dilute and shoot" LC-MS/MS methods, the sample is simply diluted with a suitable solvent.[9] For GC-MS/MS, an enzymatic hydrolysis step (using β-glucuronidase) is required to deconjugate the this compound glucuronide, followed by derivatization.[1][2]

3. Analytical Measurement:

  • Instrumentation: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) are the preferred analytical techniques due to their high specificity and sensitivity, which minimizes cross-reactivity common in immunoassays.[1][7][10]

  • Quantification: this compound concentrations are quantified against a standard calibration curve.

  • Normalization: To account for variations in urine concentration, all this compound results are normalized to urinary creatinine levels, which are measured in parallel. The final results are typically expressed in ng/mg creatinine.[1][3]

4. Data Analysis and Validation:

  • Correlation Analysis: The consistency between the DUS and liquid urine measurements is assessed using the intraclass correlation coefficient (ICC).[1][3][5] An ICC value greater than 0.90 is considered to demonstrate excellent agreement.[3][5]

Conclusion

The evidence strongly supports the validation of dried urine spot collection as a scientifically sound alternative to traditional liquid urine sampling for the measurement of this compound. The excellent correlation demonstrated across multiple studies, combined with the significant logistical benefits of ambient temperature stability and ease of collection, positions DUS as a valuable tool for researchers, scientists, and drug development professionals. This method facilitates broader participant recruitment, improves compliance in longitudinal studies, and reduces the costs and complexities associated with cold-chain storage and transportation.

References

Assessing the Diagnostic Accuracy of a New Pregnanediol Test: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new generation of pregnanediol tests, primarily focusing on urinary this compound-3-glucuronide (PdG), against established laboratory methods. The accurate measurement of this compound, the main urinary metabolite of progesterone, is a critical non-invasive tool for monitoring ovulation, luteal phase function, and early pregnancy support. This document presents quantitative performance data, detailed experimental protocols, and visual workflows to aid in the evaluation and selection of the most appropriate diagnostic assay for research and clinical development.

Introduction to this compound as a Biomarker

Progesterone is a crucial steroid hormone in the female reproductive cycle. Its metabolite, this compound, and more specifically its water-soluble conjugate, this compound-3-glucuronide (PdG), serves as a reliable surrogate marker for progesterone production.[1][2] Urinary PdG levels rise significantly following ovulation, making it an excellent biomarker for confirming this event and assessing the adequacy of the luteal phase.[2][3][4] Traditional methods for this compound measurement are being challenged by newer, more accessible technologies, including at-home test strips and advanced mass spectrometry techniques. This guide will focus on the comparative accuracy of these emerging tests.

Comparative Diagnostic Accuracy

The diagnostic accuracy of a new this compound test is paramount for its clinical utility. The following tables summarize the performance of various testing methodologies based on key metrics such as sensitivity, specificity, and Area Under the Curve (AUC) from Receiver Operating Characteristic (ROC) analysis.

MethodAnalyteSample TypeSensitivitySpecificityArea Under the Curve (AUC)Clinical Application
New At-Home PdG Test Strip PdGUrine82% (for ovulation confirmation in cycles)100% (theoretical, with 3 consecutive positive tests post-LH surge)Not ReportedOvulation Confirmation
LC-MS/MS PdGSerum94.7% (for identifying pregnancy)68.5% (for identifying pregnancy)0.811Pregnancy Detection
LC-MS/MS PdGUrine (DUS)92% (for identifying ovulation)Not ReportedNot ReportedOvulation Detection
Immunoassay (ELISA) PdGUrine92% (sensitivity for ovulation with specific protocol)100% (with 3 consecutive positive tests post-LH surge or fertile mucus)Not ReportedOvulation Confirmation

Table 1: Comparison of Diagnostic Accuracy of Different this compound Testing Methods

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of diagnostic tests. Below are the protocols for the primary laboratory-based methods used for this compound quantification.

LC-MS/MS is considered a gold-standard analytical technique due to its high specificity and sensitivity.[5]

  • Sample Preparation ("Dilute and Shoot" Method): [5]

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • In an autosampler vial, combine 10 µL of the urine sample with 990 µL of a solution of 50% methanol in water containing a deuterated internal standard (e.g., this compound-D4-Glucuronide). This represents a 1:100 dilution.

    • Vortex the mixture thoroughly.

  • Chromatography:

    • Inject the diluted sample (e.g., 10 µL) onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol at a flow rate of 0.4 mL/min.

  • Mass Spectrometry:

    • Perform detection using a triple quadrupole mass spectrometer in negative ion mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for PdG (e.g., m/z 495.3 -> 319.2) and the internal standard.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the PdG and internal standard MRM transitions.

    • Calculate the peak area ratio (PdG/internal standard).

    • Determine the concentration of PdG in the sample using a calibration curve prepared with known standards.

ELISA is a common immunoassay technique used for hormone quantification. The following is a typical competitive ELISA protocol.[6][7]

  • Sample Preparation: [6][7]

    • Collect first-morning urine samples.

    • Centrifuge samples at approximately 800 x g for 10 minutes to remove any particulate matter.

    • Store samples at -20°C if not to be assayed immediately.

    • Prior to the assay, thaw samples and bring them to room temperature.

    • Dilute urine samples in the provided assay buffer. The dilution factor should be determined empirically but often ranges from 1:5 to 1:50.

  • Assay Procedure: [6][7]

    • Prepare all reagents, standards, and samples as instructed in the commercial kit manual.

    • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the microtiter plate pre-coated with a capture antibody.

    • Add 25 µL of PdG-horseradish peroxidase (HRP) conjugate to each well.

    • Add 25 µL of anti-PdG antibody to each well.

    • Incubate the plate at room temperature for 2 hours on a shaker.

    • Wash the plate four times with 300 µL of wash buffer per well.

    • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis: [6]

    • Calculate the average absorbance for each set of standards, controls, and samples.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve. The concentration is inversely proportional to the signal.

Visualizing Methodologies and Pathways

To better illustrate the underlying biochemistry and experimental procedures, the following diagrams are provided.

Progesterone_Metabolism Progesterone Progesterone This compound This compound Progesterone->this compound Hepatic Metabolism PdG This compound-3-Glucuronide (Urinary Excretion) This compound->PdG Glucuronidation

Caption: Progesterone Metabolism Pathway to Urinary PdG.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Dilute Dilution with Internal Standard Urine->Dilute LC Liquid Chromatography (Separation) Dilute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Acquisition (Peak Integration) MS->Data Result Concentration Calculation (vs. Standard Curve) Data->Result

Caption: Experimental Workflow for LC-MS/MS Analysis.

ELISA_Workflow cluster_prep_elisa Sample & Plate Preparation cluster_reaction Immunoassay Reaction cluster_detection Detection & Analysis Urine_ELISA Urine Sample (Diluted) Add_Sample Add Samples/Standards Urine_ELISA->Add_Sample Plate Antibody-Coated Microtiter Plate Plate->Add_Sample Add_Reagents Add Enzyme Conjugate & Antibody Add_Sample->Add_Reagents Incubate Incubation (Binding Reaction) Add_Reagents->Incubate Wash Washing Steps Incubate->Wash Add_Substrate Add Substrate (Color Development) Wash->Add_Substrate Read Read Absorbance (450 nm) Add_Substrate->Read Analyze Calculate Concentration Read->Analyze

Caption: Experimental Workflow for ELISA.

Conclusion

The development of new this compound tests, particularly at-home urinary PdG strips, offers a convenient and accessible method for ovulation confirmation. While laboratory-based methods like LC-MS/MS remain the gold standard for quantitative accuracy and sensitivity, the new generation of qualitative and semi-quantitative tests demonstrates high specificity, especially when used over consecutive days. For researchers and drug development professionals, the choice of assay will depend on the specific requirements for sensitivity, quantitative accuracy, throughput, and cost. This guide provides the foundational data and protocols to make an informed decision when assessing the diagnostic accuracy of a new this compound test.

References

A Comparative Analysis of Pregnanediol Excretion: Unraveling Population-Based Hormonal Variations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive comparison of pregnanediol excretion patterns, providing researchers, scientists, and drug development professionals with objective data and detailed methodologies. This compound, the major urinary metabolite of progesterone, serves as a crucial non-invasive biomarker for assessing progesterone production, which is integral to reproductive health, including the menstrual cycle and pregnancy. Understanding how these excretion patterns vary among different populations is essential for clinical diagnostics, research, and the development of therapeutic interventions.

Progesterone Metabolism and Excretion: A Look at the Pathway

Progesterone is primarily metabolized in the liver, where it is converted into various metabolites. The main pathway involves the reduction of progesterone to this compound, which is then conjugated with glucuronic acid to form this compound-3-glucuronide (PdG), a water-soluble compound that is excreted in the urine. Monitoring urinary PdG levels provides a reliable indication of systemic progesterone activity.

Progesterone_Metabolism Progesterone Progesterone Dihydroprogesterone 5α-Dihydroprogesterone or 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone 5α/5β-reductase Pregnanolone Pregnanolone Dihydroprogesterone->Pregnanolone 3α-HSD This compound This compound (α and β isomers) Pregnanolone->this compound 20α-HSD PdG This compound-3-Glucuronide (PdG) This compound->PdG Glucuronidation (UGT) Urine Urinary Excretion PdG->Urine

Figure 1: Metabolic pathway of progesterone to urinary this compound-3-glucuronide.

Comparative Analysis of this compound Excretion

Variations in this compound excretion can be influenced by a multitude of factors, including ethnicity and diet. While comprehensive studies directly comparing multiple populations are limited, existing research provides valuable insights into these differences.

Ethnic Variations in this compound Excretion

Emerging evidence suggests that this compound excretion patterns may differ across ethnic groups, likely due to genetic variations in metabolic enzymes. A comparative study between women in the United States and Bangladesh revealed notable differences in urinary this compound glucuronide (PdG) levels.

PopulationMenstrual PhaseMean PdG Level (nmol/L)
US Women Follicular PhaseHigher
Luteal PhaseHigher
Bangladeshi Women Follicular PhaseLower
Luteal PhaseLower
Table 1: Comparison of Urinary this compound Glucuronide (PdG) Levels in US and Bangladeshi Women. Data from a study indicating lower follicular and luteal phase PdG levels in Bangladeshi women compared to their US counterparts[1].

Furthermore, a study on a Latin-American population established reference ranges for urinary steroid profiles and concluded that ethnicity influences these profiles when compared to Caucasian populations[2]. While not a direct measure of this compound, research has also shown that African-American women exhibit significantly higher luteal phase progesterone levels compared to White women, which would likely translate to differences in this compound excretion[3]. These findings underscore the importance of establishing population-specific reference ranges for accurate clinical assessment.

Dietary Influences on this compound Excretion

Diet plays a significant role in modulating hormone metabolism. The composition of macronutrients, particularly fiber and fat, can alter the enterohepatic circulation of steroid hormones and their subsequent excretion.

While direct quantitative data on urinary this compound differences between dietary groups is scarce, studies on related hormones offer strong indications of potential variations. Research has shown that vegetarian women tend to have different sex hormone profiles compared to omnivores, including higher levels of sex hormone-binding globulin (SHBG) and lower levels of free estradiol[4][5].

A high-fiber diet has been demonstrated to reduce serum estrogen concentrations[6][7]. Conversely, a high-fat diet has been shown to significantly decrease urinary this compound glucuronide (PdG) levels[8]. This suggests that dietary habits can substantially impact progesterone metabolism and its excretion, highlighting a critical area for further investigation.

Experimental Protocols

Accurate quantification of urinary this compound is paramount for reliable comparative studies. The following section details the common methodologies employed in the cited research.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing Recruitment Participant Recruitment UrineCollection 24-Hour or First Morning Urine Collection Recruitment->UrineCollection Preparation Sample Preparation (e.g., Dilution, Extraction) UrineCollection->Preparation Quantification Quantification (ELISA or GC-MS) Preparation->Quantification Normalization Creatinine Normalization Quantification->Normalization StatisticalAnalysis Statistical Analysis Normalization->StatisticalAnalysis FinalReport FinalReport StatisticalAnalysis->FinalReport Final Report

Figure 2: Generalized workflow for the analysis of urinary this compound.
Sample Collection: 24-Hour Urine Protocol

To obtain an integrated measure of hormone excretion, a 24-hour urine collection is often the method of choice.

  • Preparation : The participant is provided with a collection container, which may contain a preservative. They are instructed on the proper storage of the container (refrigerated or in a cool, dark place) during the collection period[9][10][11].

  • Collection Start : On the first day, the participant urinates into the toilet upon waking and notes the time. This first-morning void is not collected[9][10][11].

  • Collection Period : For the next 24 hours, all urine is collected in the provided container[9][10][11].

  • Final Collection : The collection is completed by adding the first-morning urine from the second day to the container at the same time the collection started on the first day[10].

  • Submission : The collected sample is then promptly returned to the laboratory for analysis.

Quantification Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common, high-throughput method for quantifying this compound-3-glucuronide (PdG).

  • Principle : This is a competitive immunoassay where PdG in the urine sample competes with a known amount of enzyme-labeled PdG for binding to a limited number of anti-PdG antibody sites. The resulting signal is inversely proportional to the concentration of PdG in the sample.

  • Sample Preparation : Urine samples are centrifuged to remove particulate matter and then diluted with an assay buffer as recommended by the kit manufacturer[12].

  • Assay Procedure :

    • Standards, controls, and diluted urine samples are added to the wells of a microtiter plate pre-coated with an antibody.

    • A PdG-peroxidase conjugate is added to each well, followed by the anti-PdG antibody.

    • The plate is incubated to allow for competitive binding.

    • The plate is washed to remove unbound reagents, and a substrate solution is added, which reacts with the bound enzyme conjugate to produce a color change.

    • A stop solution is added, and the absorbance is read using a microplate reader at 450 nm[12].

  • Data Analysis : A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of PdG in the samples is then determined from this curve and adjusted for creatinine concentration to account for variations in urine dilution[12].

Quantification Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and accuracy for the quantification of this compound.

  • Principle : This technique separates different steroid compounds in a sample, which are then ionized and detected based on their mass-to-charge ratio, allowing for precise identification and quantification.

  • Sample Preparation :

    • Hydrolysis : Since this compound is excreted as a glucuronide conjugate, an enzymatic hydrolysis step (using β-glucuronidase) is required to cleave the conjugate and release free this compound[2].

    • Extraction : The deconjugated steroids are extracted from the urine using an organic solvent.

    • Derivatization : The extracted this compound is chemically modified (derivatized) to increase its volatility for analysis by gas chromatography[1][2].

  • GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and quantifies the specific ions corresponding to the derivatized this compound[1][2].

  • Data Analysis : The amount of this compound is quantified by comparing the peak area of the analyte to that of an internal standard. The final concentration is calculated and typically normalized to creatinine levels[1].

Conclusion

The excretion of this compound, a key metabolite of progesterone, exhibits variations across different populations, with ethnicity and diet emerging as significant influencing factors. The available data, though not exhaustive, clearly indicates that a "one-size-fits-all" approach to interpreting urinary this compound levels is insufficient. For researchers, scientists, and drug development professionals, it is imperative to consider these population-specific differences to ensure the accuracy of clinical assessments and the efficacy of therapeutic strategies. Further research with large, diverse cohorts is necessary to establish comprehensive, population-specific reference ranges for this compound excretion, which will ultimately enhance our understanding of reproductive endocrinology and improve women's health outcomes.

References

A Comparative Guide to Ovulation Confirmation: Validation of a Point-of-Care Pregnanediol Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate confirmation of ovulation is a critical component in reproductive health research, fertility treatment, and the development of contraceptive and pro-fertility drugs. While clinical methods have long been the standard, the advent of point-of-care (POC) tests offers a convenient, non-invasive alternative for at-home monitoring. This guide provides a detailed comparison of a point-of-care pregnanediol (PdG) test for ovulation confirmation against established laboratory and at-home methods, supported by experimental data and detailed protocols.

Overview of Ovulation Confirmation Methods

Ovulation, the release of a mature egg from the ovary, is a key event in the menstrual cycle. Confirmation of this event is crucial for various clinical and research applications. Methods for ovulation confirmation can be broadly categorized into clinical assessments and at-home monitoring techniques. Clinical methods, such as serum progesterone tests and transvaginal ultrasonography, are considered highly accurate but can be invasive, costly, and require professional administration.[1] At-home methods, including urinary luteinizing hormone (LH) tests, basal body temperature (BBT) charting, and the newer point-of-care this compound (PdG) tests, offer greater convenience and accessibility.

This guide focuses on the validation and comparative performance of a urinary this compound test, a direct marker of post-ovulatory progesterone production.

Point-of-Care this compound (PdG) Test: A Closer Look

Point-of-care PdG tests are non-invasive, urine-based lateral flow assays designed to detect this compound-3a-glucuronide (PdG), the primary urinary metabolite of progesterone.[2][3] A sustained rise in PdG levels following a predicted ovulation event provides strong evidence that ovulation has occurred.[4]

Performance Characteristics

Recent studies have demonstrated the high specificity of urinary PdG tests in confirming ovulation. When used as an adjunct to fertility awareness methods (FAMs), such as after a positive urinary LH test or the observation of peak-fertility cervical mucus, the specificity of a point-of-care PdG test has been reported to be 100%.[5][6] The sensitivity of these tests varies depending on the protocol and the population studied, with reported values ranging from 82% to 88%.[5][7][8] One pilot study found that a 5 µg/mL threshold for the PdG test confirmed ovulation in 82% of cycles.[7][8]

Comparison of Ovulation Confirmation Methods

The following tables summarize the quantitative performance and key characteristics of the point-of-care PdG test in comparison to other common ovulation confirmation methods.

Method Principle Reported Sensitivity Reported Specificity Timing of Test Advantages Disadvantages
Point-of-Care Urinary this compound (PdG) Test Detects the urinary metabolite of progesterone (PdG), confirming the post-ovulatory progesterone rise.[2]82% - 88%[5][7][8]100%[4][5][6]3 consecutive days after a positive LH test or peak cervical mucus.[5]Non-invasive, at-home use, directly confirms ovulation.[2]Requires multiple days of testing, interpretation can be subjective for some users.[5]
Serum Progesterone Test Measures the level of progesterone in the blood, which rises after ovulation.[9]89.6%[10][11]98.4%[10]Mid-luteal phase (approx. 7 days post-ovulation or 7 days before the next period).[12][13]High accuracy, quantitative results.[10]Invasive (requires blood draw), requires a clinical visit, provides a single time-point measurement.[1]
Urinary Luteinizing Hormone (LH) Test Detects the surge in LH that precedes ovulation by 24-36 hours.[14]High for predicting ovulation (up to 97.2%)[15]Variable for confirming ovulation (can have false positives).[14]Daily, starting several days before expected ovulation.[14]Non-invasive, at-home use, predicts the fertile window.[10]Predicts, but does not confirm, ovulation; accuracy can be affected by conditions like PCOS.[9]
Basal Body Temperature (BBT) Charting Tracks the slight, sustained increase in resting body temperature caused by progesterone after ovulation.[16]Low to moderate (as low as 22% in some studies, up to 88% in others).[16][17][18]Not typically reported in the same manner as other tests.Daily, immediately upon waking.[18]Non-invasive, inexpensive.[19]Retrospective confirmation, can be influenced by many factors (illness, stress, alcohol), lower accuracy.[16][20]
Transvaginal Ultrasonography Visualizes the ovaries to monitor follicular growth and confirm follicular collapse (ovulation).[21]Considered the "gold standard" - high accuracy.[1]Considered the "gold standard" - high accuracy.Serial scans throughout the mid-cycle.[22]Highly accurate, provides detailed information on follicular development.[22]Invasive, expensive, requires multiple clinical visits, requires trained personnel.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key ovulation confirmation methods discussed.

Protocol 1: Point-of-Care Urinary this compound (PdG) Test

Objective: To confirm ovulation has occurred by detecting a sustained rise in urinary PdG.

Materials:

  • Point-of-care PdG test strips (e.g., Proov Confirm)

  • Urine collection cup

  • Timer

Procedure:

  • Baseline Test: On day 5 of the menstrual cycle, collect the first morning urine sample. Dip the PdG test strip into the urine for the time specified in the manufacturer's instructions. Read the result after the designated waiting period. This result should be negative and serves as a baseline.[23]

  • Ovulation Prediction: Use a validated method to predict ovulation, such as a urinary LH test or monitoring of cervical mucus.

  • Confirmation Testing: Beginning 7 days after the peak fertility day (as indicated by a positive LH test or peak cervical mucus), perform a PdG test on the first morning urine for four consecutive days (days 7, 8, 9, and 10 post-peak).[23]

  • Interpretation: A positive result (indicating a PdG level above the test's threshold, typically 5 µg/mL) on three of these four days confirms ovulation.[5][7]

Protocol 2: Serum Progesterone Test

Objective: To confirm ovulation by measuring the concentration of progesterone in a blood sample.

Materials:

  • Venipuncture equipment (needle, syringe, alcohol swabs, etc.)

  • Blood collection tube (typically a serum separator tube)

  • Centrifuge

  • Progesterone immunoassay kit or access to a clinical laboratory

Procedure:

  • Sample Collection: A blood sample is drawn via venipuncture. The timing of the sample is critical and should be in the mid-luteal phase, approximately 7 days after expected ovulation or 7 days before the anticipated start of the next menstrual period.[12] For a 28-day cycle, this is typically day 21.[12]

  • Sample Processing: If performed in-house, allow the blood to clot, then centrifuge to separate the serum.

  • Analysis: The serum progesterone concentration is measured using a validated immunoassay (e.g., ELISA, chemiluminescence immunoassay).

  • Interpretation: A serum progesterone level above a certain threshold is indicative of ovulation. While thresholds can vary between laboratories, a level of >3-5 ng/mL or >20-25 nmol/L is generally considered to confirm ovulation.[10][24]

Protocol 3: Transvaginal Ultrasonography for Follicular Monitoring

Objective: To monitor the development of ovarian follicles and confirm ovulation by observing follicular collapse.

Materials:

  • Ultrasound machine with a transvaginal probe

  • Probe cover and sterile lubricating gel

Procedure:

  • Baseline Scan: A baseline ultrasound is typically performed in the early follicular phase (cycle days 2-4) to assess the antral follicle count and rule out any existing cysts.[25]

  • Serial Monitoring: Serial scans are performed every 1-3 days, starting around cycle day 10, to monitor the growth of the dominant follicle.[25] The diameter of the dominant follicle is measured in two or three dimensions.

  • Ovulation Confirmation: Ovulation is confirmed by the disappearance or collapse of the dominant follicle on a subsequent scan.[26] The presence of a corpus luteum and fluid in the cul-de-sac can also be observed post-ovulation.[26]

Visualizing the Pathways and Workflows

To further clarify the biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

OvulationSignalingPathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Pituitary Gland LH LH Pituitary->LH FSH FSH Pituitary->FSH Ovary Ovary Follicle Dominant Follicle Ovary->Follicle GnRH->Pituitary LH->Follicle LH Surge FSH->Ovary Follicular Growth Ovulation Ovulation Follicle->Ovulation CorpusLuteum Corpus Luteum Ovulation->CorpusLuteum Progesterone Progesterone CorpusLuteum->Progesterone + PdG This compound (PdG) (in urine) Progesterone->PdG Metabolism

Caption: Hormonal signaling pathway leading to ovulation and progesterone production.

PdG_Test_Workflow Start Start Menstrual Cycle Baseline Day 5: Baseline PdG Test (Negative Expected) Start->Baseline Predict Predict Ovulation (LH Test or Cervical Mucus) Baseline->Predict Wait Wait 7 Days Post-Peak Fertility Predict->Wait Test_D7 Day 7 Post-Peak: PdG Test Wait->Test_D7 Test_D8 Day 8 Post-Peak: PdG Test Test_D7->Test_D8 Test_D9 Day 9 Post-Peak: PdG Test Test_D8->Test_D9 Test_D10 Day 10 Post-Peak: PdG Test Test_D9->Test_D10 Analyze Analyze Results: ≥3 Positive Tests? Test_D10->Analyze Confirm Ovulation Confirmed Analyze->Confirm Yes NotConfirm Ovulation Not Confirmed Analyze->NotConfirm No

Caption: Experimental workflow for ovulation confirmation using a point-of-care PdG test.

Clinical_Methods_Workflow cluster_ultrasound Transvaginal Ultrasonography cluster_serum Serum Progesterone Test US_Baseline Baseline Scan (Days 2-4) US_Monitor Serial Follicular Monitoring (from Day 10) US_Baseline->US_Monitor US_Confirm Observe Follicular Collapse US_Monitor->US_Confirm US_Result Ovulation Confirmed US_Confirm->US_Result SP_Timing Mid-Luteal Phase (Day 21 or 7 days post-ovulation) SP_Sample Venipuncture SP_Timing->SP_Sample SP_Analyze Serum Progesterone Immunoassay SP_Sample->SP_Analyze SP_Result Result > Threshold? SP_Analyze->SP_Result SP_Confirm Ovulation Confirmed SP_Result->SP_Confirm Yes SP_NotConfirm Ovulation Not Confirmed SP_Result->SP_NotConfirm No

Caption: Experimental workflows for clinical ovulation confirmation methods.

Conclusion

Point-of-care urinary this compound tests represent a significant advancement in at-home fertility monitoring, offering a non-invasive and highly specific method for confirming ovulation. While serum progesterone testing and transvaginal ultrasonography remain the gold standards in clinical settings due to their quantitative and detailed nature, PdG tests provide a valuable tool for researchers and individuals requiring frequent and convenient ovulation confirmation. The choice of method will ultimately depend on the specific requirements of the study or application, balancing the need for accuracy, convenience, and cost. For longitudinal studies requiring frequent confirmation of ovulation with minimal participant burden, the point-of-care PdG test is a compelling option.

References

A Comparative Guide to Commercial Pregnanediol ELISA Kits for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of pregnanediol (PDG), the primary urinary metabolite of progesterone, is crucial for a wide range of studies in reproductive health, endocrinology, and beyond. Enzyme-linked immunosorbent assays (ELISAs) offer a sensitive and high-throughput method for this quantification. This guide provides a comparative evaluation of several commercially available this compound ELISA kits, presenting their performance characteristics based on manufacturer-provided data to aid in selecting the most suitable kit for your research needs.

Performance Characteristics of Commercial this compound ELISA Kits

The following table summarizes the key performance characteristics of this compound-3-glucuronide (PDG) ELISA kits from leading manufacturers. This data has been compiled from the product datasheets and manuals and should be used as a guide for comparison.

FeatureCayman ChemicalArbor AssaysInvitrogen (Thermo Fisher Scientific)FineTest
Product Name This compound-3-Glucuronide (PDG) ELISA KitDetectX® this compound-3-Glucuronide (PDG) ELISA KitThis compound-3-Glucuronide (PDG) Competitive ELISA KitHuman PDG(this compound-3-Glucuronide) ELISA Kit
Catalog Number 501300K037-H1/H5EIAPDGEH4118
Assay Type Competitive ELISACompetitive ELISACompetitive ELISACompetitive ELISA
Assay Range 0.4 - 50 ng/mL0.391 - 50 ng/mL0.391 - 50 ng/mL15.625 - 1000 pg/mL
Sensitivity 0.94 ng/mL (80% B/B0)0.180 ng/mL0.18 ng/mL9.375 pg/mL
Sample Types UrineExtracted Serum, Extracted Plasma, Urine, Tissue Culture Media, Fecal ExtractsExtracted Serum, Plasma, Urine, Dried Fecal Extracts, Cell Culture MediumSerum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate, Other liquid samples
Intra-Assay CV (%) Not specifiedNot specified4.1%[1]Not specified
Inter-Assay CV (%) Not specifiedNot specified6.4%[1]Not specified
Assay Duration ~3 hours2.5 hours[2]2.5 hours[1]2 hours
Detection Colorimetric (405 nm)Colorimetric (450 nm)Colorimetric (450 nm)Colorimetric (450 nm)

Experimental Protocols

The general principle for these kits is a competitive ELISA. Below is a generalized experimental protocol based on the information provided by the manufacturers. For precise details, always refer to the specific kit manual.

Principle of the Assay

These kits are competitive immunoassays for the quantitative determination of PDG. A known amount of PDG conjugated to an enzyme (like horseradish peroxidase - HRP) competes with the PDG in the sample for a limited number of binding sites on a specific anti-PDG antibody. The amount of enzyme-conjugated PDG bound to the antibody is inversely proportional to the concentration of PDG in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the intensity of the color is measured using a microplate reader.

Typical Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent Preparation (Standards, Buffers) add_reagents Add Standards, Samples, and PDG-Enzyme Conjugate to Antibody-Coated Plate reagent_prep->add_reagents sample_prep Sample Preparation (Dilution, Extraction) sample_prep->add_reagents incubation1 Incubate (e.g., 2 hours at room temperature) add_reagents->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubation2 Incubate (e.g., 30-60 minutes at room temperature) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance (e.g., at 450 nm) add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate Calculate Sample Concentrations plot_curve->calculate

Figure 1. A generalized workflow for a competitive this compound ELISA.
Key Experimental Steps:

  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve diluting buffers and standards, and potentially extracting PDG from complex sample matrices.

  • Assay Reaction: Pipette standards and samples into the wells of the antibody-coated microplate. Add the PDG-enzyme conjugate to each well.

  • Incubation: Incubate the plate for the time and temperature specified in the protocol to allow for the competitive binding reaction to occur.

  • Washing: Wash the plate multiple times to remove any unbound reagents.

  • Substrate Addition and Incubation: Add the substrate solution to each well and incubate for the specified time to allow the color to develop.

  • Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.

  • Data Acquisition and Analysis: Read the absorbance of each well using a microplate reader at the recommended wavelength. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PDG in the samples.

Signaling Pathway and Logical Relationships

The underlying principle of a competitive ELISA is based on the competition for antibody binding sites. This can be visualized as follows:

G cluster_reactants Reactants in the Well cluster_binding Competitive Binding cluster_detection Signal Generation PDG_sample PDG (Sample) Bound_sample Antibody-PDG Complex PDG_sample->Bound_sample Binds PDG_conjugate PDG-Enzyme Conjugate Bound_conjugate Antibody-PDG-Enzyme Complex PDG_conjugate->Bound_conjugate Binds Antibody Anti-PDG Antibody Antibody->Bound_sample Antibody->Bound_conjugate Product Colored Product Bound_conjugate->Product Catalyzes Substrate Substrate Substrate->Product

Figure 2. Competitive binding principle in a this compound ELISA.

Discussion

The choice of a this compound ELISA kit will depend on the specific requirements of the research.

  • Sensitivity and Assay Range: For studies expecting low concentrations of PDG, the kits from Arbor Assays, Invitrogen, and FineTest, with their higher sensitivity (lower detection limits), may be more suitable. The FineTest kit, in particular, claims a very high sensitivity in the pg/mL range. The Cayman Chemical kit has a slightly higher detection limit but a comparable assay range to Arbor Assays and Invitrogen.

  • Sample Type: All kits are suitable for urine samples. However, for researchers working with serum, plasma, or fecal extracts, the kits from Arbor Assays and Invitrogen are explicitly validated for these sample types after extraction. The FineTest kit also lists a wide range of compatible sample types.

  • Precision: The intra- and inter-assay CVs are important indicators of the reproducibility of a kit. Invitrogen provides specific data for their kit, showing good precision with CVs below 10%.[1] For the other kits, this information was not as readily available in the initial search and may require direct inquiry with the manufacturers.

  • Cross-Reactivity: A critical parameter for steroid hormone immunoassays is the cross-reactivity with other structurally similar hormones. The Cayman Chemical kit provides a detailed list of cross-reactants, showing high specificity for this compound-3-glucuronide. Researchers should carefully consider the potential for cross-reactivity with other metabolites present in their samples.

References

A Researcher's Guide to Cross-Laboratory Validation of Pregnanediol Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to compare pregnanediol measurements across different laboratories is crucial for robust and reproducible results. This compound, the major metabolite of progesterone, is a key biomarker in reproductive endocrinology, and its accurate quantification is essential for fertility monitoring, pregnancy assessment, and various clinical studies.[1] This guide provides an objective comparison of common analytical methods, supporting experimental data, and detailed protocols for cross-validation.

Comparison of Analytical Methods

The primary methods for quantifying this compound and its more commonly measured conjugate, this compound-3-glucuronide (PdG), are immunoassays and mass spectrometry-based techniques.

  • Immunoassays (e.g., ELISA): These methods are widely used due to their relatively low cost and high throughput.[2][3] However, they can suffer from specificity issues due to antibody cross-reactivity with other structurally similar steroid metabolites.[4] The lack of standardization in immunoassays can also complicate the comparison of results between different laboratories.[4]

  • Mass Spectrometry (MS) coupled with Liquid Chromatography (LC-MS/MS) or Gas Chromatography (GC-MS): These methods offer higher specificity and sensitivity compared to immunoassays.[1][2][3] LC-MS/MS, in particular, has become a reference method for steroid hormone analysis, allowing for the direct measurement of analytes with high accuracy and precision.[1][2][3] While historically more complex and costly, recent advancements like "dilute and shoot" methods for urine analysis have increased their speed and throughput.[5]

The following diagram illustrates the metabolic pathway from progesterone to its urinary metabolite, this compound-3-glucuronide.

Progesterone Metabolism Progesterone Progesterone This compound This compound Progesterone->this compound Reduction PdG This compound-3-Glucuronide (PdG) This compound->PdG Glucuronidation (in Liver) Urine Excreted in Urine PdG->Urine

Progesterone to this compound-3-Glucuronide Pathway

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance characteristics of different methods for this compound and its glucuronide metabolite quantification, based on data from various studies.

Table 1: Comparison of Immunoassay (ELISA) and LC-MS/MS Methods for Steroid Metabolite Measurement

ParameterImmunoassay (ELISA/RIA)LC-MS/MSReference(s)
Specificity Potential for cross-reactivityHigh[4]
Intra-assay CV (%) ≤14.2% to ≤17.8%≤9.4%[2][3]
Inter-assay CV (%) Varies, can be >10%<10.6%[1]
Correlation with Reference Moderate to High (rs=0.4-0.9)Reference Method[2][3]
Absolute Concentration Often higher than LC-MS/MSMore accurate[2][3]

CV: Coefficient of Variation; rs: Spearman correlation coefficient

Table 2: Performance of Modern LC-MS/MS Methods for this compound-3-Glucuronide (PdG) Quantification

ParameterSerum PdG by LC-MS/MSUrine PdG by UHPLC-MS/MSReference(s)
Linear Range 0.38 - 100 ng/mLNot specified[1]
Limit of Detection (LOD) 0.01 ng/mL0.01 µg/mL[1][5]
Lower Limit of Quantification (LLOQ) Not specifiedLowest concentration with precision and accuracy <20%[4]
Precision (RSD) < 10.6%Satisfactory[1][5]
Accuracy 90.6% - 110.4%Satisfactory[1][5]
Mean Recovery 103.4%Not specified[1]

RSD: Relative Standard Deviation

Experimental Protocols

For a successful cross-laboratory validation, detailed and harmonized protocols are essential.

  • Serum Samples (for LC-MS/MS): A common approach involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the serum matrix. The final extract is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[1]

  • Urine Samples (for LC-MS/MS): Modern methods often employ a simple "dilute and shoot" protocol.[5] This involves diluting the urine sample with a solvent (e.g., methanol) containing an internal standard, followed by centrifugation and direct injection of the supernatant.[5] This minimizes sample preparation time and potential for error.

Before inter-laboratory comparison, each laboratory should validate its assay according to established guidelines. Key parameters to assess include:

  • Linearity: Analyze a series of calibration standards across a range of concentrations to establish the assay's working range.

  • Sensitivity: Determine the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).[1][4]

  • Precision: Assess both intra-assay (repeatability) and inter-assay (intermediate precision) variability by analyzing quality control samples at multiple concentrations on different days.[1][2][3]

  • Accuracy: Evaluate the agreement between measured values and known concentrations of spiked samples or certified reference materials.[1][5]

  • Specificity: Ensure the method can differentiate the analyte from other structurally related compounds. For MS-based methods, this involves monitoring specific precursor-product ion transitions.[5]

A cross-validation study is necessary to ensure that data from different laboratories can be reliably compared.[6] This typically involves:

  • Establishment of a Reference Method: One laboratory, often using a highly validated method like LC-MS/MS, can serve as the reference laboratory.

  • Preparation of Common Samples: A central facility should prepare and distribute identical sets of samples to all participating laboratories. These should include:

    • Blinded Quality Control Samples: Samples with known concentrations spanning the analytical range.

    • Native Clinical Samples: A panel of patient samples (e.g., serum or urine) representing the target population.[6]

  • Data Analysis and Comparison: Each laboratory analyzes the samples using their in-house validated method. The results are then sent to a central point for statistical analysis. Key statistical techniques include:

    • Correlation Analysis (e.g., Deming regression): To assess the agreement between the methods.[7]

    • Bland-Altman Plots: To visualize the bias between two different assays.[7]

    • Proficiency Testing (PT) Schemes: Formal programs where laboratories analyze the same samples and their results are compared against a reference value to assess their performance.[8][9]

The diagram below outlines a general workflow for a cross-laboratory validation study.

Cross-Lab Validation Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation P1 Define Protocol & Reference Method P2 Prepare & Distribute Blinded Samples (QCs & Clinical) P1->P2 LabA Lab A Analysis P2->LabA LabB Lab B Analysis P2->LabB LabC Lab C Analysis P2->LabC P3 Central Data Collection LabA->P3 LabB->P3 LabC->P3 P4 Statistical Analysis (Deming, Bland-Altman) P3->P4 P5 Assess Inter-Lab Agreement & Bias P4->P5

Workflow for Inter-Laboratory Method Comparison

Conclusion and Recommendations

Significant variability can exist between laboratories measuring this compound, largely driven by the choice of analytical method.[10] While immunoassays are accessible, LC-MS/MS methods provide superior accuracy and specificity, making them the preferred choice for method validation and as a reference standard.[1][2][3]

For researchers and drug development professionals, the following recommendations are crucial:

  • Method Selection: Whenever possible, utilize high-specificity methods like LC-MS/MS for this compound quantification. If using immunoassays, be aware of their limitations and potential for cross-reactivity.

  • Standardization: Participate in proficiency testing programs to ensure ongoing accuracy and comparability.[8][9] The standardization of laboratory tests is a continuous process to ensure different labs produce the same result for the same sample.[11]

  • Cross-Validation: When comparing data from studies conducted in different laboratories, a formal cross-validation study using shared samples is the most robust approach to ensure data can be reliably pooled and compared.[6] This process is essential for the globalization of pharmaceutical development and regulatory submissions.[6]

References

A Comparative Guide for Researchers: Pregnanediol vs. Direct Progesterone Measurement in Clinical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of reproductive health monitoring and endocrine research, the assessment of progesterone activity is paramount. This guide provides a comprehensive comparison of two key analytes used for this purpose: pregnanediol (PdG), the primary urinary metabolite of progesterone, and progesterone itself, measured directly in serum or plasma. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the clinical utility, experimental protocols, and supporting data for each measurement.

Executive Summary

Direct measurement of serum progesterone provides a precise, instantaneous snapshot of the hormone's circulating levels. In contrast, the measurement of urinary this compound offers a non-invasive, integrated picture of progesterone production over several hours. The choice between these two methodologies is contingent on the specific research question, required sampling frequency, and the logistical constraints of the study. This guide will delve into the nuances of each approach, presenting a clear comparison to aid in experimental design and clinical interpretation.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative differences between this compound and direct progesterone measurement.

FeatureThis compound (Urinary)Direct Progesterone (Serum/Plasma)
Analyte This compound-3-glucuronide (PdG), a metabolite of progesterone.[1]Active progesterone hormone.[2][1]
Sample Type Urine.[2][1]Blood (Serum or Plasma).[2][1]
Measurement Window Integrated measure of progesterone production over several hours.[2]"Snapshot" of circulating progesterone at a single point in time.[3]
Invasiveness Non-invasive.[1][4]Invasive (requires venipuncture).[1]
Typical Use Ovulation confirmation, monitoring luteal phase adequacy, at-home fertility tracking.[4][5]Ovulation confirmation, diagnosis of luteal phase defects, monitoring high-risk pregnancies.[6][7]
Correlation Urinary PdG levels correlate with serum progesterone levels.[1] A urinary PdG level of 5 µg/mL is roughly equivalent to a serum progesterone level of >5 ng/mL.[8]Direct measure of the circulating hormone.
Variability Can show significant variability, particularly after oral progesterone administration.[9]Subject to significant pulsatile fluctuations (up to 8-fold within 90 minutes).[3][7]
Typical Assay Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]Immunoassay, LC-MS/MS.[11][12]
Advantages Non-invasive, easy for frequent self-collection, provides an integrated view of progesterone production.[2][4]Well-established clinical reference ranges, provides a direct and precise measurement of the active hormone.[7][13]
Disadvantages Indirect measure of progesterone, can be affected by fluid intake and kidney function, higher variability in some contexts.[9]Invasive sample collection, levels can fluctuate significantly throughout the day, may not reflect total progesterone production over time.[2][3][7]

Progesterone Metabolism and Measurement Workflow

To visualize the relationship between progesterone and this compound, as well as the general workflow for their measurement, the following diagrams are provided.

Progesterone_Metabolism Progesterone Progesterone Liver Liver Progesterone->Liver Metabolized in This compound This compound Liver->this compound Converts to Glucuronidation Glucuronidation This compound->Glucuronidation PdG This compound-3-Glucuronide (PdG) Glucuronidation->PdG Urine Excreted in Urine PdG->Urine

Figure 1: Progesterone Metabolism Pathway

Measurement_Workflow cluster_progesterone Direct Progesterone Measurement cluster_this compound This compound Measurement p1 Venipuncture p2 Serum/Plasma Separation p1->p2 p3 Immunoassay or LC-MS/MS p2->p3 p4 Quantitative Result (ng/mL) p3->p4 u1 Urine Collection u2 Sample Dilution/Extraction u1->u2 u3 ELISA or LC-MS/MS u2->u3 u4 Quantitative Result (µg/mL) u3->u4

References

Navigating the Luteal Landscape: A Comparative Guide to Pregnanediol as a Biomarker for Luteal Phase Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis of Luteal Phase Deficiency (LPD), a condition implicated in infertility and early pregnancy loss, remains a subject of considerable debate, largely due to the lack of a definitive, validated biomarker. Historically, the diagnosis has relied on methods ranging from basal body temperature charting to invasive endometrial biopsies, many of which are now considered imprecise or impractical.[1][2] This guide provides a comparative analysis of urinary pregnanediol (PdG), the primary metabolite of progesterone, and its validation as a non-invasive biomarker for LPD, contrasting it with the traditional standard, serum progesterone.

The Biomarker Dilemma: Serum Progesterone vs. Urinary this compound

Progesterone is the quintessential hormone of the luteal phase, responsible for preparing the endometrium for embryo implantation.[1] Consequently, its measurement is central to assessing luteal function. However, the method of measurement presents a significant clinical challenge.

Serum Progesterone: Direct measurement of progesterone in the blood provides a snapshot of its circulating levels. The primary limitation of this method is the pulsatile nature of progesterone secretion by the corpus luteum, which is driven by luteinizing hormone (LH) pulses.[1][3] Serum levels can fluctuate as much as eight-fold within a 90-minute period, making a single blood draw potentially misleading.[1] While integrating progesterone levels from daily serum samples is considered a more reliable indicator of overall luteal exposure, this approach is clinically impractical.[2]

Urinary this compound (PdG): Progesterone is metabolized in the liver to various compounds, with this compound-3-glucuronide (PdG) being the chief urinary metabolite.[4][5] Measuring PdG in the urine, typically from a first-morning void, offers a non-invasive alternative that reflects an integrated progesterone production over several hours, thereby smoothing out the fluctuations seen in serum.[3] This makes it a compelling candidate for a more reliable and patient-friendly biomarker of luteal function.

Comparative Performance: The Experimental Evidence

While the theoretical advantages of PdG are clear, its validation against serum progesterone for the specific diagnosis of LPD is not yet fully established in head-to-head trials with a universally accepted gold standard. However, existing studies provide crucial insights into its performance and correlation with luteal phase events.

One of the key challenges is the lack of a definitive "gold standard" for diagnosing LPD. Historically, an "out-of-phase" endometrial biopsy was used, but its utility has been refuted due to high variability in fertile women.[1] More recently, the concept of a low integrated luteal phase progesterone level has been proposed as a more robust, albeit research-intensive, benchmark.[2][6]

The following tables summarize quantitative data from key studies evaluating these biomarkers.

Table 1: Diagnostic Performance of Serum Progesterone for LPD (Gold Standard: Low integrated luteal phase progesterone)

TestCut-off ValueSensitivitySpecificityReference
Single Mid-luteal Serum Progesterone< 10 ng/mL83%96%[6]
Sum of 3 Mid-luteal Serum Progesterone< 30 ng/mL83%98%[6]

Table 2: Urinary this compound (PdG) as a Marker of Luteal Activity

MetricPdG Threshold / FindingImplicationReference
Ovulation Confirmation> 5 µg/mL for 3 consecutive daysConfirms ovulation with high sensitivity (92.2%) and specificity (100%)[5]
Fertile Luteal PhaseExcretion rate > 13.5 µmol/24 hSufficient for supporting pregnancy[7]
Luteal Phase DefectLower PdG excretion in the first 5 days of the luteal phase compared to normal cyclesDelayed progesterone production may be characteristic of LPD[8]
Pregnancy OutcomeSustained PdG values > 5 µg/mL post-ovulationAssociated with a higher rate of clinical pregnancies and lower miscarriage rates[9]

Signaling and Metabolic Pathways

To fully appreciate the roles of these biomarkers, it is essential to understand the underlying physiological pathways. Progesterone synthesis is initiated from cholesterol and is under the control of the hypothalamic-pituitary-ovarian (HPO) axis. Its subsequent metabolism into this compound is a key step for its excretion.

Progesterone_Pathway cluster_0 Hypothalamus-Pituitary Axis cluster_1 Ovary (Corpus Luteum) cluster_2 Liver Metabolism Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Cholesterol Cholesterol Pituitary->Cholesterol LH Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc (LH signal) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Progesterone_metab Progesterone Progesterone->Progesterone_metab 5α/5β-Reductase 5α/5β-Reductase This compound This compound 5α/5β-Reductase->this compound UDP-Glucuronosyltransferase UDP-Glucuronosyltransferase This compound->UDP-Glucuronosyltransferase This compound-3-Glucuronide (PdG) This compound-3-Glucuronide (PdG) UDP-Glucuronosyltransferase->this compound-3-Glucuronide (PdG) Urine_Excretion Urine Sample This compound-3-Glucuronide (PdG)->Urine_Excretion Excreted in Urine Progesterone_metab->5α/5β-Reductase

Caption: Progesterone Synthesis and Metabolism Workflow.

Experimental Protocols

The quantification of urinary PdG is most commonly performed using an Enzyme-Linked Immunosorbent Assay (ELISA). The following provides a generalized protocol for a competitive ELISA, which is the basis for most commercially available kits.

Protocol: Urinary this compound-3-Glucuronide (PdG) Competitive ELISA

  • Principle: This assay is based on the principle of competitive binding. Free PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG (e.g., PdG-peroxidase conjugate) for a limited number of binding sites on a specific anti-PdG antibody that is pre-coated onto a microplate. The amount of enzyme-labeled PdG bound to the antibody is inversely proportional to the concentration of PdG in the sample.

  • Materials:

    • PdG ELISA Kit (containing antibody-coated microplate, PdG standard, PdG-enzyme conjugate, wash buffer, substrate solution, and stop solution).

    • Microplate reader capable of measuring absorbance at 450 nm.

    • Precision pipettes and tips.

    • Distilled or deionized water.

    • Urine samples (typically first-morning void).

  • Procedure:

    • Sample Preparation: Centrifuge urine samples to pellet any particulate matter. Dilute samples as per the kit manufacturer's instructions using the provided assay buffer.

    • Standard Curve Preparation: Perform a serial dilution of the PdG standard to create a standard curve with a known concentration range.

    • Assay Reaction:

      • Pipette standards and diluted samples into the appropriate wells of the antibody-coated microplate.

      • Add the PdG-enzyme conjugate to each well.

      • Add the polyclonal anti-PdG antibody to initiate the competitive binding reaction.

      • Incubate the plate for a specified time (e.g., 2 hours) at room temperature.

    • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

    • Substrate Development: Add the substrate solution to each well. The substrate will react with the bound enzyme conjugate to produce a color. Incubate for a set time (e.g., 30 minutes) protected from light.

    • Stopping Reaction: Add the stop solution to each well to terminate the color development.

    • Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.

    • Determine the concentration of PdG in the unknown samples by interpolating their absorbance values from the standard curve.

    • Multiply the interpolated value by the sample dilution factor to obtain the final urinary PdG concentration.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_standards Prepare Standard Curve add_reagents Add Standards, Samples, & Conjugate to Antibody-Coated Plate prep_standards->add_reagents prep_samples Prepare/Dilute Urine Samples prep_samples->add_reagents incubate Incubate (Competitive Binding) add_reagents->incubate wash Wash Plate incubate->wash add_substrate Add Substrate wash->add_substrate incubate_color Incubate (Color Development) add_substrate->incubate_color stop_reaction Add Stop Solution incubate_color->stop_reaction read_plate Read Absorbance (450nm) stop_reaction->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate Calculate Sample Concentrations plot_curve->calculate

Caption: Generalized workflow for a competitive ELISA.

Conclusion and Future Directions

The validation of this compound as a biomarker for Luteal Phase Deficiency presents a promising advancement in reproductive endocrinology. Its non-invasive nature and ability to provide an integrated measure of progesterone production overcome the primary limitations of serum progesterone testing.[3][4] While studies have strongly correlated urinary PdG levels with ovulation and pregnancy outcomes, a critical gap remains in the literature: a large-scale, head-to-head validation study comparing the diagnostic accuracy (sensitivity, specificity, PPV, NPV) of urinary PdG against integrated serum progesterone for the specific diagnosis of LPD.[5][7][9]

For researchers and drug development professionals, urinary PdG offers a robust and practical tool for monitoring luteal function in clinical trials and research settings. Future studies should focus on establishing definitive diagnostic thresholds for LPD using this biomarker, which would solidify its role as the clinical standard and ultimately improve the diagnosis and management of this challenging condition.

References

Comparative Metabolomics of Progesterone: A Focus on Pregnanediol Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of progesterone metabolism with a specific focus on the pregnanediol pathways. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the metabolic fate of progesterone, supported by experimental data and detailed methodologies.

Progesterone, a crucial steroid hormone, undergoes extensive metabolism primarily in the liver, but also in other tissues such as the intestine.[1][2] Its metabolites are not merely inactive breakdown products; many possess significant biological activities.[3][4] Understanding the comparative metabolomics of progesterone is therefore essential for drug development, diagnostics, and a deeper comprehension of its physiological and pathological roles.

The primary metabolic route for progesterone involves its conversion to various this compound isomers, which are then conjugated, primarily with glucuronic acid, for excretion in the urine.[5][6] The rate and profile of these metabolic conversions can vary significantly between species and tissues, impacting the bioavailability and physiological effects of both endogenous and exogenous progesterone.

Data Presentation: Comparative Analysis of Progesterone Metabolism

The following tables summarize quantitative data on progesterone metabolism, highlighting differences between species and tissues.

Table 1: Comparative Half-Life of Progesterone in Liver and Intestinal Homogenates

SpeciesTissueHalf-Life (t½) in minutes
HumanLiver2.7[1][7][8]
RatLiver2.72[1][7][8]
HumanIntestine157.2[1][7][9]
RatIntestine197.6[1][7][9]

Table 2: Urinary this compound Levels in Different Species and Physiological States

SpeciesPhysiological StateThis compound Level (µ g/day )
ChimpanzeeFollicular Phase<20 - 700[10]
ChimpanzeeLuteal Phase<20 - 1860[10]
Human (Female)Follicular Phase25-100 ng/mg creatinine (a-Pregnanediol)[11]
Human (Female)Luteal Phase200 - 740 ng/mg creatinine (a-Pregnanediol)[11]
Human (Postmenopausal)-15-50 ng/mg creatinine (a-Pregnanediol)[11]
Human (Male)-20 - 130 ng/mg creatinine (a-Pregnanediol)[11]

Experimental Protocols

Accurate quantification of progesterone and its metabolites is critical for comparative metabolomic studies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard analytical techniques.[3][12]

Protocol 1: Urinary Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the comprehensive analysis of various steroid metabolites in urine.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of internal standard solution and 1 mL of 0.2 M acetate buffer (pH 5.0). Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia. Incubate at 55°C for 3 hours to deconjugate the steroid metabolites.[13][14]
  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water. Elute the steroids with 5 mL of methanol.
  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[13]

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 315°C at 7°C/min and hold for 25 minutes.[13]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Protocol 2: Progesterone and Metabolite Analysis in Serum/Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the quantification of progesterone and its metabolites in biological fluids.[3]

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated progesterone). Vortex for 1 minute.
  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: 0.1% formic acid in water.[3]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
  • Gradient Elution: A suitable gradient to separate the analytes of interest.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) for targeted quantification.

Visualizations

The following diagrams illustrate the key metabolic pathway and a typical experimental workflow.

pregnanediol_pathway Progesterone Progesterone P5a_DHP 5α-Dihydroprogesterone Progesterone->P5a_DHP 5α-Reductase P5b_DHP 5β-Dihydroprogesterone Progesterone->P5b_DHP 5β-Reductase Allopregnanolone Allopregnanolone P5a_DHP->Allopregnanolone 3α-HSD Pregnanolone Pregnanolone P5b_DHP->Pregnanolone 3α-HSD a_this compound α-Pregnanediol Allopregnanolone->a_this compound 20α-HSD b_this compound β-Pregnanediol Pregnanolone->b_this compound 20α-HSD Pregnanediol_Glucuronide This compound Glucuronide a_this compound->Pregnanediol_Glucuronide UDP-Glucuronosyltransferase b_this compound->Pregnanediol_Glucuronide UDP-Glucuronosyltransferase experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample (Urine/Serum) Extraction Extraction/ Protein Precipitation Sample_Collection->Extraction Hydrolysis Enzymatic Hydrolysis (for Urine) Extraction->Hydrolysis Urine Samples Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS (Serum) Hydrolysis->Derivatization GC-MS Chromatography Chromatographic Separation (GC or LC) Hydrolysis->Chromatography LC-MS Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS/MS) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pregnanediol, a metabolite of progesterone. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that may pose health risks. It is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. The following table summarizes the recommended PPE for various operational scenarios.

Scenario Required Personal Protective Equipment (PPE)
Routine Handling (weighing, preparing solutions) - Gloves: Chemical-resistant gloves (consider double gloving).[4] - Lab Coat: A standard laboratory coat or work uniform.[4] - Eye Protection: Safety glasses with side shields or goggles.[4]
Potential for Splashing or Aerosol Generation - Gloves: Chemical-resistant gloves (double gloving recommended).[4] - Gown: A long-sleeved gown or disposable suit to avoid exposed skin.[4] - Eye and Face Protection: Goggles and a face shield.[4] - Respiratory Protection: Use of a NIOSH/MSHA approved respirator is recommended if there is a potential for uncontrolled release or if exposure levels are unknown.[4] General and local exhaust ventilation should be used to maintain vapor exposures below recommended limits.[4]
Emergency Situations (e.g., spills) - Gloves: Chemical-resistant gloves (double gloving). - Gown: Full-body protective suit. - Eye and Face Protection: Goggles and a face shield. - Respiratory Protection: A positive pressure air-supplied respirator.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risks.

Receiving and Unpacking
  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (gloves, lab coat, and eye protection) before opening the package in a designated and well-ventilated area, preferably within a chemical fume hood.

  • Verify that the container is properly labeled and sealed.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed and store it locked up.[2][3][4]

  • Avoid exposure to light.[3]

  • Store separately from incompatible materials such as strong oxidizing agents.[5]

Preparation and Use
  • All handling of this compound powder should be conducted in a ventilated enclosure, such as a chemical fume hood, to prevent inhalation of dust.[4]

  • Use closed processing systems or containment technologies whenever possible.[4]

  • Wash hands thoroughly after handling.[3][6]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4][6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation
  • Treat all this compound waste, including unused product and contaminated materials (e.g., gloves, pipette tips, containers), as hazardous chemical waste.[7]

  • Segregate this compound waste from other laboratory waste streams. Do not mix with incompatible materials.[7]

Containerization and Labeling
  • Use designated, leak-proof, and clearly labeled containers for this compound waste.

  • The label should include "Hazardous Waste" and identify the contents as "this compound Waste."

Disposal Procedure
  • DO NOT dispose of this compound down the drain or in the regular trash.[7]

  • For spills, absorb the material with an inert absorbent and place it in the designated hazardous waste container.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[7]

Safety and Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Pregnanediol_Handling_Workflow This compound Safety and Handling Workflow cluster_prep Preparation and Handling cluster_disposal Disposal cluster_emergency Emergency Receive Receive and Inspect Package Unpack Unpack in Ventilated Area with PPE Receive->Unpack Store Store in Cool, Dry, Locked Location Unpack->Store Handle Handle in Fume Hood with Appropriate PPE Store->Handle Segregate Segregate as Hazardous Waste Handle->Segregate Generate Waste Spill Spill Occurs Handle->Spill Containerize Place in Labeled, Leak-Proof Container Segregate->Containerize Dispose Arrange for EHS Pickup Containerize->Dispose Evacuate Evacuate Area Spill->Evacuate Notify Notify EHS Evacuate->Notify Cleanup Cleanup with Spill Kit and Full PPE Notify->Cleanup Cleanup->Containerize Dispose of Contaminated Materials

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.